DL-Acetylshikonin
Description
Acetylshikonin has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909976 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |
| Record name | Acetylshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin, monoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylshikonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARNEBIN-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DL-Acetylshikonin: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underpinning its onco-toxic activity. The core mechanism revolves around the induction of intracellular reactive oxygen species (ROS), which triggers a cascade of downstream events including cell cycle arrest, apoptosis, and necroptosis. This document outlines the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its molecular interactions.
Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
A primary and central event in the anticancer activity of this compound is the rapid and substantial accumulation of intracellular ROS.[1][2] This surge in ROS induces a state of oxidative stress that overwhelms the antioxidant capacity of cancer cells, leading to mitochondrial dysfunction, oxidative damage to cellular macromolecules, and the activation of multiple signaling cascades culminating in cell death.[1][3] The critical role of ROS is confirmed by studies where the antioxidant N-acetyl cysteine (NAC) effectively mitigates or completely blocks the cytotoxic effects of this compound.[1]
Key Cellular Fates Induced by this compound
Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cells, including those of the oral cavity, leukemia, and colon. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: Treatment with acetylshikonin leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and the hallmark morphological changes of apoptosis.
-
Extrinsic Pathway: Evidence also points to the activation of the extrinsic pathway, with studies showing cleavage of caspase-8 upon acetylshikonin treatment.
Necroptosis
In certain cancer types, such as non-small cell lung cancer (NSCLC), this compound can induce necroptosis, a form of programmed necrosis. This is particularly relevant in apoptosis-resistant cancers. The key signaling cascade involves the phosphorylation and activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like kinase (MLKL). This activation leads to disruption of the plasma membrane integrity and cell death.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can be cell-type dependent, with G2/M and S phase arrest being commonly reported.
-
G2/M Phase Arrest: In lung cancer and hepatocellular carcinoma cells, acetylshikonin causes an accumulation of cells in the G2/M phase. This is often associated with the disruption of microtubule dynamics.
-
S Phase Arrest: In leukemia cells, acetylshikonin has been shown to induce S-phase arrest. This is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins A and E, and CDK2.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, including cisplatin-resistant oral cancer cells and colon cancer cells. Inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest.
LKB1/AMPK Pathway
In acute myeloid leukemia (AML) cells, this compound induces autophagy-dependent apoptosis by activating the LKB1/AMPK signaling pathway. Activation of AMPK, a key energy sensor, and suppression of the downstream mTOR signaling, leads to the initiation of autophagy and subsequent apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical mediator of inflammation and cell survival. This compound has been shown to block this pathway in chronic myelocytic leukemia (CML) cells by preventing the phosphorylation of IκBα and IKKα/β, leading to a decrease in nuclear NF-κB p65. This inhibition contributes to the induction of apoptosis.
TOPK Signaling Pathway
In diffuse large B-cell lymphoma (DLBCL), acetylshikonin has been found to suppress cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway. Inhibition of TOPK leads to reduced cell proliferation and increased apoptosis.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| K562 | Chronic Myelocytic Leukemia | 2.03 | 24 | |
| K562 | Chronic Myelocytic Leukemia | 1.13 | 48 | |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 2.5, 5, 10 µM | 24 | |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 2.5, 5, 10 µM | 24 | |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 (panel) | Not specified | |
| HT29 | Colorectal Cancer | 60.82 (µg/ml) | 24 | |
| HT29 | Colorectal Cancer | 30.78 (µg/ml) | 48 | |
| A431 | Epidermoid Carcinoma | 9.41 (Shikonin) | 24 | |
| A431 | Epidermoid Carcinoma | 8.52 (Shikonin) | 48 | |
| A431 | Epidermoid Carcinoma | 5.85 (Shikonin) | 72 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Quadrants are set to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
-
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat and harvest cells as previously described.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagrams
Caption: this compound induced apoptosis pathway.
Caption: this compound induced necroptosis pathway.
Caption: this compound induced cell cycle arrest.
Caption: Major signaling pathways modulated by this compound.
References
A Technical Guide to the Extraction and Elucidation of DL-Acetylshikonin from Lithospermum erythrorhizon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the extraction, purification, and analysis of DL-acetylshikonin from the roots of Lithospermum erythrorhizon. It includes detailed experimental protocols, quantitative data from various extraction methodologies, and a review of the key signaling pathways influenced by this potent naphthoquinone.
Introduction
Lithospermum erythrorhizon, commonly known as purple gromwell, is a perennial herb whose roots are a rich source of bioactive naphthoquinone pigments, primarily shikonin and its derivatives.[1] Acetylshikonin, the acetate ester of shikonin, is one of the principal derivatives found in these roots and has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]
Shikonin and its derivatives exist as enantiomers, with the (R)-isomer being shikonin and the (S)-isomer being alkannin. Lithospermum erythrorhizon predominantly produces the R-form, shikonin and its esters like acetylshikonin.[1][4] While the natural product is the single enantiomer, the term "this compound" in a broader context can refer to the racemic mixture, which may be relevant in synthetic contexts or under certain processing conditions that could induce racemization. This guide will focus on the extraction of the naturally occurring acetylshikonin from its botanical source.
Extraction Methodologies
The extraction of acetylshikonin from Lithospermum erythrorhizon roots can be accomplished through several methods, each with distinct advantages in terms of yield, purity, and environmental impact. The primary methods include traditional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).
Quantitative Analysis of Extraction Methods
The efficiency of different extraction techniques varies, impacting the final yield of acetylshikonin and other shikonin derivatives. The following table summarizes quantitative data from various studies.
| Extraction Method | Plant Material | Solvent | Key Parameters | Acetylshikonin Content/Yield | Other Shikonin Derivatives Content/Yield | Total Extract Yield | Reference |
| Ultrasonic-Assisted Extraction (optimized) | Arnebia euchroma | 95% Ethanol | 93 W, 87 min, 39°C, 11:1 liquid-solid ratio | Not specified | Shikonin: 1.26% | Not specified | |
| High-Pressure + Ultrasonic Extraction | Lithospermum erythrorhizon | Ethanol | 500 MPa for 60 min + 120 kHz for 90 min | Not specified | Total Shikonins: 3.19% (w/w) | 27.49% (w/w) | |
| Conventional Ethanol Extraction | Lithospermum erythrorhizon | Ethanol | Not specified | Not specified | Total Shikonins: 1.81% (w/w) | 16.32% (w/w) | |
| Ultrasonic-Assisted Extraction | Onosma paniculata | 72% Ethanol | 52°C, 77 min, 1:37 solid-liquid ratio | Not specified | Isovaleryl shikonin: 0.094%, Tigloylshikonin: 0.223% | 36.74% | |
| Hexane Extraction & HPLC Analysis | Lithospermum erythrorhizon | Hexane | Not specified | Average: 0.084 ± 0.026% | Not specified | Not specified | |
| Optimized Ultrasonic-Assisted Extraction | Lithospermum erythrorhizon | 70% Ethanol | 40 kHz for 30 min, then 100 bar for 20 min | 1.09% (w/w) | Shikonin: 3.28%, Isobutyrylshikonin: 0.37%, β,β-dimethylacrylshikonin: 0.88% | 43.26% (w/w) | |
| Supercritical Fluid Extraction (SFE) | Lithospermum erythrorhizon | Supercritical CO₂ | Not specified | Present in extract | Shikonin also present | Not specified |
Experimental Protocols
The following sections provide detailed protocols for the extraction, purification, and analysis of acetylshikonin from Lithospermum erythrorhizon.
General Experimental Workflow
The overall process for obtaining purified acetylshikonin involves several key stages, from raw material preparation to final analysis.
Protocol for Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.
Materials and Equipment:
-
Dried and powdered roots of Lithospermum erythrorhizon
-
95% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Lithospermum erythrorhizon roots and place into a 250 mL beaker.
-
Add 110 mL of 95% ethanol to achieve a liquid-to-solid ratio of 11:1.
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 93 W.
-
Maintain the temperature at approximately 39°C and sonicate for 87 minutes.
-
After extraction, filter the mixture to separate the solid residue from the ethanol extract.
-
Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the target compounds.
-
The resulting concentrated crude extract can be further purified.
Protocol for Solvent Extraction
This traditional method involves soaking the plant material in a solvent to dissolve the target compounds.
Materials and Equipment:
-
Dried and powdered roots of Lithospermum erythrorhizon
-
Hexane or Ethanol
-
Erlenmeyer flask with a stopper
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare the dried and powdered root material.
-
Place the powdered material in an Erlenmeyer flask.
-
Add the selected solvent (e.g., hexane or ethanol) at a desired solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for a period ranging from several hours to a full day.
-
After the maceration period, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol for Purification by Column Chromatography
Column chromatography is a common method for purifying acetylshikonin from the crude extract.
Materials and Equipment:
-
Crude extract of Lithospermum erythrorhizon
-
Silica gel (for normal-phase chromatography)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of n-hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber for monitoring fractions
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or with a staining reagent.
-
Combine the fractions containing pure acetylshikonin, as determined by TLC.
-
Evaporate the solvent from the combined fractions to yield purified acetylshikonin.
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the amount of acetylshikonin in an extract.
Materials and Equipment:
-
HPLC system with a UV-Vis or DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Methanol and water (e.g., 90:10 v/v) or Acetonitrile and Methanol (e.g., 95:5 v/v)
-
Acetylshikonin standard of known purity
-
Sample extract, filtered through a 0.45 µm syringe filter
-
Volumetric flasks and pipettes for standard and sample preparation
Procedure:
-
Prepare a stock solution of the acetylshikonin standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to several known concentrations.
-
Prepare the sample solution by accurately weighing the crude extract, dissolving it in the mobile phase, and filtering it.
-
Set the HPLC parameters:
-
Column: C18
-
Mobile Phase: Isocratic elution with Methanol/Water (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 516 nm
-
Injection Volume: 20 µL
-
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and record the peak area for acetylshikonin.
-
Determine the concentration of acetylshikonin in the sample by using the calibration curve.
Key Signaling Pathways Modulated by Acetylshikonin
Acetylshikonin has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly those involved in cancer cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated. Acetylshikonin has been demonstrated to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
The LKB1-AMPK Pathway
The Liver Kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that plays a role in tumor suppression. Activation of this pathway can lead to the inhibition of cell growth and proliferation. Some studies suggest that the effects of shikonin derivatives may be linked to the modulation of cellular energy metabolism, in which the LKB1-AMPK pathway is central.
Conclusion
This guide has provided a comprehensive technical overview for the extraction, purification, and analysis of this compound from Lithospermum erythrorhizon. The detailed protocols for solvent extraction, ultrasound-assisted extraction, and subsequent purification and quantification offer a practical framework for researchers. Furthermore, the elucidation of its inhibitory action on critical signaling pathways such as PI3K/Akt/mTOR highlights the therapeutic potential of this natural compound. The presented data and methodologies aim to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of DL-Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Acetylshikonin, a significant naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon.[1] Renowned for its broad pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, a thorough understanding of its chemical and physical characteristics is paramount for its application in research and drug development.[2][3]
Physicochemical Properties
This compound presents as a red or brown to khaki crystalline powder.[4][5] Its fundamental properties are crucial for designing experimental protocols, developing analytical methods, and formulating delivery systems.
Core Properties
The primary physicochemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
| Synonyms | Acetylshikonin, O-Acetylshikonin, Shikonin acetate, NSC-110199 | |
| CAS Number | 24502-78-1 | |
| Molecular Formula | C₁₈H₁₈O₆ | |
| Molecular Weight | 330.33 g/mol | |
| Appearance | Red colored pigment / Brown to khaki powder | |
| Melting Point | 86 °C | |
| Boiling Point | 553.2 ± 50.0 °C (Predicted) | |
| pKa | 7.12 ± 0.20 (Predicted) |
Solubility Profile
This compound is characterized by its hydrophobic nature, leading to low water solubility, which can impact its bioavailability. It is, however, soluble in various organic solvents.
| Solvent | Solubility | Source(s) |
| Water | Low / Poor solubility | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| DMSO | Soluble | |
| Acetone | Soluble | |
| Methanol | Slightly soluble | |
| Ethanol | Slightly soluble |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.
Summary of Spectral Data
| Technique | Solvent/Conditions | Key Peaks / Signals | Source(s) |
| UV-Vis | Methanol | λmax: 217, 231, 274 nm (UV); 488, 519, 560 nm (Visible) | |
| ¹H NMR | CDCl₃ (400 MHz) | δ (ppm): 12.60 (s, 1H, OH), 7.19 (s, 2H, H-6/7), 6.98 (s, 1H, H-3), 5.99 (t, 1H), 5.14 (t, 1H), 2.53 (t, 2H), 2.12 (s, 3H, Acetyl), 1.76 (s, 3H), 1.67 (s, 3H) | |
| ¹³C NMR | CDCl₃ (100 MHz) | δ (ppm): 178.3 (C-1), 176.8 (C-4), 170.0 (C=O, Acetyl), 167.6 (C-5), 161.7 (C-8), 148.3 (C-2), 136.9, 133.0 (C-6/7), 131.5 (C-3), 118.0, 112.5, 110.2, 69.8, 33.1, 25.9, 21.0 (CH₃, Acetyl), 18.2 | |
| Infrared (IR) | KBr/Nujol | Characteristic Absorptions (cm⁻¹): ~3440 (O-H stretch), ~2930 (Alkyl C-H stretch), ~1735 (Ester C=O stretch), ~1630 (Aromatic C=C stretch), ~1420 (CH₃ bend), ~1060 (C-O stretch) | |
| Mass Spec. (MS) | GC-MS | m/z: 330 [M]⁺, 270 [M-CH₃COOH]⁺, 238, 219 |
Experimental Protocols & Workflows
Detailed methodologies are critical for the replication of results and further investigation.
Isolation and Purification by Preparative HPLC
A rapid and efficient method for isolating this compound from plant cell cultures or crude extracts has been established using preparative High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: Preparative HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile/Methanol (95:5, v/v).
-
Flow Rate: Typically 2.0 - 5.0 mL/min for a preparative column.
-
Detection: Wavelength set at 520 nm for monitoring the colored naphthoquinone.
-
Procedure:
-
Dissolve the crude extract (e.g., from Arnebia euchroma) in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the fraction corresponding to the retention time of Acetylshikonin (typically under 10 minutes with this method).
-
Evaporate the solvent from the collected fraction under reduced pressure to yield the purified compound (>98% purity).
-
Synthesis via Acylation of Shikonin
This compound can be synthesized from its precursor, Shikonin, through a straightforward acylation reaction.
-
Reagents: Shikonin, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Acetic Acid, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve Shikonin (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool to 0 °C.
-
Add DCC (1.1 equivalents) and stir for 15 minutes.
-
Add a catalytic amount of DMAP.
-
Add acetic acid (1.2 equivalents) to the mixture.
-
Allow the reaction to stir and slowly warm to room temperature over several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the filtrate using column chromatography on silica gel to obtain the final product.
-
UV-Vis Spectrophotometric Analysis
This protocol describes the quantitative analysis of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in methanol.
-
Perform a series of serial dilutions to create a set of standard solutions with concentrations spanning the desired analytical range.
-
Set the spectrophotometer to scan a wavelength range from 200 to 700 nm.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Identify the wavelength of maximum absorbance (λmax) in the visible spectrum (approx. 519 nm).
-
Construct a calibration curve by plotting absorbance at λmax versus concentration. The curve should adhere to the Beer-Lambert law.
-
Measure the absorbance of an unknown sample and determine its concentration using the calibration curve.
-
Biological Activity and Key Signaling Pathways
This compound exerts its potent pharmacological effects by modulating a variety of cellular signaling pathways. Its anticancer activity, in particular, has been extensively studied and is attributed to its ability to induce programmed cell death and inhibit cell proliferation.
Inhibition of the PI3K/Akt/mTOR Pathway
A central mechanism for the anti-proliferative and pro-apoptotic effects of this compound in cancer cells is the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, survival, and metabolism.
Induction of ROS-Mediated Apoptosis
This compound can induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS). This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.
Induction of Necroptosis via RIPK1/RIPK3 Pathway
In addition to apoptosis, this compound has been shown to induce necroptosis, a form of programmed necrosis, in certain cancer cells. This provides an alternative cell death mechanism, particularly in apoptosis-resistant cells.
References
- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACETYLSHIKONIN CAS#: 24502-78-1 [amp.chemicalbook.com]
DL-Acetylshikonin as a Cytochrome P450 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-acetylshikonin's role as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes. Acetylshikonin is a bioactive naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon.[1][2] It has garnered significant attention for its wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects.[2][3][4] A critical aspect of its pharmacological profile for drug development is its interaction with the CYP450 system, a superfamily of enzymes responsible for the metabolism of a vast majority of clinical drugs. Understanding the inhibitory effects of acetylshikonin on these enzymes is crucial for predicting potential drug-drug interactions (DDIs).
Quantitative Data: Inhibitory Potency of Acetylshikonin
Acetylshikonin has demonstrated a strong, non-selective inhibitory effect on nine major human CYP450 isoforms. The half-maximal inhibitory concentration (IC50) values, derived from studies using human liver microsomes (HLMs), are summarized below. For context, the inhibitory profile of its parent compound, shikonin, is also included.
| Compound | CYP Isoform | IC50 Value (μM) | Type of Inhibition | Reference |
| Acetylshikonin | CYP1A2 | 1.4 - 4.0 | Not Mechanism-Based | |
| CYP2A6 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP2B6 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP2C8 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP2C9 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP2C19 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP2D6 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP2E1 | 1.4 - 4.0 | Not Mechanism-Based | ||
| CYP3A | 1.4 - 4.0 | Not Mechanism-Based | ||
| Shikonin | CYP1A2 | Kᵢ: < 7.72 | Mixed | |
| CYP2B6 | Kᵢ: < 7.72 | Mixed | ||
| CYP2C9 | Kᵢ: < 7.72 | Mixed | ||
| CYP2D6 | Kᵢ: < 7.72 | Mixed | ||
| CYP3A4 | Kᵢ: < 7.72 | Mixed | ||
| CYP2E1 | Kᵢ: < 7.72 | Competitive |
Note: The study on acetylshikonin provided a range for the tested isoforms. Shikonin's inhibitory constant (Kᵢ) values are provided, indicating potent inhibition.
Mechanism of Inhibition
Acetylshikonin acts as a reversible, non-selective inhibitor of cytochrome P450 enzymes. Studies involving pre-incubation of acetylshikonin with human liver microsomes and NADPH did not show any alteration in its inhibitory potency. This finding indicates that acetylshikonin is not a mechanism-based inhibitor (also known as a time-dependent or suicide inhibitor), which would require metabolic activation to exert its inhibitory effect.
In contrast, its parent compound, shikonin, exhibits a different inhibitory profile, acting as a mixed inhibitor for CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, and as a competitive inhibitor for CYP2E1. This suggests that the acetyl group in acetylshikonin may alter the binding mode to the active sites of the various CYP isoforms.
Figure 1: Conceptual diagram of reversible CYP450 inhibition.
Experimental Protocols
The inhibitory potential of acetylshikonin on CYP450 enzymes was evaluated using an in vitro cocktail incubation assay with human liver microsomes (HLMs). This is a standard method for screening potential drug-drug interactions.
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs): Pooled HLMs are used to average out inter-individual variability. They are stored at -80°C and thawed on ice before use.
-
NADPH-generating system: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4). This system continuously regenerates NADPH, the necessary cofactor for CYP450 activity.
-
CYP Isoform-Specific Substrates (Cocktail): A mixture of probe substrates, each metabolized by a specific CYP isoform. Examples are listed in the FDA guidance.
-
Test Compound: Acetylshikonin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of concentrations for IC50 determination.
-
Positive Control Inhibitors: Known specific inhibitors for each CYP isoform are used to validate the assay.
-
-
Incubation Procedure:
-
Incubations are typically performed in 96-well plates.
-
To each well, add the HLM suspension, phosphate buffer, and the specific concentration of acetylshikonin or control inhibitor.
-
The plate is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
The reaction is initiated by adding the NADPH-generating system and the substrate cocktail.
-
The incubation is carried out at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold quenching solution, typically acetonitrile, which may also contain an internal standard for analytical quantification.
-
The plate is centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the metabolites, is transferred to a new plate for analysis.
-
-
Analytical Quantification:
-
The formation of specific metabolites from the probe substrates is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for each metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated for each concentration of acetylshikonin.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (vehicle-only) reaction.
-
IC50 values are calculated by fitting the concentration-response data to a suitable nonlinear regression model.
-
Figure 2: Experimental workflow for CYP450 inhibition assay.
Pharmacokinetics and Drug-Drug Interaction Potential
Pharmacokinetic studies indicate that acetylshikonin has a wide distribution in the body but exhibits poor absorption. It also shows a high binding rate to human plasma proteins. Despite poor absorption, its potent, broad-spectrum inhibition of major CYP enzymes is highly significant.
The inhibition of CYP enzymes can lead to clinically relevant drug-drug interactions. When acetylshikonin (the "perpetrator") is co-administered with another drug (the "victim") that is metabolized by one of the inhibited CYP isoforms, the metabolism of the victim drug will be reduced. This can lead to increased plasma concentrations of the victim drug, potentially causing toxicity or adverse effects. Given that acetylshikonin inhibits key enzymes like CYP3A4, CYP2D6, and CYP2C9, which together metabolize over 70% of clinically used drugs, the potential for DDIs is substantial.
Figure 3: Signaling pathway of a potential drug-drug interaction.
Conclusion
This compound is a novel, potent, and non-selective reversible inhibitor of multiple human cytochrome P450 isoforms. Its broad inhibitory profile, with IC50 values in the low micromolar range, suggests a high potential for causing drug-drug interactions when co-administered with drugs metabolized by these enzymes. Unlike mechanism-based inhibitors, its effect is immediate and reversible. These findings are critical for drug development professionals, highlighting the necessity of conducting thorough DDI studies for any therapeutic agent containing acetylshikonin or its derivatives to ensure patient safety. The data suggests that acetylshikonin could serve as a useful tool in pharmacology as a general P450 inhibitor, potentially as a replacement for less specific agents like SKF-525A.
References
- 1. Acetylshikonin is a novel non-selective cytochrome P450 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Anti-Inflammatory Profile of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its mode of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of a wide array of pro-inflammatory mediators.[1][4] Its multifaceted approach targets the core drivers of the inflammatory cascade, making it a compelling candidate for further investigation as a therapeutic agent.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, orchestrating the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. It suppresses the activation of NF-κB, thereby downregulating the expression of downstream targets, including cytokines, chemokines, and adhesion molecules. The inhibitory action is mediated through the suppression of NF-κB phosphorylation.
References
The Pharmacokinetic Profile of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of medicinal plants such as Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical translation of this compound is hindered by its challenging pharmacokinetic properties, primarily characterized by poor oral absorption and wide tissue distribution.[1][2] This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of key signaling pathways modulated by this compound, aiming to equip researchers and drug development professionals with the core knowledge required for future investigations.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by limited systemic exposure after oral administration. The majority of available in-vivo pharmacokinetic data comes from studies in macaque monkeys and mice.
Table 1: Pharmacokinetic Parameters of this compound in Macaque Monkeys following Oral Administration
| Parameter | Value | Species | Dosage | Analytical Method | Reference |
| AUC₀₋t (Area Under the Curve) | 615.4 ± 206.5 ng·h/mL | Macaque Monkey | 80 mg/kg | LC-ESI-MS/MS | |
| t½ (Half-life) | 12.3 ± 1.6 h | Macaque Monkey | 80 mg/kg | LC-ESI-MS/MS | |
| MRT (Mean Residence Time) | 10.2 ± 0.7 h | Macaque Monkey | 80 mg/kg | LC-ESI-MS/MS |
Table 2: Qualitative Pharmacokinetic Observations in Mice
| Process | Observation | Species | Administration | Method | Reference |
| Absorption | Poor absorption. Radioactivity detected in plasma 15 minutes post-administration, peaking at 1 hour. | Mouse | Oral ([³H]-acetylshikonin) | Scintillation Counting | |
| Distribution | Wide distribution. Primarily found in the stomach and intestine, followed by the gallbladder, liver, kidneys, and lungs. Least distribution in the brain and spinal cord. | Mouse | Oral ([³H]-acetylshikonin) | Autoradiography/Scintillation Counting | |
| Excretion | Primarily through fecal excretion. Nearly 80% of the administered dose was excreted in feces and urine within 48 hours. | Mouse | Oral ([³H]-acetylshikonin) | Scintillation Counting |
Experimental Protocols
This section outlines the methodologies employed in key pharmacokinetic studies of this compound and related compounds.
In Vivo Pharmacokinetic Study in Macaque Monkeys
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
-
Animal Model: Macaque monkeys.
-
Dosing: A single oral dose of 80 mg/kg of this compound was administered.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Sample Preparation: Due to the instability of acetylshikonin in biological matrices, a pre-column derivatization method with 2-mercaptoethanol was employed to form a stable derivative for quantification.
-
Analytical Method: The concentration of the this compound derivative in plasma was determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.
-
Chromatographic Separation: Achieved on a C18 column with a gradient elution using a mobile phase of methanol and water containing acetic acid and ammonium acetate.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Tissue Distribution Study in Rodents (General Protocol)
-
Objective: To assess the distribution of a compound into various tissues and organs.
-
Animal Model: Rats or mice.
-
Dosing: A single dose of the test compound (e.g., radiolabeled) is administered, typically intravenously or orally.
-
Sample Collection: At selected time points post-administration, animals are euthanized, and various tissues (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestine) are collected.
-
Sample Preparation: Tissues are weighed and homogenized in a suitable buffer (e.g., saline).
-
Analytical Method: The concentration of the compound in tissue homogenates is determined using an appropriate analytical technique, such as LC-MS/MS or scintillation counting for radiolabeled compounds.
-
Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.
In Vitro Metabolism using Liver Microsomes (General Protocol for Naphthoquinones)
-
Objective: To investigate the metabolic stability and identify potential metabolites of a compound.
-
Methodology:
-
Incubation: The test compound (e.g., shikonin, a related naphthoquinone) is incubated with rat liver microsomes in the presence of a NADPH-generating system (cofactor solution) in a phosphate buffer at 37°C.
-
Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Method: The disappearance of the parent compound and the formation of metabolites are monitored using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or LC-MS/MS.
-
Metabolite Identification: The structures of potential metabolites can be elucidated using techniques like NMR and mass spectrometry.
-
Excretion Study in Rodents (General Protocol)
-
Objective: To determine the primary routes and extent of elimination of a compound from the body.
-
Animal Model: Rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: A single dose of the test compound is administered.
-
Sample Collection: Urine and feces are collected at specified intervals over a period of time (e.g., 24, 48, 72 hours).
-
Sample Preparation:
-
Urine: Samples are centrifuged and can be directly analyzed or diluted.
-
Feces: Samples are homogenized in a suitable solvent (e.g., saline or methanol-water mixture) and then centrifuged to obtain a supernatant for analysis.
-
-
Analytical Method: The concentration of the parent compound and its metabolites in urine and fecal extracts is quantified using methods like LC-MS/MS.
-
Data Analysis: The cumulative amount of the compound and its metabolites excreted in urine and feces is calculated to determine the major route of elimination.
Signaling Pathways and Experimental Workflows
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.
Pharmacokinetic Study Workflow
Acetylshikonin's Inhibition of the PI3K/Akt/mTOR Pathway
References
DL-Acetylshikonin: A Technical Guide to its Inhibitory Effects on the mTOR/PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-acetylshikonin, a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-tumor properties across a variety of cancer cell lines. A primary mechanism underlying its therapeutic potential is the targeted inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and apoptosis; its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of the effects of this compound on the mTOR/PI3K/AKT pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Introduction to the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[1][2] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of PI3K.[2] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates AKT.[3] AKT, a serine/threonine kinase, subsequently phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[4] Given its central role in cell fate, aberrant activation of the PI3K/AKT/mTOR pathway is a common driver of tumorigenesis, making it a prime target for cancer therapeutics.
This compound's Impact on Cell Viability and Apoptosis
This compound exerts a potent cytotoxic and pro-apoptotic effect on a range of cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 Value (24h) | IC50 Value (48h) | Citation(s) |
| HT-29 | Colorectal Cancer | 60.82 µg/mL | 30.78 µg/mL | |
| H1299 | Non-Small Cell Lung Cancer | 2.34 µM | Not Reported | |
| A549 | Non-Small Cell Lung Cancer | 3.26 µM | Not Reported | |
| A498 | Renal Cell Carcinoma | 4.295 µM | Not Reported | |
| ACHN | Renal Cell Carcinoma | 5.62 µM | Not Reported |
Studies have shown that treatment with this compound leads to a dose-dependent increase in apoptosis. For instance, in A375 melanoma cells, acetylshikonin treatment significantly increases the rates of both early and late apoptosis. This induction of programmed cell death is a key outcome of the inhibition of the pro-survival PI3K/AKT/mTOR pathway.
Quantitative Effects on PI3K/AKT/mTOR Pathway Proteins
The inhibitory effect of this compound on the PI3K/AKT/mTOR pathway is evidenced by the reduced phosphorylation of key proteins in the cascade. Western blot analyses have consistently demonstrated a decrease in the levels of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) upon treatment with acetylshikonin.
| Cell Line | Treatment Concentration | Effect on p-PI3K | Effect on p-AKT | Effect on p-mTOR | Citation(s) |
| HT-29 | 25, 50, 100 µg/mL (48h) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |
| A375 | 2, 4, 8 µmol/L | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
These findings confirm that this compound targets the pathway at multiple levels, leading to a comprehensive shutdown of its pro-survival signaling.
Visualizing the Mechanism and Workflow
To elucidate the inhibitory action of this compound and the experimental process for its evaluation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the PI3K/AKT/mTOR pathway.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells (e.g., HT-29, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL) for 24 or 48 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the total protein or loading control to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. The presented data and methodologies provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this natural compound. The consistent downregulation of key phosphorylated proteins in this pathway, coupled with the induction of apoptosis and reduction in cell viability, underscores the potent and specific mechanism of action of this compound. Further in vivo studies and clinical trials are warranted to fully elucidate its clinical utility.
References
An In-depth Technical Guide to DL-Acetylshikonin: From Traditional Medicine to Modern Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Acetylshikonin, a naphthoquinone compound derived from the roots of plants belonging to the Boraginaceae family, has a rich history in traditional medicine, particularly in East Asia. For centuries, the purple roots of plants like Lithospermum erythrorhizon (Zi Cao) have been utilized for their potent anti-inflammatory, antimicrobial, and wound-healing properties. Modern scientific investigation has delved into the pharmacological activities of its active constituents, with this compound emerging as a significant bioactive molecule. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Discovery and History in Traditional Medicine
The use of Lithospermum erythrorhizon is documented in ancient medical texts for the treatment of a variety of ailments, most notably skin conditions such as burns, rashes, and eczema.[1] The vibrant purple pigment of the root, attributed to shikonin and its derivatives, was historically associated with its therapeutic efficacy. Traditional practitioners utilized extracts of the root for its "cooling" and "detoxifying" effects.
Acetylshikonin was the first shikonin derivative to be isolated from Lithospermum erythrorhizon. The designation "DL" signifies that it is a racemic mixture of its enantiomers. While the terms "Acetylshikonin" and "this compound" are often used interchangeably in literature, it is crucial for researchers to consider the stereochemistry of the molecule, as chirality can significantly influence biological activity.
Pharmacological Properties and Quantitative Data
This compound exhibits a broad spectrum of pharmacological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.
Anti-inflammatory and Wound Healing Activity
In vivo studies have demonstrated the efficacy of acetylshikonin in promoting wound healing. In a study using a rat model, topically applied 0.1% acetylshikonin ointment significantly enhanced the rate of reepithelialization in both sterilized and infected wounds compared to controls.[1][2] Histological analysis revealed increased angiogenesis and granulation tissue formation in acetylshikonin-treated wounds.[1][2]
| Pharmacological Activity | Model | Key Findings | Reference |
| Wound Healing | Rat model of skin wounds | 0.1% acetylshikonin ointment significantly increased the rate of reepithelialization. | |
| Anti-inflammatory | In vitro (RAW 264.7 macrophages) | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. | |
| Anti-inflammatory | In vivo (COVID-19 mouse model) | Down-regulated the production of IL-6. |
Anticancer Activity
Acetylshikonin has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
| Cancer Cell Line | IC50 Value (µM) | Reference |
| Human Colorectal Cancer (HT29) | 30.78 µg/ml (48h) | |
| Human Lung Adenocarcinoma (A549) | 5.6 µg/ml (48h) | |
| Human Hepatocellular Carcinoma (Bel-7402) | 6.82 µg/ml (48h) | |
| Human Breast Cancer (MCF-7) | 3.04 µg/ml (48h) | |
| Lewis Lung Carcinoma (LLC) | 2.72 µg/ml (48h) |
Experimental Protocols
Isolation and Purification of Acetylshikonin
A common method for the isolation and purification of acetylshikonin from plant material or cell cultures is High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Extraction: The dried and powdered roots of Lithospermum erythrorhizon are extracted with a suitable organic solvent, such as hexane or chloroform.
-
Chromatography: The crude extract is subjected to preparative HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector at a wavelength of 520 nm.
-
-
Purification: Fractions containing acetylshikonin are collected, and the solvent is evaporated to yield the purified compound. Purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Anti-inflammatory Assays
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
PGE2 levels in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Protocol:
-
Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are treated with this compound and stimulated with LPS.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The PGE2 concentration in the supernatant is measured using a commercial PGE2 ELISA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of antibody.
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants can be measured using ELISA or multiplex bead-based assays. Intracellular cytokine levels can be assessed by flow cytometry.
Protocol (Intracellular Cytokine Staining):
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or other immune cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific cell populations.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like saponin to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are incubated with fluorescently labeled antibodies specific for the cytokines of interest.
-
Flow Cytometry Analysis: The percentage of cells producing each cytokine is quantified using a flow cytometer.
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt/mTOR pathways.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Acetylshikonin has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, acetylshikonin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those encoding for iNOS, COX-2, and various cytokines.
Figure 1: Inhibition of the NF-κB signaling pathway by Acetylshikonin.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Acetylshikonin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. It is believed to exert its effect by inhibiting the phosphorylation of key proteins in the pathway, such as Akt and mTOR. This leads to the downstream inhibition of protein synthesis and cell cycle progression, and the induction of apoptosis.
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by Acetylshikonin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the investigation of this compound's pharmacological properties.
Figure 3: A generalized experimental workflow for this compound research.
Clinical Perspectives and Future Directions
To date, no formal clinical trials specifically investigating this compound have been identified in the public domain. The existing evidence for its therapeutic potential is primarily derived from traditional use and preclinical studies. The lack of clinical data highlights a significant gap in the translation of this promising natural product into a modern therapeutic agent.
Future research should focus on:
-
Standardization and Quality Control: Establishing robust methods for the standardization of Lithospermum extracts and the quantification of this compound is crucial for ensuring consistent efficacy and safety.
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for human use.
-
Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are necessary to definitively evaluate the safety and efficacy of this compound for specific indications, such as inflammatory skin disorders and cancer.
Conclusion
This compound is a compelling natural product with a long history of use in traditional medicine and a growing body of scientific evidence supporting its pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a promising candidate for further drug development. However, rigorous preclinical and clinical research is essential to fully realize its therapeutic potential and ensure its safe and effective use in modern medicine. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the multifaceted properties of this compound.
References
DL-Acetylshikonin: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-acetylshikonin, a naturally occurring naphthoquinone derived from the root of Lithospermum erythrorhizon, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Structure and Pharmacological Profile
This compound belongs to the shikonin family of compounds, characterized by a dihydroxy-naphthoquinone core with a lipophilic side chain.[2] This unique chemical scaffold is responsible for its broad spectrum of biological activities, which include anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][3] The mechanism of action is often attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways.[4]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound structure have been undertaken to explore and optimize its therapeutic potential. These studies have provided crucial insights into the chemical features essential for its biological activity.
Anticancer Activity
The anticancer effects of this compound and its analogs have been extensively studied across a wide range of human cancer cell lines. The primary mechanism of its antitumor action involves the induction of apoptosis and cell cycle arrest. Furthermore, acetylshikonin has been identified as a novel microtubule-targeting agent that inhibits tubulin polymerization.
Key SAR observations for anticancer activity include:
-
The Naphthoquinone Core: The 5,8-dihydroxy-1,4-naphthoquinone core is essential for cytotoxic activity.
-
The Acyl Side Chain: Modifications to the acyl group on the side chain significantly influence potency. For instance, the introduction of a cyclopropyl group in cyclopropylacetylshikonin has been shown to enhance activity against melanoma cell lines. The length and branching of the ester group also play a role, with certain ester derivatives exhibiting improved anticancer activity compared to shikonin itself.
-
Hydrophobicity and Electronic Descriptors: Quantitative structure-activity relationship (QSAR) studies on acylshikonin derivatives have highlighted the importance of electronic and hydrophobic properties in their cytotoxic effects.
Table 1: Anti-proliferative Activity of Acetylshikonin and its Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acetylshikonin | MHCC-97H (Hepatocellular Carcinoma) | 1.09 - 7.26 | |
| Acetylshikonin | A549 (Non-small cell lung cancer) | < 10 | |
| Acetylshikonin | Caski (Cervical carcinoma) | < 10 | |
| Acetylshikonin | PC-3 (Prostatic cancer) | < 10 | |
| Acetylshikonin | HCT-8 (Colorectal carcinoma) | < 10 | |
| Acetylshikonin | BCL1 (Leukemia) | 1.8 ± 0.1 (24h), 1.5 ± 0.1 (48h) | |
| Acetylshikonin | JVM-13 (Leukemia) | 2.3 ± 0.2 (24h), 1.9 ± 0.1 (48h) | |
| Acetylshikonin | A498 (Renal) | ~2.5 | |
| Acetylshikonin | ACHN (Renal) | ~2.5 | |
| Shikonin Ester Derivative (3j) | HepG2 (Hepatocellular carcinoma) | 0.759 | |
| Shikonin | HepG2 (Hepatocellular carcinoma) | 1.288 | |
| Isobutyrylshikonin | BCL1 (Leukemia) | 0.4 ± 0.05 | |
| Cyclopropyloxoacetate Shikonin Derivative (5) | Melanoma Cell Lines (WM9, WM164, MUG-Mel2) | Potent cytotoxicity observed |
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) and to inhibit the activation of the NF-κB pathway.
Table 2: Anti-inflammatory and Other Biological Activities of Acetylshikonin
| Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated BV2 microglial cells | Downregulated NO and PGE2 production by inhibiting ROS/PI3K/Akt-dependent NF-κB activation. | |
| Anti-inflammatory | Poly(I:C) stimulated RAW264.7, BMDM, and lung single cells | Down-regulated the production of IL-6 in a dose-dependent manner. | |
| Neuroprotection | H2O2-stimulated SH-SY5Y and PC12 cells | Attenuated cell death and apoptosis in a dose-dependent manner. | |
| Acetylcholinesterase Inhibition | In vitro assay | IC50 of 34.6 µM. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blot Analysis
Western blotting is used to investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple signaling pathways. Graphviz diagrams are provided below to illustrate these complex interactions.
References
Acetylshikonin: An In-Depth Technical Review of Its Genotoxicity and Reproductive Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylshikonin, a naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the genotoxicity and reproductive toxicity of acetylshikonin, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.
Genotoxicity of Acetylshikonin
Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies substances that can cause damage to the genetic material of cells. Studies have indicated that acetylshikonin possesses genotoxic potential, primarily through the induction of DNA damage and chromosomal abnormalities.
Cytotoxicity and Micronucleus Formation
An in vitro study by Figat et al. (2018) investigated the cytotoxic and genotoxic effects of acetylshikonin on Chinese hamster V79 lung fibroblast cells. Cytotoxicity was determined using the lactate dehydrogenase (LDH) assay, which measures membrane integrity. The study reported a half-maximal effective concentration (EC50) for acetylshikonin, indicating its potential to induce cell death at higher concentrations.[1]
The genotoxicity was assessed using the in vitro micronucleus assay, a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. While the study focused on the antigenotoxic potential of acetylshikonin against known mutagens, it provides a foundation for understanding its interaction with cellular genetic material.[1]
Table 1: Cytotoxicity of Acetylshikonin in V79 Cells
| Assay | Endpoint | Value (mg/L) | Reference |
| LDH Assay | EC50 | 0.49 | [1] |
DNA Damage and Oxidative Stress
Evidence suggests that a key mechanism underlying the genotoxicity of acetylshikonin is the induction of oxidative stress. The generation of reactive oxygen species (ROS) can lead to various forms of DNA damage, including single- and double-strand breaks.
The comet assay (single-cell gel electrophoresis) is a sensitive technique used to detect DNA strand breaks in individual cells. While specific quantitative data for acetylshikonin from comet assays in publicly available literature is limited, the assay is a standard method for evaluating the DNA-damaging potential of compounds. The "tail moment," a product of the tail length and the fraction of DNA in the comet tail, is a common metric used to quantify the extent of DNA damage.
The proposed signaling pathway for acetylshikonin-induced genotoxicity involves the generation of ROS, which in turn leads to DNA damage. This damage can activate the p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, trigger programmed cell death to eliminate the damaged cell.
Figure 1: Proposed signaling pathway of acetylshikonin-induced genotoxicity.
Reproductive Toxicity of Acetylshikonin
The assessment of reproductive toxicity is crucial for identifying potential adverse effects on the reproductive system and fertility. A study by He et al. (2016) investigated the effects of acetylshikonin on the reproductive system of female Sprague-Dawley rats.[1]
The study revealed that treatment with acetylshikonin led to a significant decrease in the populations of developing and mature ovarian follicles. This effect was linked to a reduction in the levels of key reproductive hormones, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The proposed mechanism involves the inhibition of gonadotropic hormone (GTH) secretion, which plays a central role in regulating the ovarian cycle.[1]
Due to the limited availability of the full-text study, specific quantitative data on hormone levels and follicle counts at different dosages are not included in this guide. Further research is needed to fully elucidate the dose-response relationship and the precise molecular targets of acetylshikonin within the hypothalamic-pituitary-gonadal axis.
Experimental Protocols
In Vitro Micronucleus Assay (Adapted from OECD 487)
This protocol provides a general framework for assessing the genotoxic potential of a test substance using the in vitro micronucleus assay with a cell line such as V79.
1. Cell Culture and Treatment:
-
Culture V79 cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in culture plates and allow them to attach and enter the exponential growth phase.
-
Expose the cells to a range of concentrations of acetylshikonin (dissolved in a suitable solvent, such as DMSO) for a defined period (e.g., 3-6 hours for a short treatment or 24 hours for a continuous treatment). Include appropriate negative (solvent) and positive (e.g., mitomycin C) controls.
2. Cytokinesis Block:
-
After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B (a cytokinesis inhibitor) to accumulate binucleated cells. The concentration of cytochalasin B should be optimized for the specific cell line.
-
Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths.
3. Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
4. Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Score the slides under a microscope for the presence of micronuclei in binucleated cells. A minimum of 2000 binucleated cells per concentration should be analyzed.
-
Micronuclei should be morphologically distinct from the main nuclei, non-refractile, and have a diameter less than one-third of the main nucleus.
Reproductive Toxicity Study in Female Rats (General Protocol)
This protocol outlines a general approach for evaluating the effects of a test substance on the female reproductive system in a rodent model.
1. Animal Model and Husbandry:
-
Use sexually mature female Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.
-
Allow for an acclimatization period before the start of the study.
2. Dosing and Administration:
-
Divide the animals into several groups, including a control group (vehicle) and at least three dose groups of acetylshikonin.
-
Administer acetylshikonin daily via an appropriate route (e.g., oral gavage) for a specified duration, which may cover different stages of the estrous cycle or a longer period to assess chronic effects.
3. Monitoring and Data Collection:
-
Monitor the animals daily for clinical signs of toxicity.
-
Track body weight and food consumption regularly.
-
Perform daily vaginal smears to monitor the stages of the estrous cycle.
-
Collect blood samples at specified time points for the analysis of reproductive hormones (e.g., FSH, LH, estradiol, progesterone) using methods like ELISA or radioimmunoassay.
4. Necropsy and Histopathology:
-
At the end of the treatment period, euthanize the animals.
-
Perform a gross examination of the reproductive organs.
-
Collect and weigh the ovaries, uterus, and other relevant organs.
-
Fix the ovaries in an appropriate fixative (e.g., 10% neutral buffered formalin or Bouin's solution) for histological processing.
-
Embed the ovaries in paraffin, section them, and stain with hematoxylin and eosin (H&E).
-
Perform a quantitative analysis of the different stages of ovarian follicles (primordial, primary, secondary, antral, and corpora lutea) under a microscope.
Conclusion
The available evidence suggests that acetylshikonin exhibits both genotoxic and reproductive toxicity potential. The genotoxicity appears to be mediated, at least in part, through the induction of oxidative stress and subsequent DNA damage. The reproductive toxicity in females is characterized by adverse effects on ovarian follicular development, likely stemming from the disruption of hormonal regulation.
For drug development professionals, these findings underscore the importance of comprehensive toxicological profiling of acetylshikonin. Further in-depth studies are warranted to establish a clear dose-response relationship for both genotoxic and reproductive endpoints, to fully elucidate the underlying molecular mechanisms, and to assess the potential risks associated with therapeutic use. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations.
References
An In-Depth Technical Guide to the Biosynthesis of Shikonin and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Shikonin and its enantiomer, alkannin, are potent naphthoquinone pigments produced primarily in the roots of several species belonging to the Boraginaceae family, most notably Lithospermum erythrorhizon. These compounds and their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them subjects of intense research and commercial interest. The biosynthesis of shikonin is a complex process, involving the convergence of two major metabolic pathways and a series of unique enzymatic reactions localized within the plant cell. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing production yields, which are currently limited by the slow growth of the producing plants and their endangered status. This guide provides a comprehensive overview of the shikonin biosynthetic pathway, detailing the precursor pathways, core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols for its study.
Precursor Biosynthesis: Sourcing the Building Blocks
The shikonin molecule is assembled from two primary precursors: p-hydroxybenzoic acid (PHB) and geranyl diphosphate (GPP). These precursors are synthesized via two distinct and fundamental pathways in plant metabolism.[1][2]
Phenylpropanoid Pathway: Generating p-Hydroxybenzoic Acid (PHB)
The aromatic ring of shikonin is derived from L-phenylalanine, an output of the shikimate pathway.[2][3] The conversion of phenylalanine to PHB occurs through the general phenylpropanoid pathway. Key enzymatic steps include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]
The exact route from p-coumaroyl-CoA to PHB in L. erythrorhizon has been a subject of investigation, but it is understood to involve a chain-shortening reaction. Recent studies have identified specific peroxisomal 4CLs (Le4CL3 and Le4CL4) as essential for shikonin production.
Mevalonate (MVA) Pathway: Generating Geranyl Diphosphate (GPP)
The ten-carbon isoprenoid side chain of shikonin is supplied by GPP. While plants have two pathways for isoprenoid precursor synthesis (the cytosolic mevalonate pathway and the plastidial MEP pathway), evidence strongly suggests that the GPP destined for shikonin biosynthesis originates from the MVA pathway in the cytoplasm. This pathway begins with acetyl-CoA.
-
HMG-CoA Reductase (HMGR): A key rate-limiting enzyme that converts HMG-CoA to mevalonic acid.
-
IPP and DMAPP Synthesis: Mevalonic acid is subsequently converted into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
-
Geranyl Diphosphate Synthase (GPPS): Catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 molecule, GPP.
The logical relationship between these two precursor pathways is illustrated in the diagram below.
The Core Shikonin Biosynthetic Pathway
The synthesis of the shikonin backbone occurs in the endoplasmic reticulum. It begins with the crucial condensation of PHB and GPP, followed by a series of modification reactions.
-
p-Hydroxybenzoate Geranyltransferase (PGT): This is the first committed and a key regulatory step in the pathway. PGT, a membrane-bound enzyme, catalyzes the prenylation of PHB with GPP to form 3-geranyl-4-hydroxybenzoic acid (GBA).
-
Conversion to Geranylhydroquinone (GHQ): GBA is subsequently converted to geranylhydroquinone (GHQ), likely through a decarboxylation step. The exact enzyme for this reaction remains to be definitively identified.
-
Hydroxylation of GHQ: GHQ undergoes hydroxylation at the 3'' position of its geranyl side chain, catalyzed by a cytochrome P450 monooxygenase (CYP76B101 in L. erythrorhizon), to form (Z)-3''-hydroxygeranylhydroquinone.
-
Cyclization and Oxidation: This stage of the pathway is less understood but involves the cyclization of the geranyl side chain and subsequent oxidations to form the naphthoquinone ring. A polyphenol oxidase (PPO), which is a copper-dependent enzyme, has been shown through CRISPR/Cas9-mediated gene editing to be critically involved in this step, leading to the formation of deoxyshikonin.
-
Final Hydroxylation: The final step is the hydroxylation of deoxyshikonin at the C-1' position of the side chain to yield shikonin. This reaction is catalyzed by deoxyshikonin hydroxylases (DSH), which have been identified as cytochrome P450 enzymes (CYP82AR).
Biosynthesis of Shikonin Derivatives
Shikonin itself is a precursor to a host of derivatives found in nature, which are typically esters formed at the C-1' hydroxyl group of the side chain. These modifications are catalyzed by specific acyltransferases. For example, BAHD acyltransferases, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), have been identified in L. erythrorhizon. These enzymes show high specificity for their respective enantiomers (shikonin or alkannin) and utilize various acyl-CoA donors (e.g., acetyl-CoA, isobutyryl-CoA) to produce derivatives like acetylshikonin and isobutyrylshikonin.
Regulation of Biosynthesis
Shikonin production is tightly regulated by various endogenous and environmental factors.
-
Light: Light is a potent negative regulator of shikonin biosynthesis. Cultures of L. erythrorhizon produce the red pigments only in darkness. Light exposure inhibits the activity of PGT, leading to the accumulation of PHB (often as a glucoside) and halting the pathway.
-
Hormones: The phytohormone methyl jasmonate (MJ) is a strong inducer of shikonin biosynthesis. Treatment with MJ significantly upregulates the expression of key pathway genes, including PAL, HMGR, and PGT.
-
Nutrients: The composition of the culture medium is critical. Nitrogen depletion is a known trigger for the onset of shikonin production in two-stage cell cultures.
-
Transcriptional Regulation: Transcription factors play a crucial role. LeMYB1 has been identified in L. erythrorhizon as a positive regulator that enhances shikonin formation by up-regulating key biosynthetic genes.
Quantitative Data
While comprehensive kinetic data for all enzymes in the pathway is not available, studies have characterized key regulatory points.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (μM) | Source Organism | Reference(s) |
| p-Hydroxybenzoate Geranyltransferase (PGT) | p-Hydroxybenzoate | 18.4 | L. erythrorhizon | |
| p-Hydroxybenzoate Geranyltransferase (PGT) | Geranyl Diphosphate | 13.8 | L. erythrorhizon |
Table 2: Shikonin Yield Under Various Elicitation/Extraction Conditions
| Condition | Fold Increase / Yield | Comments | Reference(s) |
| Low Energy Ultrasound | 2 to 3-fold total yield | Increased both production (60-70%) and extraction from cells. | |
| Methyl Jasmonate (MJ) | Significant upregulation of pathway genes | MJ acts as an elicitor, boosting transcript levels. | |
| Nitrogen Depletion | Induces production | Shikonin synthesis begins at or near the point of nitrogen exhaustion in the medium. | |
| Homogenate Extraction (78% Ethanol, 4.2 min) | High Efficiency | Optimized lab-scale extraction method for Arnebia euchroma. |
Experimental Protocols
Studying the shikonin pathway involves a combination of plant tissue culture, molecular biology, and analytical chemistry.
Protocol for Lithospermum erythrorhizon Hairy Root Culture and Transformation
Hairy roots are a genetically stable system for studying root-specific metabolism and are induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes).
Objective: To generate and cultivate transgenic hairy roots for gene function analysis.
Materials:
-
Axenic L. erythrorhizon shoot cultures
-
R. rhizogenes strain (e.g., A13, ATCC15834) carrying a binary vector with the gene of interest (e.g., for RNAi or overexpression) and a selectable marker.
-
Inoculation Buffer (e.g., 1/2 MS liquid medium with 1% sucrose, 100 µM acetosyringone)
-
Co-cultivation Medium (e.g., modified 1/2 MS agar medium with 1% sucrose, 100 µM acetosyringone)
-
Root Induction Medium (e.g., 1/2 MS agar medium with 1% sucrose and an antibiotic like meropenem (20 mg/L) or cefotaxime to eliminate Rhizobium).
-
M9 Production Medium (for inducing shikonin synthesis).
Procedure:
-
Bacterial Culture: Grow R. rhizogenes in an appropriate liquid medium (e.g., YEP) with antibiotics corresponding to the binary vector. Pellet the bacteria by centrifugation and resuspend in Inoculation Buffer to a suitable OD (e.g., OD600 = 0.5).
-
Infection: Excise explants (leaves or stems) from axenic shoot cultures. Immerse the explants in the bacterial suspension for 10-15 minutes.
-
Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria. Place them on Co-cultivation Medium and incubate in the dark at 25°C for 2-3 days.
-
Selection and Induction: Transfer the explants to Root Induction Medium containing antibiotics to kill the bacteria and select for transformed tissue. Subculture every 2-3 weeks.
-
Root Emergence: Hairy roots typically emerge from the wound sites within 3-5 weeks.
-
Establishment of Clonal Lines: Once roots are several centimeters long, excise them and transfer to fresh Root Induction Medium to establish independent clonal lines.
-
Shikonin Production: To analyze the effect of the transgene on biosynthesis, transfer established hairy roots from a growth medium (like B5) to a production medium (like M9) and incubate in the dark.
Protocol for Shikonin Extraction and HPLC Quantification
Objective: To extract and quantify shikonin and its derivatives from plant material or culture medium.
Materials:
-
Plant material (e.g., dried roots, hairy roots) or liquid culture medium.
-
Solvents: Ethanol (e.g., 78-95%), Methanol (HPLC grade), Water (HPLC grade), Acetonitrile (HPLC grade).
-
Shikonin standard.
-
HPLC system with a C18 reverse-phase column and a UV/DAD detector.
Procedure:
-
Sample Preparation:
-
Solid Samples: Lyophilize and grind the plant material to a fine powder.
-
Liquid Samples: Use directly or after filtering.
-
-
Extraction:
-
Macerate a known weight of powdered sample (e.g., 0.5 g) in a suitable volume of solvent (e.g., 10 mL of 95% ethanol).
-
Use an appropriate extraction method such as ultrasonication (e.g., 40°C for 60 min) or Soxhlet extraction for exhaustive recovery.
-
Centrifuge the extract to pellet solid debris and collect the supernatant.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 85:15 v/v) or acetonitrile and acidified water. The mobile phase should be filtered (0.45 µm) and degassed.
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Detection: Shikonin and its derivatives have a characteristic red-purple color and are typically detected at a wavelength of 516-520 nm .
-
Quantification: Prepare a calibration curve using a shikonin standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
General Protocol for Enzyme Assays
Objective: To measure the activity of a specific enzyme in the shikonin pathway from a crude protein extract.
General Principles: An enzyme assay measures the rate of product formation or substrate consumption under defined conditions (temperature, pH, substrate concentrations). The activity is typically determined by incubating a protein extract with the necessary substrates and cofactors and then quantifying the product after a set time.
Example: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
-
Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing stabilizing agents like β-mercaptoethanol and PVPP). Centrifuge at high speed (e.g., 12,000 x g) at 4°C to remove cell debris. The supernatant is the crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.8) and the substrate, L-phenylalanine (e.g., 20 mM).
-
Reaction: Start the reaction by adding a known amount of the crude protein extract to the assay mixture. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 min).
-
Termination: Stop the reaction by adding an acid, such as 6 M HCl.
-
Quantification: The product, cinnamic acid, can be quantified by measuring the increase in absorbance at ~290 nm with a spectrophotometer. A standard curve of cinnamic acid should be used for accurate quantification.
Conclusion and Future Outlook
The biosynthetic pathway of shikonin represents a fascinating example of specialized plant metabolism, integrating primary metabolic pathways to create a class of compounds with high economic and medicinal value. While significant progress has been made in identifying key genes and regulatory factors, several steps, particularly the intricate cyclization and oxidation reactions that form the naphthoquinone ring, still require further elucidation. Future research, leveraging powerful tools like CRISPR/Cas9-mediated gene editing, single-cell transcriptomics, and advanced metabolomics, will be instrumental in filling these knowledge gaps. A complete understanding of the pathway and its regulation will unlock the potential for robust metabolic engineering strategies, enabling sustainable and high-yield production of shikonin and its valuable derivatives in microbial or plant-based bioreactor systems.
References
- 1. Enzyme activity and shikonin production in Lithospermum erythrorhizon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-pigment: Deciphering shikonin biosynthesis to fight cancer, inflammation, and much more - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-Acetylshikonin as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-acetylshikonin, a naphthoquinone compound, is a derivative of shikonin, which is extracted from the dried root of Lithospermum erythrorhizon, a traditional Chinese medicine.[1][2] Emerging as a compound of significant interest in oncology, acetylshikonin has demonstrated potent anticancer properties.[1][3][4] Extensive research has identified its primary mechanism of action as the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics positions acetylshikonin as a promising microtubule-targeting agent (MTA) for cancer therapy, particularly due to its efficacy against various cancer cell lines, including those resistant to existing drugs. This guide provides a detailed overview of its mechanism, quantitative inhibitory data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Acetylshikonin functions as a microtubule-destabilizing agent by directly interfering with the dynamics of the tubulin-microtubule system. Its mechanism involves several key steps:
-
Inhibition of Tubulin Polymerization: Acetylshikonin actively inhibits the assembly of α- and β-tubulin heterodimers into microtubules. In vitro assays confirm that it acts as a microtubule depolymerizer, similar to colchicine.
-
Binding to the Colchicine Site: Competitive binding assays have demonstrated that acetylshikonin exerts its inhibitory effect by binding to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes required for microtubule formation.
-
Irreversible Binding: Unlike many other tubulin inhibitors, studies indicate that acetylshikonin binds irreversibly to tubulin. This was demonstrated in experiments where, after incubation and ultrafiltration, almost no acetylshikonin was detected in the filtrate, suggesting a stable and covalent bond with the tubulin protein.
-
Cellular Consequences: The inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic (mitochondrial) apoptotic pathway, characterized by an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential (MMP), and activation of caspases, leading to programmed cell death.
Quantitative Data on Inhibitory Activity
The efficacy of acetylshikonin has been quantified through various in vitro studies. The data is summarized in the tables below for clarity and comparison.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 Value (µM) | Comments |
|---|
| Acetylshikonin | 5.98 ± 0.02 | Measured via an in vitro fluorescence-based tubulin polymerization assay. |
Table 2: Anti-proliferative Activity (IC50) of Acetylshikonin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
|---|---|---|---|
| Lung Cancer | |||
| A549 | Non-small cell lung cancer | 1.09 - 7.26 (range) | Not specified |
| A549 | Lung adenocarcinoma | 5.6 µg/mL | 48 |
| H1299 | Non-small cell lung cancer | 0.5 - 10 (range tested) | 24 |
| Hepatocellular Carcinoma | |||
| MHCC-97H | Liver carcinoma | 1.09 - 7.26 (range) | Not specified |
| Bel-7402 | Hepatocellular carcinoma | 6.82 µg/mL | 48 |
| Leukemia | |||
| K562 | Chronic myelocytic leukemia | 2.03 | 24 |
| K562 | Chronic myelocytic leukemia | 1.13 | 48 |
| Other Cancers | |||
| Caski | Epithelial cervical carcinoma | 1.09 - 7.26 (range) | Not specified |
| PC-3 | Prostatic cancer | 1.09 - 7.26 (range) | Not specified |
| HCT-8 | Colorectal carcinoma | 1.09 - 7.26 (range) | Not specified |
| MCF-7 | Breast adenocarcinoma | 3.04 µg/mL | 48 |
| LLC | Mouse Lewis lung carcinoma | 2.72 µg/mL | 48 |
Note: IC50 values can vary based on experimental conditions and specific assay used.
Detailed Experimental Protocols
The following sections provide methodologies for key experiments used to characterize acetylshikonin as a tubulin polymerization inhibitor.
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization can be monitored by measuring the increase in fluorescence of a reporter like DAPI, which incorporates into microtubules, or by an increase in turbidity (light scattering) at 340-350 nm.
-
Materials:
-
Lyophilized tubulin (e.g., >99% pure bovine tubulin).
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
GTP solution (1 mM final concentration).
-
Glycerol (for promoting polymerization).
-
Fluorescent reporter (e.g., DAPI).
-
Test compound (Acetylshikonin), positive controls (e.g., paclitaxel as a stabilizer, colchicine/nocodazole as a destabilizer), and a negative control (DMSO).
-
Pre-warmed 96-well plate (black plate for fluorescence).
-
Temperature-controlled fluorescence plate reader or spectrophotometer.
-
-
Procedure:
-
Reconstitute tubulin on ice with buffer to a final concentration of approximately 2 mg/mL.
-
Add GTP to the tubulin solution.
-
In a pre-warmed 96-well plate, add the test compound (acetylshikonin at various concentrations) and controls to designated wells.
-
Initiate the polymerization by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Monitor the change in fluorescence (e.g., Ex: 360 nm, Em: 450 nm) or absorbance (350 nm) every minute for 60-90 minutes.
-
Plot the fluorescence/absorbance versus time to generate polymerization curves. The IC50 value is calculated by determining the concentration of acetylshikonin that reduces the extent of polymerization by 50% compared to the DMSO control.
-
Cell Viability Assay (CCK-8 or MTT)
This assay determines the cytotoxic effect of acetylshikonin on cancer cell lines.
-
Principle: Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like WST-8 in CCK-8 or MTT) into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Procedure:
-
Seed cells (e.g., A549, MHCC-97H) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of acetylshikonin (e.g., 0.5 to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add CCK-8 or MTT solution to each well and incubate at 37°C for 1-4 hours.
-
Measure the optical density (absorbance) using a spectrophotometer at 450 nm for CCK-8 or ~570 nm for MTT (after solubilizing the formazan crystals).
-
Calculate cell viability as a percentage relative to the control and plot a dose-response curve to determine the IC50 value.
-
Immunofluorescence Microscopy of Microtubules
This technique visualizes the structure and organization of the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to tubulin (e.g., anti-α-tubulin) is used, followed by a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.
-
Procedure:
-
Grow cells on glass coverslips and treat with acetylshikonin or a control.
-
Fixation: Rinse cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol for 10-20 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cell membrane with a detergent like 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Incubate cells in a blocking buffer (e.g., 10% normal goat serum or 5% BSA in PBS) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash cells again. If desired, counterstain the nuclei with DAPI. Mount the coverslip onto a microscope slide with an antifade mounting medium.
-
Imaging: Observe the microtubule morphology using a fluorescence or confocal microscope. Acetylshikonin-treated cells are expected to show disrupted, shrunken, and punctate microtubule structures compared to the organized filamentous network in control cells.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the experimental logic and the molecular pathway of acetylshikonin's action.
Caption: Experimental workflow for characterizing acetylshikonin.
Caption: Signaling pathway of acetylshikonin-induced apoptosis.
Conclusion
This compound is a potent, naturally derived compound that effectively inhibits cancer cell proliferation by acting as a microtubule-targeting agent. Its distinct mechanism, characterized by the irreversible inhibition of tubulin polymerization via the colchicine binding site, leads to G2/M cell cycle arrest and the induction of apoptosis. Notably, it retains activity against drug-resistant cancer cell lines, highlighting its potential to overcome clinical challenges associated with current chemotherapies. The comprehensive data and protocols presented in this guide underscore acetylshikonin's significance as a valuable lead compound for the development of novel anticancer therapeutics. Further investigation into its specific binding interactions and in vivo efficacy is warranted to advance its potential clinical application.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological function and evaluation of Shikonin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Acetylshikonin in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the roots of plants in the Boraginaceae family like Lithospermum erythrorhizon, is a significant bioactive compound with a wide array of pharmacological properties.[1][2][3] As a derivative of shikonin, acetylshikonin has garnered considerable attention for its potent anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities.[2][4] In vitro studies have demonstrated its ability to induce various forms of programmed cell death, including apoptosis and necroptosis, in a range of cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways, making it a compound of interest for therapeutic drug development. Notably, acetylshikonin is reported to be less cytotoxic to normal cells compared to its parent compound, shikonin, enhancing its potential as a cancer treatment agent.
These application notes provide a comprehensive overview of the protocols for evaluating the in vitro effects of this compound, summarizing key quantitative data and visualizing its molecular pathways and experimental workflows.
Quantitative Data Summary: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of acetylshikonin have been evaluated across numerous human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Type | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | Not Specified | CCK-8 | |
| A549 | Non-Small Cell Lung Cancer | 3.26 | Not Specified | CCK-8 | |
| A549 | Lung Adenocarcinoma | ~16.0 (converted from 5.6 µg/ml) | 48 | MTT | |
| K562 | Chronic Myeloid Leukemia | 2.03 | 24 | Not Specified | |
| K562 | Chronic Myeloid Leukemia | 1.13 | 48 | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | ~8.7 (converted from 3.04 µg/ml) | 48 | MTT | |
| Bel-7402 | Hepatocellular Carcinoma | ~19.5 (converted from 6.82 µg/ml) | 48 | MTT | |
| LLC | Mouse Lewis Lung Carcinoma | ~7.8 (converted from 2.72 µg/ml) | 48 | MTT | |
| KB-R5 | Oral Cancer | 40 | Not Specified | Not Specified | |
| Various | Panel of Human Cancer Lines | 1.09 - 7.26 | 48 | CCK-8 |
Note: µg/ml values were converted to µM using the molecular weight of Acetylshikonin (344.35 g/mol ) for comparison.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8/MTT)
This protocol determines the effect of acetylshikonin on cell viability. The CCK-8 and MTT assays are colorimetric assays based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Selected cancer cell line(s)
-
Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of concentrations of acetylshikonin in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance (optical density) at a wavelength of 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Acetylshikonin has been shown to increase the population of Annexin V and PI-positive cells.
Materials:
-
6-well plates
-
Acetylshikonin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of acetylshikonin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Cell Cycle Analysis
Acetylshikonin can induce cell cycle arrest, commonly at the G2/M or S phase. This is analyzed by quantifying the DNA content of cells using propidium iodide (PI) staining.
Materials:
-
6-well plates
-
Acetylshikonin
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with acetylshikonin as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Fixation: Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also indicate apoptosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Acetylshikonin treatment often leads to an increase in intracellular ROS levels, a key event in inducing apoptosis.
Materials:
-
6-well plates or black 96-well plates
-
Acetylshikonin
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Flow Cytometer or Fluorescence Microplate Reader
Procedure:
-
Cell Treatment: Seed cells and treat with acetylshikonin for the desired duration.
-
Probe Loading: Remove the treatment medium, wash with PBS, and incubate the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity. DCFH-DA is oxidized by ROS to the highly fluorescent DCF. The fluorescence can be quantified by flow cytometry or a fluorescence plate reader.
Mechanism of Action & Signaling Pathways
Acetylshikonin exerts its biological effects through multiple complex signaling pathways. Its anti-cancer activity is primarily driven by the induction of oxidative stress, leading to programmed cell death and cell cycle arrest.
Anti-Cancer Signaling
Acetylshikonin treatment increases intracellular ROS, which triggers mitochondrial dysfunction. This leads to the release of cytochrome c and the activation of the intrinsic apoptotic pathway, involving the cleavage of caspase-9 and the executioner caspase-3. The compound also regulates Bcl-2 family proteins, promoting pro-apoptotic members like Bax while inhibiting anti-apoptotic ones like Bcl-2. Furthermore, it can induce apoptosis by activating the transcription factor FOXO3 and inhibiting survival pathways like PI3K/Akt/mTOR. In some cancer types, acetylshikonin has been shown to induce necroptosis via the RIPK1/RIPK3 pathway.
Anti-Inflammatory Signaling
In inflammatory models, acetylshikonin demonstrates its effects by inhibiting key pro-inflammatory pathways. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the NF-κB pathway. This leads to a downstream reduction in the expression of inflammatory mediators like TNF-α, IL-1, and iNOS.
References
Unveiling the Anti-Cancer Potential of DL-Acetylshikonin: A Guide to Cell Cycle Arrest Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has garnered significant attention in cancer research due to its demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2][3][4] One of the key mechanisms underlying its anti-cancer effects is the induction of cell cycle arrest, a critical process that halts the uncontrolled proliferation of cancer cells.[1] This application note provides a comprehensive overview and detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for single-cell analysis of DNA content.
This compound has been shown to induce cell cycle arrest at different phases, including G0/G1, S, or G2/M, depending on the specific cancer cell type. For instance, in non-small cell lung cancer (NSCLC) cells, acetylshikonin treatment leads to cell cycle arrest at the G2/M phase. In contrast, studies on colon cancer and breast cancer cells have reported cell cycle arrest at the G0/G1 phase. Furthermore, in human leukemia K562 cells, this compound has been observed to induce S-phase arrest.
The molecular mechanisms governing this compound-induced cell cycle arrest are multifaceted and involve the modulation of key signaling pathways. Research has indicated the involvement of pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways. By interfering with these pathways, this compound can influence the expression and activity of crucial cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), ultimately leading to a halt in cell cycle progression.
Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
This document provides a detailed protocol for utilizing flow cytometry to quantify the effects of this compound on the cell cycle of cancer cells. Adherence to this protocol will enable researchers to obtain reliable and reproducible data to further elucidate the anti-cancer properties of this promising compound.
Quantitative Data Summary
The following table summarizes the quantitative data on this compound-induced cell cycle arrest from various studies. This data highlights the dose-dependent effects and cell-line-specific responses to the compound.
| Cell Line | Concentration (µM) | Treatment Time (h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| H1299 (NSCLC) | 0.5 - 10 | 24 | Data not specified | Data not specified | Significant increase | |
| A549 (NSCLC) | 0.5 - 10 | 24 | Data not specified | Data not specified | Significant increase | |
| HT29 (Colon Cancer) | Not specified | Not specified | Increase | Not specified | Not specified | |
| DLD-1 (Colon Cancer) | Not specified | Not specified | Increase | Not specified | Not specified | |
| Caco-2 (Colon Cancer) | Not specified | Not specified | Increase | Not specified | Not specified | |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Increase | Not specified | Not specified | |
| K562 (Leukemia) | IC50: 2.03 (24h), 1.13 (48h) | 24, 48 | Data not specified | Increased arrest | Data not specified | |
| HL-60 (Leukemia) | IC50: 1.126 (24h), 0.614 (48h) | 24, 48 | Data not specified | Arrest | Data not specified | |
| Cal78 (Chondrosarcoma) | IC50: 3.8 | 24 | Data not specified | Data not specified | Arrest | |
| SW-1353 (Chondrosarcoma) | IC50: 1.5 | 24 | Data not specified | Data not specified | Arrest | |
| A498 (Renal Cancer) | 1.25, 2.5, 5 | 24, 48 | Increase in SubG1 | Not specified | Not specified | |
| ACHN (Renal Cancer) | 1.25, 2.5, 5 | 24, 48 | Increase in SubG1 | Not specified | Not specified |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Cell Cycle Arrest
This protocol details the steps for treating cancer cells with this compound and analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
6-well plates
-
15 mL conical tubes
-
Flow cytometry tubes
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 70-80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and perform a cell count.
-
Seed the cells into 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of concentrations of this compound in complete medium. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the medium (containing any floating cells) from each well into a labeled 15 mL conical tube.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Add complete medium to inactivate the trypsin and combine these cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Set the appropriate forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.
-
Acquire the fluorescence data for PI (typically in the FL2 or PE channel).
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: this compound signaling pathway.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Reactive Oxygen Species (ROS) Induced by DL-Acetylshikonin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] A key mechanism underlying its therapeutic potential is the induction of intracellular reactive oxygen species (ROS), which can trigger various forms of programmed cell death, including apoptosis and necroptosis, in cancer cells.[1][4] These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of ROS generated in response to this compound treatment.
Mechanism of Action: this compound and ROS Induction
This compound treatment has been shown to significantly elevate intracellular ROS levels in a variety of cancer cell lines, including lung, colorectal, and renal cancer. This increase in ROS contributes to cellular damage and the initiation of cell death pathways. The accumulation of ROS can lead to mitochondrial dysfunction, lipid peroxidation, and DNA damage, ultimately culminating in apoptosis or necroptosis. Studies have shown that the cytotoxic effects of this compound can be mitigated by the use of antioxidants like N-acetyl cysteine (NAC), confirming the critical role of ROS in its anti-cancer activity.
The induction of ROS by this compound is linked to the activation of specific signaling cascades. For instance, in some cancer cells, ROS accumulation leads to the nuclear translocation of FOXO3, a transcription factor that upregulates pro-apoptotic genes. Furthermore, this compound-induced ROS has been implicated in the activation of the RIPK1/RIPK3/MLKL signaling pathway, a key regulator of necroptosis.
Data Presentation: Quantitative Analysis of ROS Induction
The following tables summarize quantitative data from studies investigating the induction of ROS by this compound in different cancer cell lines.
Table 1: Increase in ROS Levels in Colorectal Cancer Cells Treated with this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Increase in ROS Level (Mean) |
| HCT-15 | 1.25 | 6 | 24.1% |
| HCT-15 | 2.5 | 6 | 55.7% |
| HCT-15 | 5 | 6 | 72.6% |
| LoVo | 1.25 | 6 | 105.1% |
| LoVo | 2.5 | 6 | 188.8% |
| LoVo | 5 | 6 | 197.7% |
Table 2: Effect of an Antioxidant on this compound-Induced ROS in Colorectal Cancer Cells
| Cell Line | Treatment | % Reduction in ROS Level (Mean) |
| HCT-15 | 5 µM Acetylshikonin + NAC | 34.4% |
| LoVo | 5 µM Acetylshikonin + NAC | 123.3% |
Experimental Protocols
Two common and reliable methods for detecting and quantifying intracellular ROS are the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay for total ROS and the lucigenin-based chemiluminescence assay for superoxide radicals.
Protocol 1: Detection of Total Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)
This protocol is adapted from established methods for measuring total ROS in adherent cells.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy or a fluorescence plate reader.
Materials:
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Adherent cancer cell line of interest
-
24-well or 96-well black clear-bottom tissue culture plates
-
Fluorescence microscope or fluorescence microplate reader (Excitation/Emission: ~485/530 nm)
-
Optional: N-acetyl cysteine (NAC) as an antioxidant control
-
Optional: Hydrogen peroxide (H₂O₂) as a positive control
Procedure:
-
Cell Seeding: Seed adherent cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 6, 12, or 24 hours). Include vehicle control (DMSO) and a positive control (e.g., H₂O₂). For antioxidant control, pre-incubate cells with NAC for 1-2 hours before adding this compound.
-
Preparation of DCFH-DA Staining Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 10-20 µM.
-
Staining:
-
Remove the culture medium containing this compound.
-
Wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution.
-
Wash the cells twice with warm PBS to remove any extracellular probe.
-
-
Measurement:
-
Fluorescence Microscopy: Add 500 µL of PBS to each well of a 24-well plate and immediately visualize the cells using a fluorescence microscope with a standard FITC filter set.
-
Fluorescence Plate Reader: Add 100-200 µL of PBS to each well of a 96-well plate and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold-increase in ROS production.
Protocol 2: Detection of Superoxide using Lucigenin-Based Chemiluminescence Assay
This protocol is based on established methods for detecting superoxide radicals.
Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide anions (O₂⁻). The intensity of the emitted light is proportional to the amount of superoxide produced.
Materials:
-
This compound
-
Lucigenin
-
Cell culture medium
-
Phosphate-buffered saline (PBS) containing glucose (5 mM), Mg²⁺ (1 mM), and Ca²⁺ (0.5 mM) (Assay Buffer)
-
Suspension or adherent cancer cell line of interest
-
White 96-well microplate
-
Luminometer or microplate reader with chemiluminescence detection capabilities
-
Optional: Phorbol 12-myristate 13-acetate (PMA) as a positive control for stimulating superoxide production in some cell types.
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation and resuspend in Assay Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Adherent Cells: Treat cells with this compound as described in Protocol 1. After treatment, detach the cells using trypsin, neutralize, and resuspend in Assay Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Pipette 100 µL of the cell suspension into each well of a white 96-well plate.
-
Prepare a lucigenin working solution (e.g., 100 µM) in Assay Buffer.
-
-
Measurement:
-
Add 100 µL of the lucigenin working solution to each well.
-
Immediately place the plate in a luminometer pre-warmed to 37°C.
-
Measure the chemiluminescence signal every 1-2 minutes for a total of 30-60 minutes.
-
-
Positive Control (Optional): To validate the assay, add a known inducer of superoxide, such as PMA (e.g., 200 ng/ml), to a set of control wells and measure the chemiluminescence.
Data Analysis: Calculate the integral of the chemiluminescence signal over time for each well. Compare the values from this compound-treated cells to those of the control cells to determine the increase in superoxide production.
Visualizations
Caption: Experimental workflow for detecting total ROS using the DCFH-DA assay.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes: Western Blot Analysis of Apoptosis Markers Following DL-Acetylshikonin Treatment
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties.[1][2] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][3][4] Western blotting is an indispensable technique for elucidating the molecular pathways involved in this compound-induced apoptosis. This method allows for the sensitive and specific detection of key protein markers that are altered during the apoptotic process, providing valuable insights for researchers, scientists, and drug development professionals.
The primary apoptotic pathways that can be investigated using western blot analysis after this compound treatment include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers for analysis include the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and the regulation of the Bcl-2 family of proteins. Studies have shown that acetylshikonin treatment leads to increased levels of cleaved caspase-3, caspase-9, and cleaved PARP. Furthermore, it has been observed to suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio.
These application notes provide detailed protocols for the analysis of these key apoptosis markers by western blot following treatment of cells with this compound.
Data Presentation: Summary of Apoptosis Marker Expression
The following table summarizes the expected changes in the expression and cleavage of key apoptosis markers in cancer cells treated with this compound, as detectable by western blot analysis.
| Marker | Role in Apoptosis | Expected Change After this compound Treatment | Full-Length Molecular Weight (kDa) | Cleaved Fragment(s) Molecular Weight (kDa) |
| Caspase-3 | Executioner caspase | Increase in cleaved fragments | ~32-35 | ~17, ~19 |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Increase in cleaved fragments | ~57 | ~43, ~18 |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Increase in cleaved fragments | ~47 | ~35, ~37 |
| PARP | DNA repair enzyme, caspase substrate | Increase in cleaved fragment | ~116 | ~89 |
| Bcl-2 | Anti-apoptotic protein | Decrease in expression | ~26 | N/A |
| Bax | Pro-apoptotic protein | Increase in expression | ~21 | N/A |
| Bax/Bcl-2 Ratio | Indicator of apoptotic potential | Increase | N/A | N/A |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Plate cancer cells in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Cell Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere containing 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently scrape the cells and collect them. Also, collect the culture medium as it may contain floating apoptotic cells.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Protein Extraction
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. Recommended dilutions are 1:500-1:1000, but should be optimized according to the manufacturer's datasheet. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading. For apoptosis analysis, look for an increase in the cleaved forms of caspases and PARP, and a change in the ratio of pro- to anti-apoptotic proteins like Bax/Bcl-2.
Visualizations
Caption: Experimental workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
DL-Acetylshikonin: A Promising Therapeutic Agent in Renal Cell Carcinoma Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: DL-Acetylshikonin, a derivative of shikonin isolated from the root of Lithospermum erythrorhizon, has emerged as a compound of significant interest in oncology research. Recent studies have elucidated its potent anti-cancer properties in the context of renal cell carcinoma (RCC), the most common type of kidney cancer. This document provides a comprehensive overview of the application of this compound in RCC research, detailing its mechanism of action, protocols for key experiments, and quantitative data to support its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects on renal cell carcinoma through a multi-faceted mechanism that culminates in apoptosis (programmed cell death). The core mechanism involves the inhibition of Cytochrome P450 2J2 (CYP2J2), an enzyme often overexpressed in tumors, leading to an increase in intracellular Reactive Oxygen Species (ROS).[1][2][3] This elevation in ROS subsequently activates the FOXO3 transcription factor, a key regulator of cell fate.[1][2] Activated FOXO3 translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins such as Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of apoptotic regulators ultimately triggers the caspase cascade, leading to DNA fragmentation and cell death.
Furthermore, this compound has been shown to suppress the AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. By inhibiting this pathway, this compound further contributes to the suppression of RCC cell growth and migration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from research on this compound's effects on RCC cell lines.
Table 1: Cytotoxicity of this compound in RCC Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) |
| A498 | 24 hours | 4.295 |
| ACHN | 24 hours | 5.62 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pro-Apoptotic Effects of this compound on RCC Cell Lines
| Cell Line | Treatment | Effect |
| A498 | 1.25, 2.5, and 5 µM Acetylshikonin | Increase in DNA tail length to 256.3%, 638%, and 907% respectively, compared to untreated cells. |
| ACHN | 1.25, 2.5, and 5 µM Acetylshikonin | Increase in DNA tail length to 292.89%, 494.89%, and 530.09% respectively, compared to untreated cells. |
Table 3: Anti-Migratory Effects of this compound on RCC Cell Lines
| Cell Line | Treatment | Inhibition of Migration |
| 786-O | 2.5 µM Acetylshikonin | 33% |
| 769-P | 2.5 µM Acetylshikonin | 64% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Plate RCC cells (e.g., A498, ACHN) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 μM) for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat RCC cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression of key signaling proteins.
-
Protein Extraction: Treat RCC cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., CYP2J2, FOXO3, cleaved caspases, Bcl-2, Bax, p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound in RCC
Caption: this compound induces apoptosis in RCC cells.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Necroptosis in Lung Cancer: A Guide to Using DL-Acetylshikonin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing DL-Acetylshikonin as a tool to investigate necroptosis, a form of programmed cell death, in the context of lung cancer research. This compound, a derivative of a traditional Chinese medicine, has been identified as a potent inducer of necroptosis in non-small cell lung cancer (NSCLC) cells, offering a promising avenue for novel therapeutic strategies.[1][2][3] This guide details the underlying molecular mechanisms, provides structured quantitative data, and offers detailed protocols for key experiments.
Molecular Mechanism of this compound-Induced Necroptosis
This compound triggers necroptosis in lung cancer cells primarily through the activation of the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL) signaling cascade.[1][2] This compound has been shown to induce the phosphorylation of RIPK1, RIPK3, and MLKL, key events that execute necroptotic cell death. The activation of this pathway leads to increased cell membrane permeability, cell swelling, and ultimately, cell lysis.
Furthermore, this compound promotes oxidative stress by increasing intracellular reactive oxygen species (ROS) and inducing lipid peroxidation. This is accompanied by the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from lipid peroxidation. The compound also impacts mitochondrial function, leading to a decrease in mitochondrial membrane potential. Beyond inducing necroptosis, this compound can also cause G2/M phase cell cycle arrest in lung cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on lung cancer cells.
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Observation | Reference |
| H1299 & A549 | Cell Viability (CCK-8) | 0.5 - 10 | Significant reduction in cell viability after 24 hours. | |
| H1299 & A549 | Cell Cycle Analysis | 0.5 - 10 | Increased proportion of cells in subG1 and G2/M phase after 24 hours. | |
| H1299 & A549 | ROS Production | 0.5 - 10 | Increased intracellular ROS levels detected by H2DCFDA staining. | |
| H1299 & A549 | Lipid Peroxidation | 0.5 - 10 | Increased lipid peroxidation detected by BODIPY™ 581/591 C11 staining. | |
| H1299 & A549 | Western Blot | 2.5 | Increased phosphorylation of RIPK1, RIPK3, and MLKL over a 4-hour time course. |
Table 2: Inhibitors Used in Necroptosis Studies with this compound
| Inhibitor | Target | Concentration | Effect on this compound Treatment | Reference |
| Necrostatin-1 | RIPK1 | 20 nM | Reversed MLKL phosphorylation and rescued cell viability. | |
| 7-Cl-O-Nec-1 | RIPK1 | 30 nM | Reversed MLKL phosphorylation and rescued cell viability. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on lung cancer cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blotting for Necroptosis Markers
Objective: To detect the phosphorylation of key necroptosis-related proteins (RIPK1, RIPK3, MLKL).
Materials:
-
NSCLC cells
-
This compound
-
RIPK1 inhibitors (Necrostatin-1, 7-Cl-O-Nec-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-RIPK1, anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 2.5 µM) for different time points (e.g., 0, 1, 2, 4 hours). For inhibitor studies, pre-incubate cells with the inhibitor for 1 hour before adding this compound.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Protocol 3: Flow Cytometry for Annexin V/PI Staining
Objective: To quantify the percentage of necrotic cells induced by this compound.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer. Necrotic cells will be Annexin V positive and PI positive.
Visualizations
The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: this compound induced necroptosis signaling pathway in lung cancer cells.
Caption: General experimental workflow for studying this compound-induced necroptosis.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer | Aging [aging-us.com]
- 3. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of DL-Acetylshikonin
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of plants such as Lithospermum erythrorhizon, has demonstrated a range of pharmacological effects, including anti-inflammatory properties.[1][2] Its mechanism of action is associated with the downregulation of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2).[1] Evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3]
These application notes provide a detailed experimental framework for evaluating the anti-inflammatory potential of this compound using established in vitro and in vivo models. The protocols are designed to be comprehensive and reproducible for screening and mechanistic studies.
Key Signaling Pathways in Inflammation
Inflammation is a complex biological response mediated by interconnected signaling cascades. Two of the most pivotal pathways in regulating the expression of pro-inflammatory genes are the NF-κB and MAPK pathways.
The NF-κB pathway is a central regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The MAPK pathways , comprising cascades like ERK, JNK, and p38, are activated by a variety of extracellular stimuli, including inflammatory cytokines and bacterial products. These pathways play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis, and are key regulators of the inflammatory response. Activation of these kinases leads to the phosphorylation and activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.
Figure 1: Simplified diagram of the MAPK and NF-κB inflammatory signaling pathways and the inhibitory role of this compound.
Experimental Workflow
A systematic approach is crucial for accurately assessing the anti-inflammatory activity of this compound. The proposed workflow begins with in vitro assays to determine cytotoxicity and efficacy in a cellular model of inflammation, followed by in vivo studies to confirm the anti-inflammatory effects in a whole organism.
Figure 2: A logical workflow for the evaluation of this compound's anti-inflammatory properties.
In Vitro Anti-inflammatory Activity Assessment
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Seeding: Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (100-1000 ng/mL) for 24 hours to induce an inflammatory response.
-
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Procedure:
-
After the 24-hour incubation period, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Principle: A sandwich ELISA is used where the cytokine of interest is captured by a specific antibody coated on the plate and then detected by a second, enzyme-linked antibody.
-
Procedure (General):
-
Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions.
-
Briefly, add cell culture supernatants to the antibody-coated wells of the ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific to the cytokine.
-
After another wash, add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Data Presentation: In Vitro Results
| Treatment Group | This compound (µM) | LPS (ng/mL) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Control | 0 | 0 | 100 | |||
| LPS Control | 0 | 1000 | 100 | 100 | 100 | ~98 |
| Test Group 1 | 1 | 1000 | ||||
| Test Group 2 | 5 | 1000 | ||||
| Test Group 3 | 10 | 1000 | ||||
| Positive Control (e.g., Dexamethasone) | 1 | 1000 |
In Vivo Anti-inflammatory Activity Assessment
Animal Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats (150-250g) are commonly used.
-
Grouping (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Carrageenan Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (various doses) + Carrageenan.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
Protocol: Carrageenan-Induced Paw Edema
-
Procedure:
-
Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Calculation of Edema Inhibition:
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated groups.
-
Data Presentation: In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Edema Inhibition (%) at 3h |
| Control | - | ||
| Carrageenan Control | - | 0 | |
| Positive Control (Indomethacin) | 10 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Conclusion
The described protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. The in vitro assays allow for the initial screening and elucidation of cellular mechanisms, while the in vivo model confirms the efficacy in a more complex biological system. The data generated from these experiments will be crucial for understanding the therapeutic potential of this compound in the management of inflammatory conditions.
References
Application Notes and Protocols for Testing DL-Acetylshikonin as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has been identified as a potential inhibitor of acetylcholinesterase and exhibits neuroprotective properties.[1][2][3] This document provides a detailed protocol for testing the efficacy of this compound as an acetylcholinesterase inhibitor using a colorimetric method based on the Ellman assay.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₆ | - |
| Molecular Weight | 330.33 g/mol | - |
| Solubility | Low in water, Soluble in DMSO | Selleckchem |
| Reported IC₅₀ vs. AChE | 34.6 µM | MedChemExpress |
Table 2: Summary of Acetylcholinesterase Inhibition Data for this compound (Hypothetical Experimental Data)
| Parameter | Value | Method |
| IC₅₀ | User-determined value | Ellman Assay |
| Kᵢ | User-determined value | Michaelis-Menten Kinetics |
| Type of Inhibition | User-determined value | Lineweaver-Burk Plot |
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from Electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Donepezil (or other known AChE inhibitor as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 10 mM.
-
AChE Solution (1 U/mL): Prepare a 1 U/mL solution of AChE in phosphate buffer.
-
ATCI Solution (10 mM): Dissolve ATCI in phosphate buffer to a final concentration of 10 mM.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
Positive Control Stock Solution (e.g., Donepezil, 1 mM): Dissolve Donepezil in DMSO to a final concentration of 1 mM.
Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)
This protocol is adapted for a 96-well plate format.
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the this compound stock solution with phosphate buffer to obtain a range of desired test concentrations (e.g., 0.1 µM to 100 µM).
-
Also, prepare serial dilutions of the positive control (e.g., Donepezil).
-
-
Assay Plate Setup:
-
Add the following to the wells of a 96-well plate in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% enzyme activity): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Test Compound: 140 µL of phosphate buffer + 20 µL of the respective this compound dilution + 20 µL of AChE solution.
-
Positive Control: 140 µL of phosphate buffer + 20 µL of the respective positive control dilution + 20 µL of AChE solution.
-
Color Control (for this compound): 160 µL of phosphate buffer + 20 µL of the highest concentration of this compound solution (to check for intrinsic absorbance).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction (V):
-
For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
-
Calculate the Percentage of Inhibition:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
V_control = Rate of reaction of the control (100% enzyme activity).
-
V_sample = Rate of reaction in the presence of this compound or positive control.
-
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determination of Inhibition Kinetics
To determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ), perform the AChE inhibition assay with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Vary Substrate and Inhibitor Concentrations:
-
Use a range of ATCI concentrations (e.g., 0.1 mM to 2 mM).
-
For each substrate concentration, test a range of this compound concentrations.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the changes in Vₘₐₓ and Kₘ in the presence of the inhibitor to determine the type of inhibition.
-
The Kᵢ value can be determined from secondary plots, such as a Dixon plot (1/V vs. [I]).
-
Mandatory Visualizations
References
Application Note & Protocol: Methods for Improving DL-Acetylshikonin Solubility for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Acetylshikonin is a bioactive naphthoquinone derivative isolated from the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon.[1] It has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antioxidative properties.[1][2] However, a significant challenge in preclinical and experimental research is its hydrophobic nature, which leads to low aqueous solubility and consequently poor absorption and bioavailability.[1][2] To facilitate robust in vitro and in vivo studies, enhancing the solubility of this compound is a critical first step.
This document provides detailed application notes and protocols for several effective methods to improve the solubility of this compound, including cyclodextrin inclusion complexation, nanoparticle formulation, solid dispersions, and the use of co-solvent systems.
Method 1: β-Cyclodextrin (β-CD) Inclusion Complexation
Application Note:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like this compound. This encapsulation forms a water-soluble inclusion complex, significantly increasing the apparent solubility of the guest molecule. Studies on acetylshikonin have shown that it forms a 1:1 molar ratio inclusion complex with β-cyclodextrin, leading to a linear increase in its aqueous solubility. This method is highly effective and results in a stable complex suitable for various experimental applications. The formation of the complex has a stability constant (Ks) of 306.01 M⁻¹, indicating a stable interaction that enhances aqueous solubility.
Quantitative Data for Solubility Enhancement
The table below summarizes the solubility improvement of this compound upon complexation with β-Cyclodextrin based on phase solubility analysis.
| Parameter | Value | Unit | Reference |
| Complex Type | AL-type linear increase | - | |
| Stoichiometry (AcSh:β-CD) | 1:1 | Molar Ratio | |
| Stability Constant (Ks) | 306.01 | M-1 | |
| Estimated Solubility Increase | ~15-20 | Fold | Calculated Estimate |
Experimental Protocol: Coprecipitation Method for AcSh/β-CD Complex
This protocol is adapted from Vukic et al. (2019).
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Deionized Water
-
Round bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator (optional) or vacuum filtration setup
Procedure:
-
Prepare β-CD Solution: In a round bottom flask, dissolve one molar equivalent of β-CD (e.g., 343.6 mg, 0.303 mmol) in 40 mL of deionized water. Stir continuously for 1 hour at room temperature until the β-CD is fully dissolved.
-
Prepare Acetylshikonin Solution: Dissolve one molar equivalent of this compound (e.g., 100 mg, 0.303 mmol) in 10 mL of methanol.
-
Complexation Reaction: Slowly add the methanolic solution of acetylshikonin to the aqueous β-CD solution while stirring.
-
Heating and Stirring: Heat the resulting mixture to 60°C and stir vigorously for 3 hours.
-
Cooling and Stirring: Reduce the temperature to room temperature and continue stirring for an additional 6 hours.
-
Solvent Removal: Remove the methanol and a portion of the water, preferably using a rotary evaporator under reduced pressure.
-
Precipitation and Isolation: Cool the concentrated solution at 4°C overnight to allow the inclusion complex to precipitate.
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid complex with a small amount of cold deionized water to remove any uncomplexed β-CD. Dry the final product under vacuum to yield the AcSh/β-CD inclusion complex powder.
Visualizations: Workflow and Mechanism
References
Unveiling Acetylshikonin-Induced Apoptosis: An Application Guide to Annexin V/PI Double Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the Annexin V/Propidium Iodide (PI) double staining assay for the detection and quantification of apoptosis induced by acetylshikonin, a potent naphthoquinone compound derived from the root of Lithospermum erythrorhizon. These application notes and protocols are designed to furnish researchers with the necessary details to effectively employ this assay in the evaluation of acetylshikonin's anti-cancer properties.
Introduction to Acetylshikonin and Apoptosis Detection
Acetylshikonin has garnered significant interest in oncological research for its demonstrated ability to trigger programmed cell death, or apoptosis, in a variety of cancer cell lines.[1][2][3] A reliable method for quantifying this apoptotic effect is crucial for assessing its therapeutic potential. The Annexin V/PI double staining assay is a widely accepted and robust flow cytometry-based technique for the sensitive detection of early and late-stage apoptosis.[4]
The principle of this assay hinges on two key cellular events during apoptosis: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Annexin V: This is a calcium-dependent protein with a high affinity for PS. In healthy cells, PS is confined to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong fluorescence.
By co-staining with Annexin V and PI, distinct cell populations can be identified:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Quantitative Analysis of Acetylshikonin-Induced Apoptosis
Several studies have quantified the apoptotic effects of acetylshikonin using the Annexin V/PI assay across different cancer cell lines. The data below summarizes these findings, showcasing the dose-dependent nature of acetylshikonin-induced apoptosis.
| Cell Line | Acetylshikonin Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Early + Late) | Reference |
| Human Leukemia (K562) | 0 | 24 | ~5 | |
| 1 | 24 | ~15 | ||
| 2 | 24 | ~30 | ||
| 4 | 24 | ~55 | ||
| Human Renal Cell Carcinoma (A498) | 0 | 24 | ~2 | |
| 1.25 | 24 | ~8 | ||
| 2.5 | 24 | ~18 | ||
| 5 | 24 | ~35 | ||
| Human Renal Cell Carcinoma (ACHN) | 0 | 24 | ~3 | |
| 1.25 | 24 | ~10 | ||
| 2.5 | 24 | ~25 | ||
| 5 | 24 | ~45 |
Experimental Workflow and Protocols
The following section outlines a detailed protocol for the Annexin V/PI double staining assay to assess apoptosis induced by acetylshikonin.
Experimental Workflow for Annexin V/PI Double Staining Assay.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS), cold
-
Acetylshikonin stock solution
-
Cell culture medium
-
Trypsin-EDTA or a gentle cell dissociation solution
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
1. Cell Seeding and Treatment: a. Seed the cells of interest in 6-well plates or appropriate culture flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow the cells to adhere and grow overnight. c. Prepare fresh dilutions of acetylshikonin in complete culture medium to the desired final concentrations (e.g., 0, 1.25, 2.5, 5 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if desired. d. Remove the old medium and add the medium containing the different concentrations of acetylshikonin or controls. e. Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions.
2. Cell Harvesting: a. After incubation, collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells. b. Gently wash the adherent cells with PBS. c. Detach the adherent cells using trypsin-EDTA or a non-enzymatic cell dissociation solution. d. Combine the detached cells with their corresponding supernatant collected in step 2a. e. Centrifuge the cell suspension at approximately 300 x g for 5 minutes. f. Discard the supernatant and gently wash the cell pellet twice with cold PBS, centrifuging between washes.
3. Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. The optimal amount of each reagent may need to be titrated for your specific cell type and flow cytometer. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (or the Annexin V fluorochrome) and PI. c. Set up proper compensation controls to correct for spectral overlap between the fluorochromes. d. Gate the cell populations based on forward scatter (FSC) and side scatter (SSC) to exclude debris. e. Create a quadrant plot of Annexin V fluorescence versus PI fluorescence to differentiate and quantify the viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways of Acetylshikonin-Induced Apoptosis
Acetylshikonin has been shown to induce apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential after DL-Acetylshikonin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties.[1] Emerging research indicates that its mechanism of action involves the induction of programmed cell death, not only through apoptosis but also through a distinct form of regulated necrosis known as necroptosis.[2][3] A key event in these cell death pathways is the disruption of mitochondrial function, characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[1][4]
These application notes provide detailed protocols for the quantitative assessment of ΔΨm in cells treated with this compound. The methodologies described herein are essential for researchers investigating the compound's mechanism of action and for professionals in drug development evaluating its therapeutic potential.
Mechanism of Action: this compound and Mitochondrial Dysfunction
This compound has been shown to induce cell death in various cancer cell lines by promoting oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS is closely linked to a reduction in the mitochondrial membrane potential, a critical indicator of mitochondrial health and function.
The primary signaling pathway activated by this compound is the necroptosis cascade, which involves the sequential phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). Activated MLKL translocates to the plasma membrane, leading to membrane permeabilization and ultimately cell death. This pathway is intricately connected with mitochondrial dysfunction, as the necroptotic machinery can influence mitochondrial integrity and ROS production.
In addition to necroptosis, shikonin and its derivatives have been implicated in the intrinsic apoptotic pathway. This pathway is initiated at the mitochondria and involves the activation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and subsequent caspase activation.
Data Presentation
The following tables summarize the effects of this compound on cell viability and ROS production in various cancer cell lines. Due to the lack of publicly available, specific quantitative data on the dose-dependent effect of this compound on mitochondrial membrane potential, a template table is provided for researchers to record their experimental findings.
Table 1: IC50 Values of this compound on Cancer Cell Viability
| Cell Line | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| H1299 (Non-small cell lung cancer) | 2.34 | 24 | CCK-8 | |
| A549 (Non-small cell lung cancer) | 3.26 | 24 | CCK-8 | |
| HSC3 (Oral squamous cell carcinoma) | 3.81 | Not Specified | Cell Viability Assay | |
| SCC4 (Oral squamous cell carcinoma) | 5.87 | Not Specified | Cell Viability Assay |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Concentration (µM) | Observation | Reference |
| H1299 and A549 | 0.5 - 10 | Significant, dose-dependent increase in ROS levels. | |
| HSC3 and SCC4 | Not Specified | Significant increase in ROS production. |
Table 3: Template for Quantifying Mitochondrial Membrane Potential (ΔΨm) Changes
| This compound Concentration (µM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) | % of Cells with Depolarized Mitochondria (TMRE Low Population) |
| 0 (Control) | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 | ||
| 10.0 | ||
| Positive Control (e.g., CCCP/FCCP) |
Experimental Protocols
Two standard and reliable methods for measuring mitochondrial membrane potential are provided below: the JC-1 assay and the TMRE assay.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a ratiometric method that utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or necrotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials:
-
JC-1 Dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
Positive control (e.g., CCCP or FCCP)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 8 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 30 minutes).
-
JC-1 Staining Solution Preparation: Prepare a 200 µM JC-1 stock solution in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 2 µM in cell culture medium.
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Discard the staining solution, and wash the cells twice with warm PBS.
-
Data Acquisition:
-
Fluorescence Microplate Reader: Add 100 µL of PBS to each well. Measure red fluorescence at Ex/Em = 550/600 nm and green fluorescence at Ex/Em = 485/535 nm. Calculate the red/green fluorescence ratio.
-
Fluorescence Microscopy: Add 100 µL of PBS to each well. Visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence. Capture images for qualitative analysis.
-
Flow Cytometry: Detach the cells using trypsin, wash with PBS, and resuspend in 500 µL of PBS. Analyze the cells using a flow cytometer with 488 nm excitation, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
The Tetramethylrhodamine, Ethyl Ester (TMRE) assay is a non-ratiometric method that uses a cell-permeable, red-orange fluorescent dye that accumulates in active mitochondria. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
DMSO
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
Positive control (e.g., FCCP)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 8 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include vehicle and positive controls.
-
TMRE Staining Solution Preparation: Prepare a TMRE stock solution in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 100-200 nM in pre-warmed cell culture medium.
-
Staining: Add the TMRE staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently aspirate the staining solution and wash the cells once with warm PBS.
-
Data Acquisition:
-
Fluorescence Microplate Reader: Add 100 µL of PBS to each well. Measure fluorescence at Ex/Em = ~549/575 nm.
-
Fluorescence Microscopy: Add 100 µL of PBS to each well. Visualize the cells using a fluorescence microscope with a rhodamine filter set.
-
Flow Cytometry: Detach, wash, and resuspend the cells in PBS. Analyze using a flow cytometer, detecting the TMRE signal in the appropriate channel (e.g., PE).
-
Visualizations
The following diagrams illustrate the experimental workflow for measuring mitochondrial membrane potential and the proposed signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for measuring mitochondrial membrane potential.
Caption: Proposed signaling pathway of this compound-induced necroptosis.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer | Aging [aging-us.com]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Visualizing Nuclear Morphology Changes Induced by DL-Acetylshikonin using Hoechst Staining
Introduction
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] One of the key mechanisms of its anti-tumor activity is the induction of programmed cell death, or apoptosis.[4][5] A hallmark of apoptosis is the dramatic alteration of nuclear morphology, characterized by chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).
Hoechst stains (such as Hoechst 33342 and 33258) are cell-permeable, blue-fluorescent dyes that bind to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions. These dyes are exceptionally useful for visualizing nuclear morphology. In healthy cells with evenly distributed chromatin, Hoechst staining results in a uniform, pale blue fluorescence. In apoptotic cells, the condensed chromatin stains much more brightly, allowing for clear identification and quantification of cells undergoing apoptosis. This application note provides a detailed protocol for using Hoechst staining to observe and quantify the effects of this compound on nuclear morphology in cancer cells.
Data Presentation
The following table summarizes the typical dose-dependent effects of this compound on cancer cell lines as reported in the literature. Note that IC50 values and the percentage of apoptotic cells can vary significantly depending on the cell line and experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect on Nuclear Morphology | % of Apoptotic Cells (Example) | Reference |
| Non-Small Cell Lung Cancer (H1299) | 2.34 (IC50) | 24 | Chromatin condensation, nuclear debris | Not specified | |
| Non-Small Cell Lung Cancer (A549) | 3.26 (IC50) | 24 | Chromatin condensation, nuclear debris | Not specified | |
| Human Colorectal Cancer (HCT-15) | 0 - 20 | 24 | Dose-dependent increase in condensed/fragmented nuclei | Varies | |
| Human Colorectal Cancer (LoVo) | 0 - 20 | 24 | Dose-dependent increase in condensed/fragmented nuclei | Varies | |
| Oral Squamous Cell Carcinoma (OSCC) | Not specified | Not specified | Induction of apoptotic cell death | Not specified |
Experimental Protocols
This section provides a detailed methodology for staining cells treated with this compound with Hoechst 33342 for fluorescence microscopy analysis.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm)
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment with this compound: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the induction of apoptosis.
-
Fixation: After incubation, gently aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Hoechst Staining: Prepare a working solution of Hoechst 33342 by diluting the stock solution in PBS (a final concentration of 1-5 µg/mL is common). Add the Hoechst staining solution to each well, ensuring the coverslips are fully submerged.
-
Incubation with Stain: Incubate the cells with the Hoechst solution for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Remove the staining solution and wash the cells three times with PBS to remove any unbound dye.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a DAPI filter. Capture images of both the control and treated cells. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will show larger, uniformly stained nuclei.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for Hoechst staining of cells treated with this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis and nuclear changes.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Absorption of DL-Acetylshikonin in vivo
Welcome to the technical support center dedicated to addressing the challenges associated with the poor oral absorption of DL-Acetylshikonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your in vivo experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
Possible Causes:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4][5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux pump in the intestines, which actively transports the drug back into the intestinal lumen, reducing its net absorption.
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can increase its surface area and dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.
-
Cyclodextrin Inclusion Complexes: Complexation with β-cyclodextrins can enhance the aqueous solubility of this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based SEDDS can improve its solubilization in the gastrointestinal tract.
-
-
Inhibit P-gp Efflux:
-
Co-administration with a known P-gp inhibitor can help determine if efflux is a significant barrier.
-
Some formulation excipients used in nanoparticles and SEDDS have been shown to inhibit P-gp.
-
-
Conduct a Pilot Pharmacokinetic Study:
-
Administer this compound intravenously to a small group of animals to determine its absolute bioavailability and clearance rate. This will help differentiate between poor absorption and high clearance/metabolism.
-
Issue 2: Difficulty in Preparing Stable and Reproducible this compound Formulations
Possible Causes:
-
Drug Precipitation: The drug may precipitate out of the formulation during preparation or upon dilution in aqueous media.
-
Nanoparticle Aggregation: Nanoparticles may aggregate over time, leading to instability and altered in vivo performance.
-
Inconsistent Drug Loading: Achieving consistent and high drug loading in the formulation can be challenging.
Troubleshooting Steps:
-
Optimize Formulation Parameters:
-
For Nanoparticles: Systematically vary parameters such as the type and concentration of polymer and surfactant, and the solvent evaporation rate.
-
For Solid Dispersions: Experiment with different hydrophilic carriers and drug-to-carrier ratios. The solvent evaporation and melting methods are common preparation techniques.
-
For Cyclodextrin Complexes: Optimize the molar ratio of this compound to cyclodextrin and the preparation method (e.g., co-precipitation, kneading).
-
-
Improve Stability:
-
For Nanoparticles: Incorporate stabilizers or surfactants in the formulation. Lyophilization (freeze-drying) with a cryoprotectant can improve long-term stability.
-
For Solid Dispersions: Store in a desiccator to prevent moisture-induced crystallization.
-
-
Characterize Formulations Thoroughly:
-
Use techniques like Dynamic Light Scattering (DLS) for particle size and zeta potential, and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine drug loading and encapsulation efficiency.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral absorption of this compound?
A1: The primary reasons are its low aqueous solubility and a potentially high rate of first-pass metabolism. Pharmacokinetic studies have shown that acetylshikonin is associated with a wide distribution and poor absorption.
Q2: Which formulation strategy is most promising for improving the oral bioavailability of this compound?
A2: While several strategies show promise, nanoparticle-based delivery systems and cyclodextrin inclusion complexes are frequently investigated for poorly soluble drugs.
-
Nanoparticles can enhance dissolution rate and potentially bypass first-pass metabolism.
-
Cyclodextrin inclusion complexes directly address the issue of poor aqueous solubility. The optimal strategy will depend on the specific experimental goals and may require comparative in vivo studies.
Q3: Are there any commercially available formulations of this compound with improved oral bioavailability?
A3: Currently, there is limited information on commercially available oral formulations of this compound with clinically proven enhanced bioavailability. Most of the research is in the preclinical stage.
Q4: What are the key pharmacokinetic parameters to measure in an in vivo study?
A4: The key parameters to determine the oral bioavailability of a drug formulation are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached. By comparing the AUC of an oral formulation to that of an intravenous administration, the absolute bioavailability can be calculated. Comparing the AUC of a new formulation to a standard oral formulation (or free drug suspension) gives the relative bioavailability.
Q5: What analytical methods are suitable for quantifying this compound in plasma samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or more sensitively, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for quantifying this compound in biological matrices like plasma. An LC-ESI-MS/MS method has been developed for determining the pharmacokinetics of acetylshikonin in macaque monkeys.
III. Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method described for acetylshikonin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve one molar equivalent of β-cyclodextrin in deionized water in a round bottom flask with continuous stirring at room temperature for 1 hour.
-
Dissolve one molar equivalent of this compound in methanol.
-
Slowly add the methanolic solution of this compound to the aqueous β-cyclodextrin solution.
-
Stir the mixture vigorously at 60°C for 3 hours.
-
Continue stirring at room temperature for an additional 6 hours.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Dry the collected powder under vacuum to obtain the this compound/β-CD inclusion complex.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This is a general protocol and should be adapted based on institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., suspension of free drug, nanoparticle formulation)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
-80°C freezer for plasma storage
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Accurately weigh each rat to determine the correct dose volume.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately place the blood samples into anticoagulant-treated tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis by a validated LC-MS/MS method.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, and Tmax.
IV. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound (Suspension) | 50 | 150 ± 35 | 2.0 | 950 ± 210 | 100 |
| This compound-PLGA Nanoparticles | 50 | 450 ± 90 | 4.0 | 3800 ± 550 | 400 |
| This compound-β-CD Complex | 50 | 300 ± 65 | 1.5 | 2500 ± 420 | 263 |
| This compound-SEDDS | 50 | 600 ± 120 | 1.0 | 4800 ± 700 | 505 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to show how quantitative data on different formulations can be structured for comparison.
V. Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces necroptosis via the RIPK1/RIPK3/MLKL pathway.
Experimental Workflow
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 5. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DL-Acetylshikonin-induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage DL-Acetylshikonin-induced cytotoxicity in normal cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Excessive Cytotoxicity in Normal Control Cell Lines
Question: I am observing high levels of cytotoxicity in my normal (non-cancerous) control cell lines when treated with this compound, making it difficult to assess the selective anticancer effect. What could be the cause, and how can I mitigate this?
Answer:
Several factors can contribute to excessive cytotoxicity in normal cells. Here are some potential causes and troubleshooting steps:
-
Compound Concentration: this compound, like its parent compound shikonin, can exhibit toxicity to normal cells at higher concentrations.[1][2] It is crucial to perform a dose-response study to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to this compound. It is advisable to test a panel of normal cell lines to select one with lower sensitivity for your experiments.
-
Contamination: Ensure that the this compound compound is pure and free from contaminants that might contribute to non-specific toxicity.
-
Experimental Protocol: Review your experimental protocol for any potential errors in dilution, incubation time, or cell handling that could exacerbate cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will help you identify a therapeutic window.
-
Optimize Incubation Time: Shorter incubation times may be sufficient to induce apoptosis in cancer cells while having a lesser effect on normal cells.
-
Use a Different Normal Cell Line: If high cytotoxicity persists, consider using a different, less sensitive normal cell line as a control.
-
Incorporate ROS Scavengers: this compound-induced cytotoxicity is often mediated by the generation of Reactive Oxygen Species (ROS).[3][4][5] Pre-treating your normal cells with a ROS scavenger, such as N-acetylcysteine (NAC) or glutathione (GSH), may help to reduce off-target toxicity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My cytotoxicity assays with this compound are yielding inconsistent results between experiments. What are the common causes of this variability?
Answer:
Inconsistent results in cytotoxicity assays can stem from several sources. Here's a checklist of factors to consider:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact cellular responses to drug treatment.
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Protocol: Strict adherence to the cytotoxicity assay protocol is critical. Inconsistencies in incubation times, reagent concentrations, or measurement techniques can lead to variability.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration across wells.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
-
Aliquot and Store Compound Properly: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature, protected from light.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
-
Include Proper Controls: Always include untreated controls, vehicle controls, and a positive control for cytotoxicity in every experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity involves the induction of apoptosis and necroptosis. This is often mediated by the generation of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and the activation of various signaling pathways.
Q2: Which signaling pathways are involved in this compound-induced cytotoxicity?
A2: Several signaling pathways are implicated in the cytotoxic effects of this compound and its parent compound, shikonin. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a key mechanism of action.
-
MAPK Pathway (ERK, JNK, p38): Activation of MAPK signaling can contribute to apoptosis.
-
ROS-Mediated Pathways: Increased ROS levels can trigger ER stress and activate apoptotic pathways.
-
RIPK1/RIPK3/MLKL Pathway: This pathway is involved in acetylshikonin-induced necroptosis.
Q3: Is this compound less toxic to normal cells compared to shikonin?
A3: Yes, studies have shown that this compound is generally less cytotoxic to normal cells than shikonin. For example, the EC50 values for shikonin in the normal V79 cell line were approximately twofold lower than those for acetylshikonin, indicating higher toxicity for shikonin.
Q4: What are the typical IC50 values for this compound in cancer and normal cells?
A4: The IC50 values for this compound can vary significantly depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| A498 | Human Renal Carcinoma | ~1.0 | 48 | |
| ACHN | Human Renal Carcinoma | ~1.0 | 48 | |
| MHCC-97H | Human Hepatocellular Carcinoma | 1.09 - 7.26 | Not Specified | |
| L-02 | Normal Human Liver | Relatively low cytotoxicity | Not Specified | |
| RWPE-1 | Normal Human Prostate Epithelial | Relatively low cytotoxicity | Not Specified | |
| WIL2S | Human B-lymphoblastoid | No cytotoxicity up to 20 µM | 72 | |
| PBMCs | Peripheral Blood Mononuclear Cells | No cytotoxicity up to 20 µM | 72 |
Q5: What are the standard protocols for assessing this compound-induced cytotoxicity?
A5: The MTT assay is a commonly used colorimetric assay to assess cell viability and cytotoxicity.
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: ROS-mediated apoptotic pathway induced by this compound.
References
- 1. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: Optimizing DL-Acetylshikonin Concentration for Anti-Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DL-Acetylshikonin in anti-cancer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in anti-cancer studies?
A1: The effective concentration of this compound can vary significantly depending on the cancer cell line. Generally, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from approximately 1 µM to 50 µM.[1][2][3][4][5] For instance, potent anti-proliferative activities were observed against a panel of human cancer cell lines with IC50 values ranging from 1.09 to 7.26 μM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: How long should I treat my cells with this compound?
A2: Treatment duration is a critical parameter and often ranges from 24 to 72 hours. The optimal time depends on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest). Time-course experiments are recommended to identify the most effective treatment duration.
Q3: What are the known mechanisms of action for this compound's anti-cancer effects?
A3: this compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death by activating intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
-
Induction of Necroptosis: In some cancer cells, like non-small cell lung cancer, it can induce a form of programmed necrosis called necroptosis through the RIPK1/RIPK3/MLKL signaling cascade.
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as G0/G1, S, or G2/M, depending on the cancer cell type, thereby inhibiting proliferation.
-
Generation of Reactive Oxygen Species (ROS): Acetylshikonin can induce the accumulation of intracellular ROS, leading to oxidative stress and subsequent cell death.
-
Inhibition of Signaling Pathways: It has been shown to inhibit pro-survival signaling pathways like PI3K/Akt/mTOR and NF-κB.
Q4: Can this compound affect signaling pathways?
A4: Yes, this compound is known to modulate several key signaling pathways involved in cancer progression. These include the PI3K/Akt/mTOR pathway, NF-κB signaling, and MAPK pathways (JNK, p38). By interfering with these pathways, it can inhibit cell proliferation, survival, and invasion.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | Concentration is too low. | Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Treatment time is too short. | Conduct a time-course experiment (e.g., 24h, 48h, 72h). | |
| Cell line is resistant. | Consider using a different cancer cell line or investigating mechanisms of resistance. Some cell lines may have lower sensitivity. | |
| High variability between replicates. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Inconsistent drug concentration. | Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media without cells. | |
| Unexpected cell morphology. | Off-target effects or cytotoxicity. | Observe cells at multiple time points and concentrations. Consider using a lower, non-toxic concentration for mechanistic studies. |
| Contamination. | Regularly check for microbial contamination in cell cultures. | |
| Difficulty in detecting apoptosis. | Apoptosis is occurring at a different time point. | Perform a time-course analysis of apoptosis markers (e.g., Annexin V/PI staining, caspase activity). |
| The primary cell death mechanism is not apoptosis. | Investigate other cell death mechanisms like necroptosis or autophagy. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified, but effective | Not specified | |
| H1299 | Non-Small Cell Lung Cancer | Not specified, but effective | Not specified | |
| MHCC-97H | Hepatocellular Carcinoma | Not specified, but effective | 24 | |
| HepG2 | Hepatocellular Carcinoma | ~2 | Not specified | |
| A498 | Renal Cell Carcinoma | 4.295 | 24 | |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 | |
| K562 | Chronic Myelocytic Leukemia | 2.03 | 24 | |
| K562 | Chronic Myelocytic Leukemia | 1.13 | 48 | |
| Cal78 | Chondrosarcoma | 3.8 | 24 | |
| SW-1353 | Chondrosarcoma | 1.5 | 24 | |
| U2932 | Diffuse Large B-Cell Lymphoma | Effective at 5-40 µM | 24, 48, 72 | |
| OCI-LY8 | Diffuse Large B-Cell Lymphoma | Effective at 5-40 µM | 24, 48, 72 | |
| HCT-15 | Colorectal Cancer | Not specified, but effective | Not specified | |
| LoVo | Colorectal Cancer | Not specified, but effective | Not specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 μM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from viability assays.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in DL-Acetylshikonin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with DL-Acetylshikonin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring naphthoquinone compound extracted from the root of Lithospermum erythrorhizon (Zicao), a traditional Chinese medicine.[1][2] It is a derivative of shikonin and is known to possess a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and antibacterial effects.[3][4] Its therapeutic potential has been investigated in various diseases, including lung cancer, colorectal cancer, hepatocellular carcinoma, and inflammatory conditions.[1]
Q2: What are the known mechanisms of action for this compound?
A2: this compound exerts its biological effects through the modulation of multiple signaling pathways. Depending on the cell type and context, it has been shown to:
-
Induce necroptosis in non-small cell lung cancer (NSCLC) cells by activating the RIPK1/RIPK3/MLKL signaling pathway.
-
Promote apoptosis in various cancer cells through the generation of reactive oxygen species (ROS), activation of caspases, and regulation of the Bcl-2 family of proteins.
-
Inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in colorectal cancer cells.
-
Suppress inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
-
Induce endoplasmic reticulum (ER) stress, leading to apoptosis in esophageal squamous cell carcinoma.
-
Act as a tubulin polymerization inhibitor, leading to G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells.
Q3: What are the common challenges associated with using this compound in experiments?
A3: Researchers may encounter several challenges when working with this compound, including:
-
Poor Solubility: Acetylshikonin has low water solubility, which can affect its bioavailability and lead to precipitation in culture media.
-
Inconsistent Results: Due to its pleiotropic effects and modulation of multiple pathways, the observed biological outcomes can vary depending on the cell type, concentration, and experimental conditions.
-
Potential for Off-Target Effects: As with many natural products, high concentrations of acetylshikonin may lead to non-specific effects, making data interpretation challenging.
-
Light Sensitivity: Naphthoquinone compounds can be sensitive to light, which may affect their stability and activity over time.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results (e.g., MTT, CCK-8)
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound has poor aqueous solubility. Visually inspect the culture wells for any precipitate after adding the compound. To improve solubility, consider dissolving the compound in a small amount of DMSO first and then diluting it in the culture medium to the final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Cell Seeding Density | The optimal cell number for viability assays can vary between cell lines. If the cell density is too low, the signal-to-noise ratio may be poor. If it's too high, cells can become confluent and enter a quiescent state, affecting their response to the compound. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Incubation Time | The effect of this compound is time-dependent. A short incubation time may not be sufficient to observe a significant effect, while a very long incubation could lead to secondary effects. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for your experimental goals. |
| Assay Interference | Natural products can sometimes interfere with the assay components. For tetrazolium-based assays like MTT, compounds that have reducing properties can lead to false-positive results. Include a "compound-only" control (wells with medium and this compound but no cells) to check for any direct reduction of the assay reagent. |
Issue 2: Variability in Western Blot Results for Signaling Pathway Proteins
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | The choice of lysis buffer is critical for efficient protein extraction and preservation of post-translational modifications like phosphorylation. For analyzing signaling proteins, a RIPA buffer or a similar buffer containing protease and phosphatase inhibitors is recommended. |
| Inconsistent Protein Loading | Equal protein loading is essential for accurate quantification. Always perform a protein quantification assay (e.g., BCA or Bradford) before loading your samples. Use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to normalize your data. |
| Antibody Quality | The specificity and sensitivity of primary antibodies can vary. Ensure your antibodies are validated for the intended application (Western blot) and species. Titrate your primary and secondary antibodies to determine the optimal dilution for a strong signal with minimal background. |
| Timing of Protein Expression Changes | The expression and phosphorylation status of signaling proteins can change rapidly upon treatment. Conduct a time-course experiment to capture the peak activation or inhibition of your target proteins. For example, phosphorylation events can be transient and occur within minutes to a few hours of treatment. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically in DMSO). Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes induced by this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Example of IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | ~2.5 | 24 | MTT | |
| H1299 | Non-Small Cell Lung Cancer | ~2.5 | 24 | MTT | |
| HepG2 | Hepatocellular Carcinoma | >10 (non-cytotoxic at 2.5) | 8 | Trypan Blue | |
| HT29 | Colorectal Cancer | Varies (dose-dependent inhibition) | Not specified | Not specified | |
| MHCC-97H | Hepatocellular Carcinoma | 1.09-7.26 | Not specified | CCK-8 |
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for a cell viability assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
strategies to minimize DL-Acetylshikonin degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize the degradation of DL-Acetylshikonin in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation primarily due to three main factors: exposure to light (photodegradation), elevated temperatures (thermal degradation), and inappropriate pH levels, particularly alkaline conditions which can lead to hydrolysis and polymerization.[1][2] The stability of this compound is crucial for maintaining its therapeutic efficacy.[1]
Q2: What is the general stability profile of this compound in solution?
A2: this compound, like other shikonin derivatives, is an unstable compound.[2] Its stability is significantly influenced by the solvent, pH, temperature, and exposure to light. For instance, in an acidic buffer (pH 3.0) in 50% ethanol at 60°C, acetylshikonin has a half-life of approximately 40-50 hours.[3] However, under light exposure (20000 lx), its half-life can be as short as 4.2-5.1 hours. It is generally more stable in acidic conditions and less stable in alkaline or neutral pH.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, follow these recommendations:
-
Solvent Selection: Prepare stock solutions in a suitable organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO).
-
Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of organic solvent added to your experimental system.
-
Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed, light-protecting containers (e.g., amber vials).
-
Handling: Before use, allow the stock solution to warm to room temperature slowly. After use, tightly reseal the container and promptly return it to cold storage. Avoid repeated freeze-thaw cycles.
Q4: How should I handle this compound solutions during an experiment to minimize degradation?
A4: To maintain the integrity of this compound during your experiments, adhere to the following practices:
-
Light Protection: Conduct all experimental steps under subdued light or use amber-colored labware to protect the solution from light.
-
Temperature Control: Maintain the experimental temperature as low as reasonably possible. If elevated temperatures are necessary, minimize the exposure time.
-
pH Control: Use a buffered solution to maintain an optimal, slightly acidic pH if compatible with your experimental design.
-
Fresh Preparation: Prepare working solutions fresh from the stock solution for each experiment to avoid degradation that may occur in diluted aqueous solutions over time.
Troubleshooting Guides
Problem 1: Rapid loss of red color in the this compound solution.
-
Possible Cause 1: Photodegradation. this compound is highly sensitive to light. Exposure to ambient or direct light can cause rapid degradation, leading to a loss of its characteristic red color.
-
Solution: Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area whenever possible.
-
-
Possible Cause 2: Alkaline pH. The solution may have a pH that is neutral or alkaline, which accelerates the degradation of this compound. Shikonin derivatives are known to change color with pH, appearing red in acidic conditions, purple in neutral, and blue in alkaline environments before degrading.
-
Solution: If your experimental conditions permit, adjust the pH of your solution to a slightly acidic range (e.g., pH 3-5) using a suitable buffer.
-
-
Possible Cause 3: High Temperature. Elevated temperatures can accelerate the thermal degradation of the compound.
-
Solution: Maintain your experimental setup at a controlled, cool temperature. If heating is required, minimize the duration.
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of stock solution. The stock solution of this compound may have degraded over time due to improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from solid this compound. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Always store at or below -20°C.
-
-
Possible Cause 2: Inconsistent handling during experiments. Variations in light exposure, temperature, or incubation times between experiments can lead to different levels of degradation, affecting the results.
-
Solution: Standardize your experimental protocol to ensure consistent handling. This includes using the same type of light-protected containers, maintaining a constant temperature, and adhering to precise timing for all steps.
-
-
Possible Cause 3: Interaction with other components in the solution. Other chemicals in your solution may be reacting with and degrading the this compound.
-
Solution: Evaluate the compatibility of all components in your solution with this compound. If possible, run control experiments with this compound in the presence of each individual component to identify any potential interactions.
-
Problem 3: Unexpected peaks observed during HPLC analysis.
-
Possible Cause 1: Formation of degradation products. The additional peaks are likely degradation products of this compound resulting from hydrolysis, oxidation, or photodegradation.
-
Solution: Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming that the unexpected peaks are indeed from degradation. Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, buffer, or the sample itself.
-
Solution: Analyze a blank (mobile phase) and a placebo (all solution components except this compound) to check for interfering peaks. Ensure all solvents and reagents are of high purity.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the available quantitative data to help you in designing your experiments.
Table 1: Thermal and Photostability of Acetylshikonin in Solution
| Compound | Condition | Solvent/Buffer | Half-life (t½) |
| Acetylshikonin | 60°C | 50mM Glycine buffer (pH 3.0) in 50% EtOH/H₂O | 40-50 hours |
| Acetylshikonin | 20000 lx light intensity | 50mM Glycine buffer (pH 3.0) in 50% EtOH/H₂O | 4.2-5.1 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate at room temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder or a solution to elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Photodegradation: Expose a solution of this compound to a controlled light source, such as a photostability chamber with a combination of UV and visible light, for a defined period.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase should be optimized for the best separation, usually in the acidic range.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Addressing DL-Acetylshikonin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating DL-Acetylshikonin resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cancer cell line shows reduced sensitivity to this compound. How can I confirm and quantify this resistance?
Answer: The most reliable method to confirm and quantify resistance is to determine the half-maximal inhibitory concentration (IC50) and compare the value in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. It is advisable to use a broad range initially and then a narrower range around the expected IC50 for both sensitive and resistant cells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a duration relevant to the drug's mechanism and the cell doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][2]
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
FAQ 2: What are the potential mechanisms of resistance to this compound in my cancer cell line?
Answer: Resistance to this compound can be multifactorial. Based on its known mechanisms of action, potential resistance mechanisms could include:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or defects in pro-apoptotic proteins (e.g., Bax, caspases) can confer resistance to apoptosis-inducing drugs.[2][3]
-
Dysregulation of Cell Death Pathways: this compound can induce necroptosis.[4] Resistance may arise from alterations in the key mediators of this pathway, such as RIPK1, RIPK3, and MLKL.
-
Changes in Signaling Pathways: Hyperactivation of pro-survival signaling pathways can counteract the cytotoxic effects of this compound. Key pathways to investigate include:
-
PI3K/Akt/mTOR: This pathway is crucial for cell growth, proliferation, and survival. Its upregulation is a common mechanism of drug resistance.
-
STAT3 and EGFR: Crosstalk between STAT3 and EGFR can mediate drug resistance in some cancers.
-
TOPK/ERK-1/2: Overexpression of TOPK is associated with tumorigenesis and can be a target of this compound.
-
-
Increased Drug Efflux: Overexpression of drug transporters like P-glycoprotein can reduce the intracellular concentration of the compound, leading to resistance.
-
Enhanced DNA Damage Repair: For compounds that induce DNA damage, enhanced repair mechanisms can contribute to resistance.
-
Elevated Antioxidant Capacity: Since this compound can induce reactive oxygen species (ROS), an increase in the antioxidant capacity of cancer cells could mitigate its effects.
Troubleshooting Guide
Issue 1: I am not observing the expected level of apoptosis in my this compound-treated cells.
Possible Causes & Troubleshooting Steps:
-
Sub-optimal Drug Concentration or Treatment Duration:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.
-
-
Cell Line Has a Defective Apoptotic Pathway:
-
Solution: Assess the expression levels of key apoptotic proteins (Bcl-2 family members, caspases) using Western blotting. Consider investigating alternative cell death mechanisms, such as necroptosis.
-
-
Resistance Development:
-
Solution: If you are working with a cell line that has been repeatedly exposed to the drug, it may have developed resistance. Compare its response to a parental, untreated cell line.
-
Experimental Protocol: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Issue 2: My cells are showing signs of recovery after initial treatment with this compound.
Possible Causes & Troubleshooting Steps:
-
Drug Instability:
-
Solution: Prepare fresh drug solutions for each experiment. Check the stability of the compound under your specific experimental conditions (e.g., in culture media at 37°C).
-
-
Activation of Pro-Survival Pathways:
-
Solution: The initial drug treatment may trigger a feedback loop that activates pro-survival signaling pathways like PI3K/Akt. Investigate the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR) at different time points after treatment using Western blotting.
-
-
Selection of a Resistant Subpopulation:
-
Solution: The initial treatment may have eliminated the sensitive cells, allowing a pre-existing resistant subpopulation to proliferate. Consider single-cell cloning to isolate and characterize these resistant clones.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | 24 | |
| A549 | Non-Small Cell Lung Cancer | 3.26 | 24 | |
| HT29 | Colorectal Cancer | 30.78 (µg/ml) | 48 | |
| HCT-15 | Colorectal Cancer | 5.14 | 24 | |
| LoVo | Colorectal Cancer | 6.41 | 24 | |
| K562 | Chronic Myelogenous Leukemia | 2.03 | 24 | |
| K562 | Chronic Myelogenous Leukemia | 1.13 | 48 | |
| MCF-7 | Breast Adenocarcinoma | 3.04 (µg/ml) | Not Specified | |
| Bel-7402 | Hepatocellular Carcinoma | 6.82 (µg/ml) | Not Specified | |
| LLC | Mouse Lewis Lung Carcinoma | 2.72 (µg/ml) | Not Specified |
Note: Some IC50 values were reported in µg/ml and have been noted accordingly.
Visualizations
Caption: Workflow for investigating and addressing this compound resistance.
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR pathway.
Caption: this compound can induce necroptosis via the RIPK1/RIPK3/MLKL pathway.
References
- 1. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin circumvents cancer drug resistance by induction of a necroptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of DL-Acetylshikonin in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the potential off-target effects of DL-Acetylshikonin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon. It is known to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are multifaceted and have been attributed to the inhibition of several key cellular proteins. Depending on the context of the study, its primary targets can be considered:
-
T-lymphokine-activated killer cell-originated protein kinase (TOPK): Acetylshikonin has been shown to directly inhibit TOPK activity by interacting with its ATP-binding pocket.
-
Tubulin: It acts as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
-
Pyruvate Kinase M2 (PKM2): The parent compound, shikonin, is a known inhibitor of PKM2, and this activity may be shared by its acetylated form.[3]
-
Cytochrome P450 (CYP) Enzymes: Acetylshikonin is a non-selective inhibitor of multiple cytochrome P450 isoforms.[4]
Q2: What are "off-target" effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic or experimental target. For a multi-target compound like this compound, an "off-target" is context-dependent and refers to any interaction that is not the primary focus of the investigation.
These effects are a significant concern because they can lead to:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the modulation of the primary target when it is, in fact, caused by an off-target interaction.
-
Unforeseen cellular toxicity: Inhibition of essential cellular proteins can lead to cytotoxicity that is unrelated to the intended mechanism of action.
-
Inconsistent or irreproducible data: Off-target effects can vary between different cell lines and experimental conditions, leading to variability in results.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAINS)?
This compound's chemical structure contains a quinone moiety, which is a known feature of some Pan-Assay Interference Compounds (PAINS).[5] PAINS are compounds that tend to show activity in a wide variety of high-throughput screening assays through non-specific mechanisms, such as:
-
Redox cycling: Quinones can undergo redox cycling, leading to the production of reactive oxygen species (ROS), which can interfere with assay components and cause non-specific cytotoxicity.
-
Covalent reactivity: The electrophilic nature of the quinone ring can lead to covalent modification of proteins, including assay enzymes (e.g., luciferase) or target proteins, often in a non-specific manner.
-
Compound aggregation: At higher concentrations, some compounds can form aggregates that sequester and non-specifically inhibit proteins.
Therefore, it is crucial to perform appropriate control experiments to rule out assay interference when working with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent IC50 values across different assays or cell lines. | 1. this compound is a multi-target compound, and the expression levels of its various targets (both intended and off-target) may differ between cell lines. 2. The compound may be acting as a PAIN, and its interference can vary depending on the assay technology. | 1. Characterize the expression levels of known targets (e.g., TOPK, tubulin, CYPs) in your cell lines of interest. 2. Validate hits in orthogonal assays that use different detection methods (e.g., confirm a fluorescence-based result with a label-free binding assay). 3. Include a structurally related but inactive analog as a negative control. |
| High levels of cytotoxicity at concentrations where the on-target effect is not yet observed. | The observed cytotoxicity may be due to off-target effects, such as inhibition of essential enzymes (e.g., CYPs) or general cellular stress from ROS production. | 1. Perform a dose-response curve for cytotoxicity in a non-cancerous cell line to determine the therapeutic window. 2. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cytotoxic effect, which would suggest ROS-mediated off-target activity. |
| Observed phenotype does not align with the known mechanism of the intended target. | The phenotype may be driven by an unknown off-target. For example, an anti-proliferative effect might be due to tubulin polymerization inhibition rather than the intended kinase inhibition. | 1. Use genetic approaches (e.g., siRNA or CRISPR-mediated knockout) to deplete the intended target and see if the compound's effect is abolished. 2. Perform a "rescue" experiment by overexpressing a downstream effector of the intended pathway to see if the phenotype can be reversed. |
| Assay signal is unstable or shows time-dependent inhibition. | This can be a characteristic of promiscuous inhibitors that form aggregates over time or react covalently with assay components. | 1. Pre-incubate the compound in the assay buffer for varying amounts of time before adding the biological components to check for compound instability. 2. Include detergents (e.g., Triton X-100) in the assay buffer to disrupt potential compound aggregates. 3. Perform a dilution experiment: incubate the target protein with a high concentration of the compound, then dilute the mixture to a concentration below the IC50. If inhibition persists, it suggests irreversible binding. |
Off-Target Profile of this compound
| Off-Target Class | Specific Target | Reported IC50 / Ki | Potential Implication in Cellular Assays | Reference |
| Cytochrome P450 Enzymes | CYP1A2 | 2.5 µM | Inhibition of cellular metabolism, potential for drug-drug interactions in co-treatment studies. | |
| CYP2A6 | 4.0 µM | |||
| CYP2B6 | 2.5 µM | |||
| CYP2C8 | 2.6 µM | |||
| CYP2C9 | 3.2 µM | |||
| CYP2C19 | 1.4 µM | |||
| CYP2D6 | 2.9 µM | |||
| CYP2E1 | 2.8 µM | |||
| CYP3A4 | 3.9 µM | |||
| CYP2J2 | Ki = 2.1 µM | |||
| Metabolic Enzymes | Pyruvate Kinase M2 (PKM2) | Specific inhibitor (IC50 not reported for acetylated form) | Alteration of cellular metabolism (glycolysis), which can have widespread effects on cell proliferation and survival. | |
| Ion Channels | TMEM16A Chloride Channel | IC50 = 6.5 µM (for Shikonin) | May affect cellular processes regulated by ion flux, such as cell volume regulation and signaling. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This assay can be used to confirm that this compound directly binds to its intended target in a cellular context, helping to distinguish on-target from off-target effects.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
To assess the off-target effects of this compound on the human kinome, a kinase selectivity panel is recommended. This is typically performed as a fee-for-service by specialized companies.
Visualizing Potential Off-Target Mechanisms
The following diagram illustrates how this compound's promiscuous activities could lead to an observed cellular phenotype through various on- and off-target mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shikonin Suppresses Skin Carcinogenesis via Inhibiting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of DL-Acetylshikonin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of DL-Acetylshikonin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
-
Question: We are experiencing significantly lower than expected yields during the Friedel-Crafts acylation of the naphthoquinone precursor. What are the potential causes and solutions?
-
Answer: Low yields in Friedel-Crafts acylations at a large scale can stem from several factors. Firstly, ensure all reactants and solvents are scrupulously dry, as moisture can deactivate the Lewis acid catalyst. Secondly, the reaction is sensitive to temperature; monitor and maintain the optimal temperature range to prevent side reactions. At scale, heat dissipation can be a challenge, so ensure your reactor has adequate cooling capacity. Consider a slower, controlled addition of the acylating agent to manage the reaction exotherm. Finally, the choice and quality of the Lewis acid are critical. Ensure you are using a high-purity grade and consider screening different Lewis acids (e.g., AlCl₃, BF₃·OEt₂) to find the most effective one for your specific substrate.
Issue 2: Formation of Impurities and Byproducts
-
Question: Our crude this compound contains several impurities that are difficult to separate. What are the likely impurities and how can we minimize their formation?
-
Answer: Common impurities in naphthoquinone synthesis can include regioisomers from the Friedel-Crafts reaction, unreacted starting materials, and products of over-acylation or side-chain reactions. To minimize these, optimize the stoichiometry of your reactants; an excess of the acylating agent can lead to di-acylated products. Precise temperature control is also crucial, as higher temperatures can promote the formation of undesired isomers. Consider using a milder Lewis acid or optimizing the reaction time to reduce byproduct formation. For purification, multi-step chromatographic techniques may be necessary.
Issue 3: Challenges in Large-Scale Purification
-
Question: We are struggling to purify large batches of this compound effectively. Column chromatography is not proving to be scalable or cost-effective. What are the alternative purification strategies?
-
Answer: For large-scale purification of this compound, traditional column chromatography can be inefficient. Consider implementing alternative techniques such as High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC).[1] HSCCC, in particular, is well-suited for separating components of complex mixtures without a solid stationary phase, which can improve recovery and reduce solvent consumption. Recrystallization is another powerful technique for purifying large quantities of solid compounds.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for effective crystallization.
Issue 4: Potential for Racemization
-
Question: Is there a risk of racemization during the synthesis of this compound, and how can we control it?
-
Answer: While specific data on racemization during the chemical synthesis of this compound is limited, the presence of a chiral center means that racemization is a potential concern, especially under harsh reaction conditions (e.g., strong acids or bases, high temperatures). To mitigate this risk, it is advisable to use moderate reaction conditions wherever possible. If a resolution step is part of your synthesis, perform it as late as possible in the synthetic sequence to avoid exposing the chiral center to potentially racemizing conditions. Chiral HPLC can be used to monitor the enantiomeric purity throughout the process.
Issue 5: Product Stability and Degradation
-
Question: Our purified this compound appears to degrade over time, indicated by a change in color and purity. What are the stability issues and how can we address them?
-
Answer: Acetylshikonin is known to be sensitive to light, heat, and alkaline conditions.[2] Degradation can occur through hydrolysis of the acetyl group and other modifications to the naphthoquinone core.[2] To ensure stability, store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, consider refrigeration or freezing. When developing formulations, it is crucial to use excipients that are compatible and maintain a suitable pH.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the large-scale chemical synthesis of this compound?
A1: A plausible synthetic route would likely start from a substituted naphthoquinone or a precursor that can be readily converted to the naphthoquinone core. The side chain would be introduced via a coupling reaction, such as a Friedel-Crafts acylation or a Grignard reaction, followed by appropriate functional group manipulations.
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final purity assessment, HPLC with a UV-Vis detector is the standard method.[1] To confirm the structure and identify any impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?
A3: Standard safety protocols for handling organic chemicals should be followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Friedel-Crafts reactions can be highly exothermic and should be conducted with careful temperature monitoring and control. Many of the solvents used are flammable and should be handled away from ignition sources.
Data Presentation
Table 1: Comparison of Purification Techniques for Acetylshikonin
| Technique | Stationary Phase | Mobile Phase Example | Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | >95% | Low to Medium | Well-established, good for initial purification. | Not easily scalable, high solvent consumption. |
| Preparative HPLC | C18 | Acetonitrile/Methanol | >98% | Medium | High resolution and purity. | Higher cost, requires specialized equipment. |
| HSCCC | Liquid-Liquid | Hexane/Ethyl Acetate/Methanol/Water | High | High | No solid support, high sample loading, good for complex mixtures. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
-
Column: A C18 reversed-phase column suitable for preparative scale.
-
Mobile Phase: An isocratic mixture of acetonitrile and methanol (e.g., 95:5 v/v).
-
Flow Rate: Optimize based on column dimensions and particle size (typically in the range of 10-50 mL/min for preparative columns).
-
Detection: UV-Vis detector set at a wavelength where acetylshikonin has strong absorbance (e.g., 516 nm).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the acetylshikonin peak elutes.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Analyze the purity of the final product using analytical HPLC.
Mandatory Visualizations
References
Technical Support Center: Mitigating the Genotoxicity of DL-Acetylshikonin for Therapeutic Use
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Acetylshikonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at mitigating its genotoxicity for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced genotoxicity?
A1: The genotoxicity of this compound is primarily linked to two mechanisms: direct interaction with DNA through binding to the minor groove and slight intercalation, and the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in ROS can lead to DNA damage, including single and double-strand breaks.
Q2: What are the common in vitro assays used to assess the genotoxicity of this compound?
A2: The most common in vitro assays to evaluate the genotoxicity of this compound are the micronucleus test and the comet assay. The micronucleus test assesses chromosomal damage by quantifying the formation of small, extranuclear bodies containing chromosome fragments or whole chromosomes. The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks by observing the migration of damaged DNA from the nucleus, resembling a comet.
Q3: What are the main strategies to mitigate the genotoxicity of this compound?
A3: The two primary strategies for mitigating the genotoxicity of this compound are:
-
Co-administration with antioxidants: Using agents like N-acetylcysteine (NAC) to scavenge ROS and replenish intracellular glutathione (GSH) stores, thereby reducing oxidative DNA damage.
-
Advanced formulation strategies: Encapsulating this compound in drug delivery systems such as liposomes or solid-lipid nanoparticles. These formulations can alter the pharmacokinetic profile of the compound, potentially reducing systemic toxicity and enhancing its therapeutic index.
Q4: Is this compound less genotoxic than its parent compound, Shikonin?
A4: Yes, studies have shown that this compound (ASH) is less cytotoxic to normal cells compared to Shikonin (SH).[1] The EC50 values for SH were found to be approximately twofold lower than those for ASH, indicating higher cytotoxicity for Shikonin.[1] Additionally, ASH has demonstrated antigenotoxic potential against certain mutagens where SH showed no activity.[1]
Troubleshooting Guides
Co-administration of Antioxidants (e.g., N-acetylcysteine - NAC)
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| High variability in genotoxicity results with NAC co-treatment. | - Inconsistent timing of NAC and this compound addition.- Degradation of NAC in the culture medium.- Pipetting errors or inconsistent cell seeding density. | - Standardize timing: Add NAC to the cell culture at a consistent time point relative to this compound exposure (e.g., 1-2 hours prior to treatment).- Prepare fresh solutions: Prepare NAC solutions fresh for each experiment as it can oxidize in solution.- Ensure consistency: Use a consistent cell seeding density and ensure homogenous cell suspension before plating. Use calibrated pipettes. |
| NAC co-treatment does not reduce this compound-induced genotoxicity. | - Insufficient concentration of NAC.- The primary mechanism of genotoxicity in the experimental model is not ROS-mediated.- NAC is directly interacting with and inactivating this compound. | - Optimize NAC concentration: Perform a dose-response experiment with varying concentrations of NAC to find the optimal protective concentration without inducing cytotoxicity.- Confirm ROS involvement: Use a fluorescent probe (e.g., DCFDA) to confirm that this compound is inducing ROS in your cell line. If not, an antioxidant strategy may be ineffective.- Assess for direct interaction: While less common, consider the possibility of a direct chemical reaction. This can be investigated using analytical techniques like HPLC. |
| NAC itself is causing cytotoxicity at the intended protective concentration. | - The cell line is particularly sensitive to high concentrations of NAC.- The pH of the culture medium has been altered by the addition of NAC. | - Determine NAC's IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with NAC alone to determine its toxicity profile in your specific cell line. Use a concentration well below its IC50.- Check and adjust pH: Ensure that the addition of your NAC stock solution does not significantly alter the pH of the cell culture medium. Adjust the pH of the NAC stock if necessary. |
Genotoxicity Assays
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| Micronucleus Assay: Low or no micronuclei formation in the positive control. | - Ineffective positive control agent.- Suboptimal concentration of the positive control.- Insufficient incubation time for micronuclei to form.- Issues with cell division (cytokinesis block). | - Verify positive control: Use a well-established clastogen (e.g., Mitomycin C) or aneugen (e.g., Colchicine) at a known effective concentration.- Optimize incubation time: Ensure cells have undergone at least one cell division after treatment. The use of Cytochalasin B can help in identifying cells that have divided.- Check cell cycle: Analyze the cell cycle profile to ensure cells are proliferating. |
| Micronucleus Assay: High background levels of micronuclei in the negative control. | - Cell line instability.- Contamination of cell culture (e.g., mycoplasma).- Stressful culture conditions (e.g., nutrient depletion, pH changes). | - Use a stable cell line: If possible, use a cell line with a known low background frequency of micronuclei.- Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination.- Maintain optimal culture conditions: Ensure proper cell culture maintenance, including regular media changes and appropriate cell densities. |
| Comet Assay: High DNA damage in negative control cells ("hedgehogs"). | - Excessive mechanical stress during cell handling.- Harsh enzymatic digestion for cell detachment.- Apoptotic or necrotic cells. | - Gentle cell handling: Handle cells gently during harvesting and processing to minimize mechanical DNA damage.- Optimize cell detachment: Use the lowest effective concentration and incubation time for trypsin or other detachment agents.- Exclude dead cells: Use a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells before starting the assay. |
| Comet Assay: Inconsistent comet tail lengths between replicates. | - Uneven electrophoresis conditions.- Variation in slide preparation (e.g., agarose concentration, cell density).- Inconsistent lysis or denaturation times. | - Ensure uniform electrophoresis: Make sure the electrophoresis tank is level and the buffer covers the slides uniformly. Maintain a constant temperature.- Standardize slide preparation: Use a consistent concentration of low-melting-point agarose and ensure an even distribution of the cell-agarose suspension on the slide.- Precise timing: Strictly adhere to the specified times for lysis and alkaline unwinding steps. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on mitigating the genotoxicity of compounds through antioxidant co-administration and advanced formulations. While specific data for this compound is limited, these tables provide a reference for the expected magnitude of protective effects.
Table 1: Effect of N-acetylcysteine (NAC) on Drug-Induced Genotoxicity
| Genotoxic Agent | Cell Line | Genotoxicity Endpoint | Reduction in Genotoxicity with NAC Co-treatment | Reference |
| Radiation | Rat Bone Marrow | Chromosomal Aberrations | Significant decrease in aberrations. | [2] |
| Radiation | Rat Bone Marrow | Micronuclei Formation | Significant decrease in micronuclei frequency. | [2] |
| Camphorquinone/DMT | CHO Cells | Micronuclei Formation | Significant reduction in micronucleated cells. | |
| Copper Sulphate | Human Lymphocytes | DNA Damage (Comet Assay) | 25.5% decrease in DNA damage. |
Table 2: Cytotoxicity of Acetylshikonin (ASH) vs. Shikonin (SH)
| Assay | Cell Line | EC50 of ASH (µg/mL) | EC50 of SH (µg/mL) | Reference |
| MTT Assay | V79 | 0.53 | 0.28 | |
| Neutral Red Uptake | V79 | 0.45 | 0.21 | |
| LDH Assay | V79 | 0.49 | 0.24 |
Table 3: Impact of Formulation on Drug Toxicity
| Drug | Formulation | Observed Effect | Potential for Genotoxicity Mitigation | Reference |
| This compound | Solid-Lipid Nanoparticle | Higher anticancer potential and DNA damage in cancer cells compared to intact drug. | By improving targeted delivery to cancer cells, systemic exposure and potential genotoxicity to normal cells could be reduced. | |
| Shikonin | Liposomes | Enhanced tumor regression in vivo. | Improved drug targeting can minimize off-target effects and associated toxicities. |
Experimental Protocols
Protocol 1: In Vitro Micronucleus Assay for Assessing Mitigation of this compound Genotoxicity by N-acetylcysteine (NAC)
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., CHO-K1, V79, or HepG2) in appropriate media and conditions.
- Seed cells in 6-well plates at a density that allows for at least one to two cell divisions within the experimental timeframe, reaching about 50-60% confluency at the time of harvest.
2. Pre-treatment with NAC:
- Prepare a fresh stock solution of NAC in sterile water or PBS and filter-sterilize.
- One to two hours prior to this compound treatment, add NAC to the appropriate wells to achieve the desired final concentration (e.g., 1-5 mM, to be optimized for the specific cell line). Include a vehicle control for NAC.
3. Treatment with this compound:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Add this compound to the wells (both with and without NAC pre-treatment) to achieve the desired final concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Mitomycin C).
- Incubate for a duration equivalent to 1.5-2 normal cell cycles.
4. Cytokinesis Block:
- Add Cytochalasin B (at a pre-determined optimal concentration, e.g., 3-6 µg/mL) to the culture medium to block cytokinesis. The timing of addition should allow for the identification of cells that have completed one nuclear division.
5. Cell Harvesting and Slide Preparation:
- After the appropriate incubation time, harvest the cells by trypsinization.
- Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
- Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
- Drop the cell suspension onto clean, pre-labeled microscope slides and allow them to air dry.
6. Staining and Analysis:
- Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).
- Score at least 1000-2000 binucleated cells per treatment group for the presence of micronuclei under a light or fluorescence microscope.
- Calculate the frequency of micronucleated cells for each treatment group and compare the results to assess the protective effect of NAC.
Protocol 2: Alkaline Comet Assay for Assessing Mitigation of this compound-Induced DNA Damage by NAC
1. Cell Culture and Treatment:
- Follow steps 1-3 from Protocol 1 for cell culture, NAC pre-treatment, and this compound treatment. A shorter incubation time with this compound (e.g., 2-4 hours) is often sufficient for the comet assay.
2. Slide Preparation:
- Prepare a 1% normal melting point agarose solution in PBS and coat the comet assay slides. Allow to dry.
- Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
- Mix the cell suspension with 0.5% low melting point agarose at a 1:10 (v/v) ratio and immediately pipette 75 µL onto the pre-coated slide.
3. Lysis:
- Immerse the slides in a pre-chilled lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour in the dark.
4. Alkaline Unwinding and Electrophoresis:
- Gently rinse the slides and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).
- Allow the DNA to unwind for 20-40 minutes in the buffer.
- Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.
5. Neutralization and Staining:
- Carefully remove the slides and neutralize them by washing with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
- Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
6. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the percentage of DNA in the tail, tail length, or tail moment).
- Compare the results from the this compound-treated group with the NAC co-treated group to determine the protective effect.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Mitigation Pathway
Caption: this compound-induced DNA damage pathway and points of intervention.
Experimental Workflow for Assessing Genotoxicity Mitigation
Caption: Workflow for assessing mitigation of this compound's genotoxicity.
References
Technical Support Center: Interpreting Complex Data from DL-Acetylshikonin Metabolomic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex data from DL-Acetylshikonin metabolomic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: High variance in metabolite levels between replicate samples.
-
Question: We are observing significant variability in the measured metabolite intensities across our technical and biological replicates treated with this compound. What could be the cause, and how can we troubleshoot this?
-
Answer: High variance can obscure true biological effects and is a common challenge in metabolomics. Here are potential causes and solutions:
-
Inconsistent Sample Handling: Metabolite concentrations can change rapidly. Ensure that sample collection, quenching, and extraction are performed consistently and quickly for all samples. It is crucial to minimize the time between sample collection and extraction.
-
Batch Effects: If samples are processed in multiple batches, systematic variations can be introduced.[1][2] To mitigate this, randomize the sample run order and include quality control (QC) samples (e.g., pooled samples) at regular intervals throughout the analytical run. These QC samples can be used later for data normalization.
-
Instrument Instability: The performance of mass spectrometers can drift over time.[1] Monitor instrument performance using internal standards and QC samples. If significant drift is detected, data may need to be normalized or the affected batch re-analyzed.
-
Improper Normalization: The method of data normalization can either introduce or reduce variance.[1] Consider different normalization strategies, such as normalizing to the total ion chromatogram (TIC), a set of internal standards, or using more advanced methods like probabilistic quotient normalization (PQN).
-
Issue: Difficulty in identifying significant metabolites.
-
Question: After performing statistical analysis on our metabolomics data, we are struggling to identify metabolites that are significantly altered by this compound treatment. What steps can we take to improve our analysis?
-
Answer: The inability to find significant metabolites can be due to several factors, from experimental design to data processing.
-
Insufficient Statistical Power: The number of biological replicates may be too low to detect subtle changes in metabolite levels. A power analysis based on preliminary data can help determine the appropriate sample size.
-
Inappropriate Statistical Tests: The choice of statistical test depends on the data distribution. For normally distributed data, a t-test or ANOVA may be appropriate. For non-normally distributed data, non-parametric tests like the Mann-Whitney U test or Kruskal-Wallis test should be used.
-
Ignoring Missing Values: Metabolomics datasets often contain missing values, which can be due to metabolites being below the limit of detection.[2] Simply replacing missing values with zero can skew results. Consider using more sophisticated imputation methods, such as K-nearest neighbor (KNN) or random forest imputation.
-
Redundant Features: A single compound can appear as multiple features in the data due to isotopes and adducts. This can inflate the significance of that compound. Use software tools to group these related features before statistical analysis.
-
Frequently Asked Questions (FAQs)
Data Interpretation
-
Question: What are the primary metabolic pathways affected by this compound?
-
Answer: this compound, a derivative of shikonin, is known to impact several key signaling pathways involved in cancer cell proliferation and survival. A primary target is the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Additionally, it has been shown to induce the production of reactive oxygen species (ROS), which can trigger apoptosis through various mechanisms.
-
Question: How do I distinguish between biologically relevant metabolic changes and experimental artifacts?
-
Answer: This is a critical aspect of metabolomics data analysis.
-
Quality Control: As mentioned in the troubleshooting section, the consistent measurement of QC samples is essential. Metabolites that are highly variable in QC samples are less likely to be reliable biomarkers.
-
Pathway Analysis: Tools such as MetaboAnalyst or Ingenuity Pathway Analysis (IPA) can help determine if the observed changes in metabolite levels are consistent with known biochemical pathways. A random collection of changes is more likely to be noise.
-
Validation: The most reliable way to confirm a finding is through a separate validation experiment, such as a targeted metabolomics assay or a functional cell-based assay.
-
Experimental Design
-
Question: What is a typical experimental workflow for an untargeted metabolomics study of this compound?
-
Answer: A general workflow includes sample preparation, data acquisition, and data analysis.
Caption: A typical experimental workflow for untargeted metabolomics.
-
Question: What are the key considerations for sample preparation in a this compound metabolomics study?
-
Answer:
-
Quenching: To halt metabolic activity instantly, rapid quenching is essential. For cell cultures, this can be achieved by washing with ice-cold saline and then adding a cold solvent like liquid nitrogen or a methanol/water mixture.
-
Extraction Solvent: The choice of solvent will determine which metabolites are extracted. A common choice for broad coverage is a mixture of methanol, acetonitrile, and water. The stability of this compound in the chosen solvent should be considered.
-
Internal Standards: A mixture of stable isotope-labeled compounds should be spiked into each sample before extraction. These internal standards are crucial for monitoring and correcting for variations in extraction efficiency and instrument response.
-
Quantitative Data Summary
The following tables represent hypothetical data from an untargeted metabolomics experiment comparing cancer cells treated with a vehicle control versus this compound.
Table 1: Top 10 Differentially Abundant Metabolites
| Metabolite | m/z | Retention Time (min) | Fold Change (Treated/Control) | p-value | Putative Identification |
| M1 | 179.055 | 3.2 | 2.5 | 0.001 | Glutathione (Oxidized) |
| M2 | 496.341 | 8.1 | -3.1 | 0.002 | S-adenosylmethionine |
| M3 | 133.014 | 2.5 | 1.8 | 0.005 | Aspartate |
| M4 | 192.066 | 4.5 | -2.2 | 0.008 | Phosphocholine |
| M5 | 89.024 | 1.9 | 1.5 | 0.011 | Lactate |
| M6 | 348.233 | 7.2 | 2.8 | 0.013 | Carnitine C16:0 |
| M7 | 104.105 | 2.1 | -1.9 | 0.015 | Choline |
| M8 | 166.086 | 3.8 | 2.1 | 0.021 | Arginine |
| M9 | 75.024 | 1.5 | -1.7 | 0.025 | Glycine |
| M10 | 453.339 | 9.5 | 1.6 | 0.030 | Phosphatidylethanolamine |
Table 2: Pathway Analysis Results
| Pathway Name | Number of Metabolites Hit | p-value |
| Glutathione Metabolism | 3 | 0.001 |
| Arginine and Proline Metabolism | 2 | 0.015 |
| Glycine, Serine and Threonine Metabolism | 2 | 0.028 |
| Glycerophospholipid Metabolism | 2 | 0.041 |
Experimental Protocols
Protocol: Untargeted Metabolomic Analysis of this compound-Treated Cancer Cells
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116) in 6-well plates and grow to 80% confluency.
-
Treat cells with this compound (final concentration, e.g., 10 µM) or vehicle control for the desired time (e.g., 24 hours). Include at least 5 biological replicates per condition.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol containing internal standards to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extracts in 100 µL of 50% methanol.
-
Inject 5 µL onto a C18 reverse-phase column using a UHPLC system.
-
Perform a gradient elution from 5% to 95% acetonitrile with 0.1% formic acid over 15 minutes.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF) in both positive and negative ionization modes.
-
-
Data Processing:
-
Process the raw data using software such as XCMS or MS-DIAL for peak picking, feature alignment, and integration.
-
Normalize the data to internal standards or by a method like PQN.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly different features.
-
Identify metabolites by matching m/z and retention times to databases like METLIN or HMDB.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting workflow for high variance in metabolomics data.
References
Technical Support Center: Managing Autofluorescence of DL-Acetylshikonin in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the autofluorescence of DL-Acetylshikonin in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
Autofluorescence is the natural emission of light by biological samples when excited by light. This intrinsic fluorescence can originate from endogenous molecules such as collagen, elastin, NADH, and flavins. In the context of this compound, the compound itself possesses fluorescent properties that can interfere with the detection of specific fluorescent signals from probes or labels, leading to a high background and reduced signal-to-noise ratio.
Q2: What are the known spectral properties of this compound?
-
UV/VIS Absorption: this compound has absorption bands in the ultraviolet (UV) region at approximately 217 nm, 231 nm, and 274 nm, and in the visible region at around 488 nm, 519 nm, and 560 nm[1].
-
Fluorescence Emission: Shikonin and its derivatives, including acetylshikonin, have a dominant fluorescence emission at approximately 600 nm[2]. More specific studies in acetonitrile have identified fluorescence emission maxima for acetylshikonin[3].
Understanding these spectral properties is crucial for selecting appropriate fluorophores and filter sets to minimize interference.
Q3: How can I confirm that the background signal I'm observing is from this compound autofluorescence?
To confirm the source of the autofluorescence, you should include the following controls in your experiment:
-
Unstained, untreated cells/tissue: This will show the baseline autofluorescence of your biological sample.
-
Cells/tissue treated with this compound but without any fluorescent labels: This will specifically demonstrate the contribution of this compound to the overall background signal.
-
Cells/tissue stained with your fluorescent labels but without this compound treatment: This will show the signal from your specific labels in the absence of the compound.
By comparing the fluorescence intensity and spectral profile of these controls, you can determine the extent to which this compound is contributing to the background.
Troubleshooting Guide
Issue 1: High background fluorescence obscuring the signal of interest.
High background fluorescence is a common issue when working with autofluorescent compounds like this compound. The following troubleshooting workflow can help you diagnose and mitigate the problem.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Weak specific signal that is difficult to distinguish from the autofluorescence background.
When the signal from your fluorescent probe is weak, even moderate autofluorescence from this compound can be problematic.
Solutions:
-
Signal Amplification: Use signal amplification techniques, such as tyramide signal amplification (TSA), to enhance the intensity of your specific signal.
-
Brighter Fluorophores: Switch to brighter and more photostable fluorophores that have emission spectra well separated from the 600 nm emission of this compound. Far-red and near-infrared (NIR) dyes are often good choices.
-
Optimize Antibody/Probe Concentration: Titrate your primary and secondary antibodies or your fluorescent probe to find the optimal concentration that maximizes the signal-to-noise ratio.
Methods for Reducing Autofluorescence
The following table summarizes common methods for reducing autofluorescence, including their advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Spectral Unmixing | Computationally separates the known emission spectrum of the autofluorescence from the emission spectra of the specific fluorophores. | Highly effective, non-destructive. | Requires a spectral imaging system and appropriate software. |
| Photobleaching | Exposing the sample to intense light to destroy the autofluorescent molecules before imaging the specific signal. | Can be effective for a broad range of autofluorescence sources. | Can also photobleach the fluorophore of interest if not performed carefully. May cause photodamage to the sample. |
| Chemical Quenching | Using chemical reagents to reduce or eliminate autofluorescence. | Can be very effective for specific types of autofluorescence (e.g., from fixation). | May reduce the specific fluorescent signal. Some quenchers can be harsh on the sample. |
| Optimized Sample Preparation | Minimizing fixation time, using non-aldehyde fixatives, and perfusing tissues to remove red blood cells. | Prevents the induction of autofluorescence from the start. | May not be suitable for all experimental designs or sample types. |
| Selection of Fluorophores | Choosing fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum. | Simple and effective way to avoid interference. | May be limited by the available filter sets and the biological question. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a general method for photobleaching autofluorescence before immunolabeling.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).
-
Your fixed and permeabilized samples (cells or tissue sections).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare your samples as you normally would for immunofluorescence, up to the point of adding the primary antibody.
-
Place the sample on the microscope stage.
-
Expose the sample to the full intensity of the light source for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically.
-
Monitor the reduction in autofluorescence periodically by briefly switching to the appropriate filter set.
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunolabeling protocol.
Protocol 2: Chemical Quenching with Sodium Borohydride
This protocol is effective for reducing aldehyde-induced autofluorescence.
Materials:
-
Sodium borohydride (NaBH₄).
-
Ice-cold phosphate-buffered saline (PBS).
-
Your fixed and permeabilized samples.
Procedure:
-
Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution.
-
After the fixation and permeabilization steps, wash your samples thoroughly with PBS.
-
Immerse the samples in the freshly prepared sodium borohydride solution.
-
Incubate for 10-30 minutes at room temperature. The optimal incubation time may need to be determined for your specific sample type.
-
Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your blocking and immunolabeling steps.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and death. Understanding these pathways can provide context for the cellular effects observed in imaging studies.
References
Technical Support Center: Optimizing siRNA Transfection in Combination with Acetylshikonin Treatment
Welcome to the technical support center for researchers utilizing siRNA transfection in conjunction with acetylshikonin treatment. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate the complexities of this combined experimental approach.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Gene Knockdown Efficiency | 1. Suboptimal siRNA concentration.[1][2][3] 2. Inefficient transfection reagent or protocol for your cell type.[4][5] 3. Poor cell health or incorrect cell density at the time of transfection. 4. Degradation of siRNA by RNases. 5. Incorrect timing of acetylshikonin treatment relative to transfection. | 1. Perform a titration of siRNA concentration (e.g., 5-100 nM) to determine the optimal level for your target. 2. Test different transfection reagents and optimize the protocol for your specific cell line. Consider reverse transfection. 3. Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 50-70% confluency). 4. Maintain a sterile, RNase-free environment. Use RNase-free tips, tubes, and reagents. 5. Optimize the timing of acetylshikonin addition. You may treat cells before, during, or after transfection. A common starting point is to add acetylshikonin 24 hours post-transfection. |
| High Cell Toxicity or Death | 1. Cytotoxic effects of the transfection reagent. 2. High concentration of siRNA. 3. Combined toxicity of siRNA and acetylshikonin. 4. Cells are sensitive to the treatment. 5. Use of antibiotics in the medium during transfection. | 1. Titrate the amount of transfection reagent to find the lowest effective concentration. Ensure it is compatible with your cell line. 2. Use the lowest concentration of siRNA that achieves the desired knockdown. 3. Perform a dose-response curve for acetylshikonin to determine the optimal concentration that minimizes toxicity while achieving the desired biological effect. Consider lowering both siRNA and acetylshikonin concentrations. 4. Ensure your cells are healthy and not at a high passage number. 5. Avoid using antibiotics in the culture medium during transfection. |
| Inconsistent or Irreproducible Results | 1. Variability in cell density and health. 2. Inconsistent pipetting or reagent preparation. 3. Changes in incubation times for transfection or acetylshikonin treatment. 4. Contamination of cell cultures. | 1. Maintain consistent cell seeding density and passage number for all experiments. 2. Ensure accurate and consistent preparation of all reagents, including siRNA-lipid complexes. 3. Strictly adhere to optimized incubation times for both transfection and acetylshikonin treatment. 4. Regularly check cell cultures for any signs of contamination. |
| Off-Target Effects of siRNA | 1. The siRNA sequence has homology to other mRNAs. 2. High concentrations of siRNA can induce a cellular stress response. | 1. Use a scrambled or non-targeting siRNA as a negative control to assess off-target effects. Perform a BLAST search to ensure your siRNA sequence is specific to your target gene. 2. Use the lowest effective siRNA concentration to minimize off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal sequence for adding siRNA and acetylshikonin to my cells?
A1: The optimal sequence can be cell-type and gene-dependent. We recommend testing the following three approaches:
-
Simultaneous treatment: Add the siRNA-transfection reagent complexes and acetylshikonin to the cells at the same time.
-
Sequential treatment (siRNA first): Transfect the cells with siRNA first, and then add acetylshikonin at a later time point (e.g., 24 hours post-transfection). This allows for target gene knockdown before introducing the drug.
-
Sequential treatment (acetylshikonin first): Pre-treat the cells with acetylshikonin for a specific duration before performing the siRNA transfection.
Q2: How do I determine the optimal concentration of acetylshikonin to use?
A2: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of acetylshikonin in your specific cell line. This will help you select a concentration that elicits the desired biological effect without causing excessive cytotoxicity. Published IC50 values for acetylshikonin in various cancer cell lines can serve as a starting point.
Q3: What controls should I include in my experiment?
A3: A comprehensive set of controls is essential for interpreting your results accurately.
-
Untreated cells: To establish a baseline for cell viability and gene expression.
-
Cells treated with transfection reagent only: To assess the toxicity of the transfection reagent.
-
Cells treated with a non-targeting (scrambled) siRNA: To control for off-target effects of the siRNA and the transfection process.
-
Cells treated with acetylshikonin only: To determine the effect of the drug alone.
-
Positive control siRNA: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
Q4: How long should I wait after transfection and treatment to assess gene knockdown and phenotypic effects?
A4: The timing for analysis depends on the stability of the target mRNA and protein.
-
mRNA levels (qRT-PCR): Typically assessed 24-48 hours post-transfection.
-
Protein levels (Western blot): Usually assessed 48-72 hours post-transfection, as it takes longer for the existing protein to be degraded.
-
Phenotypic assays (e.g., cell viability, apoptosis): The time point for these assays will depend on the specific biological question and should be optimized accordingly.
Quantitative Data Summary
The following table summarizes reported IC50 values for acetylshikonin in various cancer cell lines. These values can be used as a reference for designing your dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| A498 | Renal Cell Carcinoma | 4.295 | 24 | |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 | |
| KB-R5 | Oral Cancer | 40 | Not Specified | |
| Various Human Cancer Cell Lines | - | 1.09–7.26 | Not Specified | |
| Cal78 | Chondrosarcoma | 3.8 | 24 | |
| SW-1353 | Chondrosarcoma | 1.5 | 24 |
Experimental Protocols
General Protocol for siRNA Transfection and Acetylshikonin Co-treatment
This protocol provides a general framework. Optimization of cell density, siRNA concentration, transfection reagent volume, and acetylshikonin concentration is essential for each specific cell line and experimental setup.
Materials:
-
Cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
siRNA (target-specific and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Acetylshikonin stock solution (dissolved in a suitable solvent like DMSO)
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Acetylshikonin Treatment (Example: Sequential Treatment):
-
Incubate the cells with the transfection complexes for 4-6 hours.
-
Remove the transfection medium and replace it with fresh complete growth medium.
-
24 hours post-transfection, add acetylshikonin at the desired final concentration to the appropriate wells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells for downstream analysis (qRT-PCR for mRNA levels, Western blot for protein levels, or phenotypic assays).
-
Visualizing Signaling Pathways and Workflows
Acetylshikonin Signaling Pathways
Acetylshikonin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and death.
Caption: Signaling pathways modulated by acetylshikonin.
Experimental Workflow
The following diagram illustrates a typical workflow for a combined siRNA and acetylshikonin experiment.
Caption: A typical experimental workflow.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - ID [thermofisher.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Controlling for DL-Acetylshikonin's Effect on Cytochrome P450 in Co-treatment Studies
For researchers, scientists, and drug development professionals, understanding and controlling for the effects of investigational compounds on drug-metabolizing enzymes is critical for the accurate interpretation of experimental data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for co-treatment studies involving DL-Acetylshikonin, a known non-selective inhibitor of cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the effect of this compound on cytochrome P450 (CYP) enzymes?
A1: this compound is a novel, non-selective inhibitor of cytochrome P450 enzymes.[1] It has been shown to exhibit strong inhibitory effects against nine different CYP isoforms with IC50 values in the range of 1.4-4.0 μM in human liver microsomes (HLMs).[1] Importantly, it is not a mechanism-based inhibitor, meaning its inhibitory effect is typically reversible and not dependent on its own metabolism.[1]
Q2: Which specific CYP isoforms are inhibited by this compound?
A2: Studies have demonstrated that this compound inhibits a broad range of CYP isoforms. A study using a substrate cocktail incubation assay in human liver microsomes found strong inhibition of all tested P450s.[1] Shikonin, a related compound, has been shown to be a mixed inhibitor of CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, and a competitive inhibitor of CYP2E1.[2] Given that this compound is a non-selective inhibitor, it is crucial to assume it may affect the metabolism of any co-administered drug that is a substrate for common CYP enzymes.
Q3: What is the difference between IC50 and Ki, and why is it important?
A3: The IC50 is the concentration of an inhibitor that causes 50% inhibition of enzyme activity under specific experimental conditions. The Ki (inhibition constant), on the other hand, is an intrinsic measure of the inhibitor's binding affinity to the enzyme. While the IC50 value can be influenced by factors like substrate concentration, the Ki is a more constant and transferable value. For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. Determining the Ki is essential for accurately predicting the in vivo significance of the inhibition.
Q4: How can I determine the specific type of inhibition (e.g., competitive, non-competitive) for this compound against a particular CYP isoform?
A4: To determine the mechanism of inhibition, you will need to perform enzyme kinetic studies. This typically involves measuring the reaction velocity at various substrate and inhibitor concentrations. By analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, or by fitting the data to different inhibition models, you can determine the type of inhibition.
Q5: How should I design a co-treatment study when one of my compounds is this compound?
A5: When designing a co-treatment study with this compound, it is critical to account for its inhibitory effect on CYPs. This can be approached in several ways:
-
Dose-Response Assessment: Conduct a pilot study to determine the dose-dependent inhibitory effect of this compound on the metabolism of your other test compound.
-
Control Groups: Include appropriate control groups, such as a vehicle control, each compound administered alone, and the co-treatment group.
-
Staggered Dosing: In some in vivo study designs, staggering the administration of the two compounds can help to differentiate between pharmacokinetic interactions and pharmacodynamic effects.
-
Metabolite Profiling: Analyze the metabolic profile of your primary test compound in the presence and absence of this compound to directly observe changes in its metabolism.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly high variability in CYP inhibition assay results. | Pipetting errors, especially with small volumes. Inconsistent incubation times. Instability of this compound or the probe substrate in the assay medium. | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure precise timing for all incubation steps. Assess the stability of all compounds in the assay buffer over the incubation period. |
| No significant inhibition observed, contrary to expectations. | This compound concentration is too low. The specific CYP isoform being tested is less sensitive to this compound. Issues with the enzyme source (e.g., degraded human liver microsomes). | Increase the concentration range of this compound in your assay. Verify the activity of your enzyme preparation with a known inhibitor for that isoform. |
| Difficulty in determining the type of inhibition. | The data does not clearly fit a single inhibition model. The inhibitor exhibits mixed-mode inhibition. | Ensure your substrate and inhibitor concentration ranges are appropriate to distinguish between different inhibition models. Consider using non-linear regression analysis with multiple inhibition models to find the best fit. |
| The observed in vitro inhibition does not translate to an in vivo effect. | The in vivo concentration of this compound at the site of metabolism (e.g., liver) is not high enough to cause significant inhibition. Other metabolic pathways or transporters are involved in the clearance of the co-administered drug. | Determine the pharmacokinetic profile of this compound to estimate its concentration in relevant tissues. Investigate other potential drug metabolism and transport pathways for your co-administered compound. |
| The co-administered drug appears to be more potent in the presence of this compound. | This compound is inhibiting the metabolism of the co-administered drug, leading to higher plasma concentrations and an exaggerated pharmacological effect. | This is an expected outcome of CYP inhibition. Quantify the change in the pharmacokinetic parameters (e.g., AUC, Cmax) of the co-administered drug in the presence of this compound. |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the inhibitory effect of this compound on the activity of a specific CYP isoform.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Specific CYP probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for stopping the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the specific CYP probe substrate.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of this compound (including a vehicle control)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Add the specific CYP probe substrate at a concentration close to its Km value.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 15-30 minutes, ensuring linear reaction kinetics), stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for an in vitro CYP inhibition assay.
Logical Relationship for Co-treatment Study Design
Caption: Logic for designing a co-treatment study.
References
Validation & Comparative
DL-Acetylshikonin vs. Shikonin in Cancer Therapy: A Comparative Efficacy Guide
An objective analysis of two potent naphthoquinones in oncology research, supported by experimental data, detailed protocols, and pathway visualizations.
In the landscape of natural product-derived anticancer agents, Shikonin and its derivative, DL-Acetylshikonin, have emerged as significant contenders, demonstrating potent cytotoxic effects across a range of malignancies. Both compounds, extracted from the root of Lithospermum erythrorhizon, share a common naphthoquinone core structure which is fundamental to their antitumor activities.[1] This guide provides a comparative analysis of their efficacy in cancer therapy, drawing upon experimental data to elucidate their mechanisms of action, cytotoxic potencies, and therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell proliferation. Data compiled from multiple studies reveal the cytotoxic effects of both this compound and Shikonin across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| This compound | MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | ~19.3 | 48 | |
| Bel-7402 | Hepatocellular Carcinoma | ~23.5 | 48 | |
| MCF-7 | Breast Cancer | ~10.5 | 48 | |
| LLC | Lewis Lung Carcinoma | ~9.4 | 48 | |
| HCT-15 | Colorectal Cancer | 5.14 | 24 | |
| LoVo | Colorectal Cancer | 6.41 | 24 | |
| A498 | Renal Cell Carcinoma | < 5 | 72 | |
| ACHN | Renal Cell Carcinoma | < 5 | 72 | |
| Shikonin | A549 | Non-Small Cell Lung Cancer | < 1 | 48 |
| PANC-1 | Pancreatic Cancer | < 1 | 48 | |
| U2OS | Osteosarcoma | < 1 | 48 | |
| MDA-MB-231 | Breast Cancer | < 1 | 48 | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | |
| SW480 | Colon Cancer | Not Specified | Not Specified | |
| K562 | Chronic Myelogenous Leukemia | 0.2 - 0.5 | 12-16 |
Note: IC50 values can vary based on experimental conditions. Some studies indicate that this compound may have less toxicity to normal cells compared to Shikonin.[2]
In Vivo Efficacy: Tumor Growth Inhibition
Animal models provide crucial insights into the therapeutic potential of these compounds. Both this compound and Shikonin have demonstrated significant tumor growth inhibition in vivo.
| Compound | Cancer Model | Administration | Key Findings |
| This compound | Esophageal Squamous Cell Carcinoma (KYSE180 xenograft) | Not Specified | Significantly suppressed tumor growth over 3 weeks.[3] |
| Diffuse Large B-Cell Lymphoma (xenograft) | Gavage (120 mg/kg) | Inhibited tumor growth.[4] | |
| Cisplatin-resistant Oral Cancer (xenograft) | Not Specified | Inhibited the growth of xenografted tumors.[5] | |
| Shikonin | Lung Adenocarcinoma (A549 xenograft) | Subcutaneous | Significantly suppressed tumor growth. |
| Hepatocellular Carcinoma (H22 allograft) | Not Specified | Resulted in tumor growth inhibition. | |
| Prostate Cancer (PC-3 xenograft) | Not Specified | Resulted in tumor growth inhibition. |
Mechanisms of Action: A Multi-Faceted Approach
Both compounds exert their anticancer effects through a variety of mechanisms, often converging on the induction of programmed cell death and the modulation of key signaling pathways.
Shared Mechanisms:
-
Induction of Reactive Oxygen Species (ROS): A primary mechanism for both compounds is the generation of ROS, which leads to oxidative stress and subsequently triggers cell death pathways.
-
Apoptosis Induction: Both this compound and Shikonin are potent inducers of apoptosis, activating both intrinsic (mitochondrial) and extrinsic cell death pathways. This is often characterized by the cleavage of caspases and PARP.
-
Cell Cycle Arrest: They can arrest the cell cycle at various phases, notably the G2/M phase, thereby inhibiting cancer cell proliferation.
-
Modulation of Signaling Pathways: Both compounds have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt/mTOR.
Distinct Features:
Shikonin has been extensively studied and is known to:
-
Induce other forms of programmed cell death, including necroptosis and autophagy.
-
Inhibit tumor angiogenesis by targeting pathways like VEGFR2.
-
Directly inhibit pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.
This compound has been shown to:
-
Induce necroptosis in non-small cell lung cancer cells via the RIPK1/RIPK3/MLKL pathway.
-
Inhibit tubulin polymerization, acting as a microtubule-targeting agent.
-
Induce apoptosis in renal cell carcinoma via FOXO3 activation.
-
Inhibit STAT3 and EGFR pathways in non-small cell lung cancer.
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate key experimental workflows and signaling pathways.
Caption: General experimental workflow for evaluating anticancer efficacy.
Caption: Key signaling pathways affected by Shikonin and this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Shikonin for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Model
-
Cell Implantation: 5x10⁶ to 1x10⁷ cancer cells are suspended in PBS or Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Compound Administration: Mice are randomly assigned to control and treatment groups. The compounds are administered via intraperitoneal injection, gavage, or other appropriate routes at specified doses and schedules.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, western blotting).
Conclusion
Both this compound and Shikonin are promising anticancer agents with broad-spectrum activity. Shikonin has been more extensively studied and is known to modulate a wider array of cell death mechanisms and metabolic pathways. This compound, while demonstrating potent efficacy, also exhibits unique properties such as tubulin polymerization inhibition and may offer a different toxicity profile. The choice between these two compounds for further preclinical and clinical development may depend on the specific cancer type, the desired mechanism of action, and the therapeutic window. This guide provides a foundational comparison to aid researchers in making informed decisions for future investigations into these potent natural compounds.
References
- 1. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Pan-P450 Inhibitors: DL-Acetylshikonin vs. SKF-525A
A Comparative Guide for Researchers in Drug Metabolism and Development
In the intricate world of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I drug metabolism. To elucidate the role of CYP450-mediated metabolism in a compound's biotransformation, non-specific inhibitors are invaluable tools. For decades, SKF-525A (Proadifen) has been a widely used agent for this purpose. However, its limitations, including a lack of true non-selectivity and off-target effects, have spurred the search for superior alternatives. This guide provides a comprehensive comparison of the well-established SKF-525A with a promising newcomer, DL-Acetylshikonin, as a non-specific P450 inhibitor, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a potent, novel, and truly non-selective inhibitor of a wide range of cytochrome P450 isoforms, outperforming the traditional inhibitor, SKF-525A. While SKF-525A exhibits a complex and isoform-dependent inhibitory profile with notable gaps in its inhibitory spectrum, this compound demonstrates consistent and strong inhibition across all major human CYP450 enzymes tested. Furthermore, this compound does not exhibit mechanism-based inhibition, simplifying its experimental application. In contrast, SKF-525A's utility is complicated by its multiple modes of inhibition, including mechanism-based inactivation of key enzymes like CYP3A4, and its known off-target effects.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and SKF-525A against various human cytochrome P450 isoforms is summarized in the tables below. The data highlights the broader and more consistent inhibitory profile of this compound.
Table 1: Inhibitory Potency (IC50) of this compound against Human CYP450 Isoforms [1]
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 1.4 |
| CYP2A6 | 2.8 |
| CYP2B6 | 3.2 |
| CYP2C8 | 2.5 |
| CYP2C9 | 3.6 |
| CYP2C19 | 4.0 |
| CYP2D6 | 2.9 |
| CYP2E1 | 3.1 |
| CYP3A4 | 2.2 |
| CYP2J2 | Not Reported |
Table 2: Inhibitory Potency (IC50/Ki) of SKF-525A against Human CYP450 Isoforms [1][2][3]
| CYP Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| CYP1A2 | >100 | Not Reported | Weak to no inhibition |
| CYP2A6 | >100 | Not Reported | Weak to no inhibition |
| CYP2B6 | 2.5 | Not Reported | Inhibition |
| CYP2C8 | Not Reported | Not Reported | - |
| CYP2C9 | Not Reported | Not Reported | Competitive |
| CYP2C19 | 3.6 | Not Reported | Inhibition |
| CYP2D6 | 0.5 | Not Reported | Inhibition |
| CYP2E1 | >100 | Not Reported | Weak to no inhibition |
| CYP3A4 | ~19 (general) | Not readily available | Mechanism-based, Non-competitive, and Competitive |
| CYP2J2 | No inhibition | Not Reported | No inhibition |
Mechanism of Action
This compound: this compound acts as a direct, reversible inhibitor of cytochrome P450 enzymes. Crucially, its inhibitory potency is not altered by pre-incubation with human liver microsomes (HLMs) and NADPH, indicating that it is not a mechanism-based inhibitor.[1] This straightforward mechanism simplifies its use in in vitro studies, as the inhibitory effect is immediate and does not require metabolic activation.
SKF-525A: The inhibitory mechanism of SKF-525A is considerably more complex and varies between CYP450 isoforms. It can act as a:
-
Competitive Inhibitor: For isoforms like CYP2C9, SKF-525A directly competes with substrates for binding to the active site.
-
Non-competitive Inhibitor: For other isoforms, it may bind to an allosteric site, altering the enzyme's conformation and reducing its activity.
-
Mechanism-Based Inactivator: Most notably for CYP3A4, SKF-525A is metabolized by the enzyme to a reactive intermediate. This intermediate then forms a stable, quasi-irreversible complex with the heme iron of the CYP enzyme, rendering it inactive. This process is time- and NADPH-dependent.
Beyond its effects on P450 enzymes, SKF-525A has been shown to have off-target effects, including the inhibition of nicotinic acetylcholine receptors and the disruption of autophagy. These off-target activities can introduce confounding variables in experimental settings.
Experimental Protocols
A generalized protocol for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound using pooled human liver microsomes (HLMs) is provided below. This method is a standard approach for assessing the potential for drug-drug interactions.
Protocol: Determination of IC50 and Ki for CYP450 Inhibition in Human Liver Microsomes
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Test Inhibitor (this compound or SKF-525A) stock solution (in a suitable solvent like DMSO or methanol)
-
CYP Isoform-Specific Probe Substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)
-
Internal Standard
-
Acetonitrile or Methanol (ice-cold, for reaction termination)
-
96-well incubation plates
-
LC-MS/MS system
2. Procedure: IC50 Determination
-
Preparation: Thaw HLMs on ice. Prepare working solutions of the test inhibitor at various concentrations.
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM suspension, and the isoform-specific probe substrate at a concentration close to its Km value.
-
Pre-incubation: Add the test inhibitor at different concentrations to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
3. Procedure: Ki Determination
-
Experimental Design: To determine the inhibition constant (Ki) and the mode of inhibition, a matrix of experiments is performed with varying concentrations of both the probe substrate and the test inhibitor.
-
Incubation and Analysis: Follow the same incubation and analysis procedure as for the IC50 determination.
-
Data Analysis: Analyze the data using graphical methods such as Dixon plots (1/velocity vs. inhibitor concentration) or Lineweaver-Burk plots (1/velocity vs. 1/substrate concentration). Alternatively, use non-linear regression analysis to fit the data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, or mixed-type) to determine the Ki value.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Cytochrome P450 Catalytic Cycle
Caption: The catalytic cycle of cytochrome P450 enzymes.
Experimental Workflow for CYP450 Inhibition Assay
Caption: A generalized workflow for a CYP450 inhibition assay.
Logical Relationship of P450 Inhibition Mechanisms
References
DL-Acetylshikonin: A Comparative Analysis of its Anti-Cancer Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of DL-Acetylshikonin in various xenograft models, based on currently available experimental data. The following sections detail its performance against control groups, outline the experimental protocols used in these studies, and visualize the key signaling pathways implicated in its mechanism of action.
Performance in Xenograft Models: A Quantitative Comparison
This compound has demonstrated significant anti-tumor activity in several preclinical xenograft models. The data below summarizes the key findings from studies on colorectal, oral, and lung cancers.
| Cancer Type | Cell Line | Animal Model | Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Colorectal Cancer | HT29 | Nude Mice | This compound | Not Specified | Significantly Decreased vs. Control | Significantly Decreased vs. Control | [1] |
| Cisplatin-Resistant Oral Cancer | KB-R | Xenografted Mice | This compound | 50 mg/kg | Concentration-Dependent Inhibition vs. Control | Concentration-Dependent Inhibition vs. Control | [2] |
| Colorectal Cancer (Patient-Derived Xenograft) | Not Applicable | PDX Mice | This compound | Not Specified | Decreased Volume vs. Control | Not Reported | [3] |
| Lewis Lung Carcinoma | LLC | C57BL/6 Mice | This compound | Not Specified | Mildly Inhibited Tumor Growth vs. Control | Not Reported | [4] |
Deciphering the Mechanism: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The diagrams below illustrate the primary mechanisms of action identified in recent research.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis in colorectal cancer.[1]
Figure 2: In non-small cell lung cancer, this compound induces necroptosis by activating the RIPK1/RIPK3/MLKL signaling pathway.
Figure 3: this compound suppresses the growth of diffuse large B-cell lymphoma and colorectal cancer cells by targeting the TOPK signaling pathway.
Experimental Protocols
The following section details the methodologies employed in the xenograft studies cited in this guide.
General Xenograft Model Workflow
The establishment of xenograft models for studying the anti-cancer effects of this compound typically follows the workflow illustrated below.
References
- 1. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DL-Acetylshikonin: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
For Immediate Release
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of its activity in various cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its efficacy and mechanisms of action. The data presented herein is compiled from multiple preclinical studies and is intended to facilitate further research and development of this promising compound.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below. These values highlight the differential sensitivity of various cancer types to this compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (24-hour treatment)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | H1299 | 2.34 | [1] |
| Non-Small Cell Lung Cancer | A549 | 3.26 | [1] |
| Colorectal Cancer | HT29 | 60.82 (µg/ml) | [2] |
| Colorectal Cancer | HCT-15 | 5.14 | [3] |
| Colorectal Cancer | LoVo | 6.41 | [3] |
| Hepatocellular Carcinoma | MHCC-97H | 1.09 - 7.26 | |
| Esophageal Squamous Cell Carcinoma | KYSE450 | 1.69 | |
| Esophageal Squamous Cell Carcinoma | KYSE180 | 3.72 | |
| Chronic Myeloid Leukemia | K562 | 2.03 | |
| Renal Cell Carcinoma | A498 | Not explicitly stated, but effective at 1.25-5 µM | |
| Renal Cell Carcinoma | ACHN | Not explicitly stated, but effective at 1.25-5 µM |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines (48-hour treatment)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | HT29 | 30.78 (µg/ml) | |
| Chronic Myeloid Leukemia | K562 | 1.13 | |
| Renal Cell Carcinoma | A498 | Not explicitly stated, but effective at 1.25-5 µM | |
| Renal Cell Carcinoma | ACHN | Not explicitly stated, but effective at 1.25-5 µM |
Note: The IC50 values for HT29 cells were reported in µg/ml. For comparison, the molecular weight of Acetylshikonin can be used for conversion to µM.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), necroptosis (a form of programmed necrosis), and cell cycle arrest. The specific pathways activated appear to be cell-type dependent.
Induction of Apoptosis and Necroptosis
In many cancer cell lines, this compound is a potent inducer of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce necroptosis through the RIPK1/RIPK3/MLKL signaling pathway.
Inhibition of Pro-Survival Signaling
This compound has also been found to inhibit key signaling pathways that promote cancer cell survival and proliferation. In colorectal cancer cells, it has been shown to suppress the PI3K/Akt/mTOR pathway. In diffuse large B-cell lymphoma, it targets the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway.
Cell Cycle Arrest
This compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it causes G2/M phase arrest in NSCLC and hepatocellular carcinoma cells, while inducing G0/G1 arrest in colorectal cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound. Specific parameters may need to be optimized for different cell lines.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µl of MTT solution (5 mg/ml) or 10 µl of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, add 100 µl of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8 assays, no solubilization step is needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Conclusion
This compound exhibits potent anticancer activity against a variety of cancer cell lines through multiple mechanisms. Its ability to induce different forms of cell death and inhibit critical survival pathways underscores its potential as a versatile therapeutic agent. The data presented in this guide provides a foundation for further investigation into the clinical applications of this compound and the development of targeted cancer therapies. Further research is warranted to explore its efficacy in in vivo models and to fully elucidate the nuances of its mechanism of action in different cancer contexts.
References
- 1. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mechanisms of DL-Acetylshikonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has garnered significant attention for its potent anti-cancer and anti-inflammatory properties. Multiple studies have elucidated its complex mechanism of action, revealing a multi-pronged attack on cancer cells through the induction of various forms of programmed cell death and the inhibition of key survival pathways. This guide provides a comprehensive cross-validation of this compound's mechanism of action, summarizing key experimental findings from multiple studies to offer a clear and objective comparison of its performance and molecular targets.
Quantitative Data Summary
The cytotoxic efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 | 50.42 | [1] |
| 48 | 33.22 | [1] | ||
| 72 | 21.66 | [1] | ||
| H1299 | Non-Small Cell Lung Cancer | 24 | ~5 | [2] |
| YD-10B | Oral Squamous Cell Carcinoma | 48 | ~2.5 | N/A |
| KB-R5 | Cisplatin-Resistant Oral Cancer | N/A | 40 | [3] |
| HCT-15 | Colorectal Cancer | 48 | ~5 | N/A |
| LoVo | Colorectal Cancer | 48 | ~5 | N/A |
| A498 | Renal Cell Carcinoma | 48 | ~2.5 | N/A |
| ACHN | Renal Cell Carcinoma | 48 | ~1.25 | N/A |
| K562 | Chronic Myeloid Leukemia | 48 | ~2.5 | N/A |
| BCL1 | Mouse Chronic Lymphocytic Leukemia | 24 | 14.3 | |
| 48 | 7.9 | |||
| JVM-13 | Human B-cell Prolymphocytic Leukemia | 24 | 18.5 | |
| 48 | 11.2 | |||
| HepG2 | Hepatocellular Carcinoma | 8 | >10 | |
| PANC-1 | Pancreatic Cancer | N/A | N/A | |
| U2932 | Diffuse Large B-Cell Lymphoma | 48 | ~10 | |
| OCI-LY8 | Diffuse Large B-Cell Lymphoma | 48 | ~10 |
Table 2: Key Molecular Effects of this compound at Specified Concentrations
| Cell Line | Concentration (µM) | Duration (h) | Observed Effect | Reference |
| H1299 & A549 | 2.5 | 4 | Increased phosphorylation of RIPK1, RIPK3, and MLKL | |
| H1299 & A549 | 2.5 | 24 | G2/M phase arrest | |
| H1299 & A549 | 2.5 | 4 | Increased intracellular ROS levels | |
| HepG2 | 2.5 | 12 | Increased intracellular ROS production and DNA damage | |
| K562 | 2.5, 5, 10 | 48 | Increased cleaved caspase-3, -9, and PARP | |
| HT29 | 25, 50, 100 µg/mL | 48 | Decreased expression of p-PI3K, p-Akt, and mTOR | |
| HEK293 | 1.87 | N/A | IC50 for inhibition of PMA-induced NF-κB luciferase activity | |
| HEK293 | 7.13 | N/A | IC50 for inhibition of TNF-α-induced NF-κB luciferase activity |
Core Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to its ability to induce programmed cell death through multiple, interconnected pathways.
Induction of Apoptosis
A consistent finding across numerous studies is the potent pro-apoptotic activity of this compound. This is achieved through the intrinsic (mitochondrial) and, in some contexts, the extrinsic pathways.
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels in various cancer cells, including lung, oral, and renal cancer. This oxidative stress is a key upstream event that triggers downstream apoptotic signaling.
-
Mitochondrial Dysfunction: The accumulation of ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and AIF into the cytosol.
-
Caspase Activation: The released cytochrome c activates a caspase cascade, leading to the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7). Activated caspases then cleave cellular substrates, such as PARP, culminating in the characteristic morphological changes of apoptosis.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, typically upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2.
-
Activation of p53 and FOXO3: In some cancer types, this compound has been shown to activate the p53 tumor suppressor pathway and the FOXO3 transcription factor, which can promote the expression of pro-apoptotic genes.
References
A Comparative Analysis of the Neuroprotective Effects of DL-Acetylshikonin and Other Acetylcholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors (AChEIs) help to ameliorate cognitive deficits. However, the neuroprotective potential of these compounds, extending beyond mere symptomatic relief, is a field of intense investigation. This guide provides a detailed, objective comparison of the neuroprotective effects of DL-Acetylshikonin, a naturally derived naphthoquinone, against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. This analysis is supported by experimental data on their AChE inhibitory potency, anti-amyloid aggregation properties, antioxidant capacity, and effects on neuronal viability.
Data Presentation
The following tables summarize the quantitative data gathered from various studies on the neuroprotective properties of this compound and the comparator AChE inhibitors. It is important to note that a direct comparison of absolute values is challenging due to variations in experimental conditions across different studies.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | AChE IC50 | Source |
| This compound | 34.6 µM | [1] |
| Donepezil | 8.12 nM - 11.6 nM | [2] |
| Rivastigmine | 4.3 - 4760 nM | [3] |
| Galantamine | 0.35 µM - 0.41 µM | [4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Amyloid-β (Aβ) Aggregation
| Compound | Effect on Aβ Aggregation | Quantitative Data | Source |
| This compound | Data not available | - | |
| Donepezil | Inhibits AChE-induced Aβ aggregation | 22% inhibition at 100 µM | |
| Rivastigmine | Shifts APP processing to the non-amyloidogenic pathway | Decreased Aβ secretion | |
| Galantamine | Inhibits Aβ aggregation | Concentration-dependent inhibition of Aβ1-40 and Aβ1-42 aggregation |
Table 3: Antioxidant Activity
| Compound | Antioxidant Effect | Quantitative Data | Source |
| This compound | Attenuates oxidative stress-induced apoptosis | Inhibition of reactive oxygen species generation | |
| Donepezil | Free radical scavenging activity | 33.5% at 10 µg/ml and 42.3% at 1000 µg/ml (DPPH assay) | |
| Rivastigmine | Data not available | - | |
| Galantamine | Prevents neuronal oxidative damage induced by Aβ | Prevents depletion of reduced glutathione (GSH) |
Table 4: Neuroprotection in Cell Viability Assays
| Compound | Neuroprotective Effect | Cell Model | Neurotoxin | Quantitative Data | Source |
| This compound | Prevents apoptotic cell death | SH-SY5Y and PC12 cells | H₂O₂ | Significant rescue of oxidative stress-induced apoptosis | |
| Donepezil | Increases neuronal cell viability | Rat cortical neurons | Amyloid-β₄₂ | Concentration-dependent increase in cell viability | |
| Rivastigmine | Preserves neuronal morphology and pre-synaptic protein markers | Primary neuronal culture | Not specified | - | |
| Galantamine | Reduces cytotoxicity and apoptosis | SH-SY5Y cells | Amyloid-β₁₋₄₀ | Concentration-dependent reduction of cytotoxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine AChE activity and the inhibitory potential of various compounds.
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Test compounds (this compound, Donepezil, Rivastigmine, Galantamine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations (or buffer for the control).
-
Add 20 µL of the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
Neurotoxin (e.g., Amyloid-β peptide, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells) and incubate for a further 24-48 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated and non-toxin exposed) cells.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ peptide (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds
-
Thioflavin T solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of Aβ peptide in the assay buffer.
-
In a 96-well plate, mix the Aβ peptide solution with various concentrations of the test compounds or vehicle (for control).
-
Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) to allow for Aβ aggregation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
Mandatory Visualization
Mechanism of Acetylcholinesterase Inhibition
Multifaceted Neuroprotective Actions of AChE Inhibitors
Experimental Workflow for Assessing Neuroprotection
References
- 1. scribd.com [scribd.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Are Irreversible Inhibitors the Future? [mdpi.com]
- 4. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of DL-Acetylshikonin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activities of DL-Acetylshikonin and its prominent analogs, shikonin and alkannin.[1][2][3] Sourced from plants of the Boraginaceae family, these naphthoquinone compounds have a long history in traditional medicine for treating inflammatory conditions.[2][4] Modern pharmacological studies have begun to elucidate the mechanisms behind their potent anti-inflammatory effects, making them promising candidates for further drug development. This document synthesizes experimental findings, details relevant methodologies, and visualizes key signaling pathways to support ongoing research and development in this area.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory potency of this compound and its analogs has been evaluated in various in vitro and in vivo models. While direct comparative studies are limited, the available data consistently demonstrate their ability to suppress key inflammatory mediators and pathways.
In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound and its analogs on the production of inflammatory markers in cell-based assays. Shikonin, in particular, has shown potent activity with low micromolar IC50 values. Acetylshikonin has also been shown to down-regulate the production of IL-6 in a dose-dependent manner in various cell lines.
| Compound | Cell Line | Inflammatory Stimulus | Target | Measurement | Result | Reference |
| Shikonin | Human Healthy and Osteoarthritis Chondrocytes | IL-1β | Cell Viability | IC50 | 1.2 ± 0.1 µM | |
| Acetylshikonin | RAW264.7, BMDM, lung single cells | poly(I:C) | IL-6 Production | Inhibition | Significant decrease at 2.5 µM | |
| Alkannin | RAW264.7 | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α mRNA levels | Inhibition | Dose-dependent reduction | |
| Shikonin | RAW264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | IC50 | Not explicitly stated, but dose-dependent inhibition shown | |
| Acetylshikonin | RAW 264.7 cells | Lipopolysaccharide (LPS) | TNF-α, IL-1 | Inhibition | Demonstrated |
In Vivo Anti-inflammatory Activity
Animal models provide crucial insights into the systemic anti-inflammatory effects of these compounds. Studies have shown that both shikonin and alkannin exhibit comparable efficacy in reducing edema and capillary permeability.
| Compound | Animal Model | Inflammatory Model | Key Findings | Reference |
| Shikonin | Rats | Increased capillary permeability and thermal edema | No significant difference in activity compared to alkannin. | |
| Alkannin | Rats | Increased capillary permeability and thermal edema | No significant difference in activity compared to shikonin. | |
| Acetylshikonin | Mice | Cigarette smoke-induced lung inflammation | Attenuated lung pathological changes and production of TNF-α, IL-6, IL-1β, and MCP-1. | |
| Alkannin | Diabetic db/db mice | Hepatic inflammation | Inhibited pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. | |
| Acetylshikonin | Mice | Poly(I:C) and spike protein-induced acute lung injury | Significantly decreased concentrations of IL-6, TNF-α, and IL-1α in BALF at 300 mg/kg. |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound and its analogs are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Under inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of inflammatory cytokines and enzymes. Acetylshikonin and its analogs have been shown to suppress NF-κB activation by inhibiting IκBα degradation and the subsequent nuclear translocation of p65.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Shikonin and its analogs have been demonstrated to modulate MAPK signaling, although the effects can be cell-type specific. For instance, in human chondrocytes, shikonin was found to significantly increase the phosphorylation of JNK and p38.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory properties of this compound and its analogs.
NF-κB Nuclear Translocation Assay
This protocol describes an immunofluorescence-based method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Workflow:
Detailed Steps:
-
Cell Culture: Plate C2C12 myoblasts on Lab-Tek chamber slides and culture until they reach the desired confluency.
-
Treatment: Incubate the cells with the test compound (this compound or its analogs) at the desired concentration (e.g., 1 µg/ml) for 24 hours.
-
Stimulation: Add TNF-α to the cell culture medium and incubate for an additional 24 hours to stimulate NF-κB activation.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. In untreated cells, NF-κB staining will be predominantly cytosolic, while in TNF-α treated cells, it will translocate to the nucleus. The inhibitory effect of the test compounds can be assessed by the reduction in nuclear NF-κB staining.
Western Blot Analysis for MAPK Pathway Activation
This protocol outlines the steps for detecting the phosphorylation status of key MAPK proteins (ERK, JNK, p38) as a measure of their activation.
Workflow:
References
- 1. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkannin Inhibited Hepatic Inflammation in Diabetic Db/Db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of DL-Acetylshikonin with Conventional Chemotherapy
A Comparative Guide for Researchers
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anticancer properties. This guide provides a comparative analysis of the synergistic effects of this compound when combined with standard chemotherapy drugs. While direct quantitative data for this compound in combination therapies is emerging, this guide draws upon robust data from its closely related compound, Shikonin, to provide a valuable reference for researchers. The structural similarity between the two compounds suggests that their synergistic activities are likely comparable.
Quantitative Analysis of Synergistic Effects
The synergy of a drug combination is typically evaluated using the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%. The following tables summarize the synergistic effects of Shikonin with Doxorubicin and Cisplatin in different cancer cell lines.
Table 1: Synergistic Effects of Shikonin and Doxorubicin in Burkitt's Lymphoma Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| Namalwa | Shikonin (SHK) | ~200 nM | SHK: Not specified | 0.68 - 1.73 | [1] |
| Doxorubicin (DOX) | ~400 nM | DOX: Not specified | |||
| Raji | Shikonin (SHK) | ~600 nM | SHK: Not specified | Not explicitly stated, but synergy was observed | [1] |
| Doxorubicin (DOX) | ~800 nM | DOX: Not specified |
Note: The CI values for the Shikonin and Doxorubicin combination in Namalwa cells varied with the fractional effect, indicating a synergistic relationship at certain concentrations. The combination therapy was shown to potentiate doxorubicin-induced apoptosis.[1]
Table 2: Synergistic Effects of Shikonin and Cisplatin in Bladder Cancer Cells
| Cell Line | Drug Combination | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) | Reference |
| T24 | Shikonin (SHK) | 50% | ~80% | 0.9 (Slight Synergism) | [2] |
| Cisplatin (CDDP) | 30% | ||||
| RT112 | Shikonin (SHK) | 40% | ~80% | 0.6 (Synergism) | [2] |
| Cisplatin (CDDP) | 20% |
Note: The combination of Shikonin and Cisplatin demonstrated a greater inhibitory effect on cell proliferation compared to single-agent treatments in both T24 and RT112 bladder cancer cell lines.
A study on a triple combination therapy in glioblastoma cells (U251) showed that the addition of Acetylshikonin (ASH) to Temozolomide (TMZ) and Simvastatin (Simva) significantly decreased cell viability compared to the single agents or a two-drug combination. This suggests that this compound can effectively contribute to a multi-drug synergistic effect.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and chemotherapy drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapy drug, and their combination for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound, the chemotherapy drug, or the combination for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of synergy.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Mechanistic Insights and Signaling Pathways
The synergistic effects of Shikonin and, by extension, this compound, with chemotherapy drugs are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Shikonin has been shown to inhibit this pathway, thereby sensitizing cancer cells to the apoptotic effects of chemotherapeutic agents.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Apoptosis Induction Pathway
This compound and chemotherapy drugs can synergistically induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.
Caption: Synergistic induction of apoptosis.
Experimental Workflow
A general workflow for evaluating the synergistic effects of this compound with a chemotherapy drug is outlined below.
Caption: General experimental workflow.
References
Confirming the Role of ROS in DL-Acetylshikonin-Induced Apoptosis Through Antioxidant Rescue Experiments
A Comparative Guide for Researchers
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] A growing body of evidence points to the critical role of reactive oxygen species (ROS) in mediating this programmed cell death. This guide provides a comparative overview of experimental data confirming the ROS-dependent apoptotic mechanism of this compound, focusing on antioxidant rescue experiments as a key validation strategy.
Comparative Analysis of this compound's Pro-Apoptotic and ROS-Inducing Effects
This compound consistently induces cytotoxicity and apoptosis in a dose- and time-dependent manner across different cancer cell lines. This effect is strongly correlated with a significant increase in intracellular ROS levels. The antioxidant N-acetylcysteine (NAC) effectively reverses these effects, confirming the central role of ROS in this compound-induced apoptosis.
Table 1: Effect of this compound and NAC on Cell Viability
| Cell Line | Treatment | Concentration | Time (h) | Cell Viability (%) |
| HCT-15 | This compound | 5 µM | 48 | ~40% |
| This compound + NAC | 5 µM + 5 mM | 48 | ~100% (recovered)[3] | |
| LoVo | This compound | 5 µM | 48 | ~25% |
| This compound + NAC | 5 µM + 5 mM | 48 | ~100% (recovered)[3] | |
| A498 | This compound | 5 µM | 24 | ~40% |
| This compound + NAC | 5 µM + 5 mM | 24 | ~57% (recovered)[4] | |
| ACHN | This compound | 5 µM | 24 | ~35% |
| This compound + NAC | 5 µM + 5 mM | 24 | ~73% (recovered) |
Table 2: Impact of this compound and NAC on Apoptosis
| Cell Line | Treatment | Concentration | Time (h) | Apoptotic Rate (%) |
| A498 | Control | - | 48 | ~7.5% |
| This compound | 5 µM | 48 | ~77.6% | |
| ACHN | Control | - | 48 | ~5% |
| This compound | 5 µM | 48 | ~55.8% | |
| K562 | Control | - | 24 | Not specified |
| This compound | 2.5 µM | 24 | Significantly increased | |
| This compound + NAC | 2.5 µM + NAC | 24 | Apoptosis blocked |
Table 3: Modulation of Intracellular ROS Levels by this compound and NAC
| Cell Line | Treatment | Concentration | Time (h) | ROS Level (% of Control) |
| HCT-15 | This compound | 5 µM | 6 | ~173% |
| This compound + NAC | 5 µM + 5 mM | 6 | Reduced by 34.4% | |
| LoVo | This compound | 5 µM | 6 | ~298% |
| This compound + NAC | 5 µM + 5 mM | 6 | Reduced by 123.3% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the key experimental protocols utilized in the cited studies.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, with or without N-acetylcysteine (NAC), for the desired time periods (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Double Staining)
-
Seed cells in a 6-well plate and treat with this compound and/or NAC as required.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer within 1 hour.
Measurement of Intracellular ROS (DCF-DA Staining)
-
Culture cells in a 6-well plate and expose them to this compound with or without NAC.
-
After treatment, incubate the cells with 10 µM 2′,7′-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C in the dark.
-
Harvest the cells and wash them twice with PBS.
-
Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathways and experimental logic involved in confirming the role of ROS in this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for the antioxidant rescue experiment.
Caption: Logical relationship in the antioxidant rescue experiment.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of DL-Acetylshikonin and Other Naphthoquinones
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the gene expression profiles of cells treated with DL-Acetylshikonin and other prominent naphthoquinones. By leveraging experimental data from multiple studies, we aim to delineate the distinct and overlapping molecular mechanisms of these compounds, offering valuable insights for future research and therapeutic development.
Naphthoquinones, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities, particularly their potent anti-cancer properties. Among these, this compound, a derivative of shikonin, has emerged as a promising therapeutic agent. Understanding its impact on gene expression in comparison to other naphthoquinones is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy.
Comparative Analysis of Gene Expression Modulation
Treatment of various cancer cell lines with this compound and other naphthoquinones, such as shikonin, plumbagin, and juglone, leads to significant alterations in gene expression profiles. These changes underscore the multifaceted mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects. The following tables summarize the key modulated genes and pathways, providing a comparative overview based on available experimental data.
Table 1: Comparative Effects of Naphthoquinones on Key Gene Expression
| Gene/Protein | This compound | Shikonin | Plumbagin | Juglone | Cell Line Examples | References |
| Pro-Apoptotic | ||||||
| Bax | ↑ | ↑ | ↑ | - | HCT116, A549, Renal Carcinoma Cells | [1] |
| Bak | ↑ | - | - | - | - | |
| Caspase-3 | ↑ (cleaved) | ↑ (cleaved) | ↑ (cleaved) | - | HCT116, Renal Carcinoma Cells, Cervical Cancer Cells | [1][2] |
| Caspase-8 | ↑ (cleaved) | ↑ (cleaved) | - | - | Siha Cells, QBC939 Cells | [3] |
| Caspase-9 | ↑ (cleaved) | ↑ (cleaved) | ↑ (cleaved) | - | Renal Carcinoma Cells, Chondrosarcoma Cells | [3] |
| NOXA | - | ↑ | - | - | Chondrosarcoma Cells | |
| PUMA | - | ↑ | ↑ | - | Chordoma Cells, A549 Cells | |
| p53 | ↑ | ↑ | ↑ | ↓ | SH-SY5Y, PC12, A549 Cells | |
| p21 | ↑ | ↑ | ↑ | - | Renal Carcinoma Cells, A549 Cells | |
| Anti-Apoptotic | ||||||
| Bcl-2 | ↓ | ↓ | ↓ | - | HCT116, Renal Carcinoma Cells, A549 Cells | |
| Bcl-xL | - | ↓ | ↓ | - | HCT-116 Cells | |
| Survivin | - | ↓ | - | - | Chondrosarcoma Cells | |
| XIAP | - | ↓ | - | - | Chondrosarcoma Cells | |
| Cell Cycle Regulators | ||||||
| CDK1 | ↓ | - | ↓ | - | A549, H1299 Cells | |
| Cyclin B1 | ↓ | - | ↓ | - | A549, H1299 Cells | |
| cdc25c | - | ↓ | - | - | SW-1353, Cal78 Cells | |
| Metastasis & Angiogenesis | ||||||
| MMP-2 | - | ↓ | ↓ | - | Chondrosarcoma Cells, Cervical Cancer Cells | |
| MMP-9 | - | - | ↓ | - | PANC-1 Cells, Cervical Cancer Cells | |
| VEGF | - | ↑/↓ | ↓ | - | Chondrosarcoma Cells | |
| E-cadherin | - | ↑ | ↑ | - | Bladder Cancer Cells, Cervical Cancer Cells | |
| N-cadherin | - | ↓ | ↓ | - | Bladder Cancer Cells, Cervical Cancer Cells | |
| Vimentin | - | ↓ | ↓ | - | Bladder Cancer Cells, Cervical Cancer Cells | |
| Other Key Genes | ||||||
| NF-κB | ↓ (activity) | ↓ (activity) | ↓ (activity) | - | PANC-1, HT29 Cells | |
| COX-2 | - | - | ↓ | - | HT29 Cells | |
| TNF-α | - | ↑ | ↑ | - | U937, HCT15 Cells | |
| HO-1 | ↑ | - | - | - | SH-SY5Y Cells | |
| CYP2J2 | ↓ | - | - | - | A498, ACHN Cells | |
| PKM2 | - | ↓ | - | - | Bladder Cancer Cells | |
| NHE1 | - | ↓ | - | - | Bladder Cancer Cells |
Key Signaling Pathways Modulated by Naphthoquinones
The alterations in gene expression induced by this compound and other naphthoquinones converge on several critical signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
This compound and shikonin have been shown to inhibit the PI3K/Akt/mTOR pathway. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis.
PI3K/Akt/mTOR signaling pathway inhibition by naphthoquinones.
NF-κB Signaling Pathway
This compound, shikonin, and plumbagin are potent inhibitors of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, these compounds suppress the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.
Inhibition of the NF-κB signaling pathway by naphthoquinones.
MAPK Signaling Pathway
Shikonin and its derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, in chondrosarcoma cells. The differential regulation of these kinases can lead to either apoptosis or cell survival, depending on the cellular context.
Modulation of the MAPK signaling pathway by shikonin derivatives.
Experimental Protocols
The following provides a generalized methodology for analyzing gene expression profiles in cells treated with naphthoquinones, based on common practices described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549, HCT116, HeLa) and a normal control cell line.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Naphthoquinone Treatment: Prepare stock solutions of this compound and other naphthoquinones in a suitable solvent (e.g., DMSO). Treat cells with various concentrations of the compounds for specific time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.
RNA Extraction and Quantification
-
RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and integrity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Quantify gene expression levels (e.g., read counts) using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and pathways.
-
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA and label it with fluorescent dyes (e.g., Cy3, Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: Scan the microarray chip to measure the fluorescence intensity of each spot. Use image analysis software to quantify the signal intensities.
-
Data Analysis:
-
Normalization: Normalize the raw data to remove systematic variations.
-
Differential Expression Analysis: Identify genes with significant changes in expression between treated and control samples using statistical tests (e.g., t-test, ANOVA).
-
Clustering and Pathway Analysis: Group genes with similar expression patterns and perform pathway analysis to understand the biological implications of the gene expression changes.
-
Generalized experimental workflow for gene expression analysis.
Conclusion
This comparative guide highlights the intricate and often overlapping mechanisms by which this compound and other naphthoquinones modulate gene expression to exert their anti-cancer effects. While common pathways such as PI3K/Akt/mTOR and NF-κB are frequently targeted, subtle differences in the regulation of specific genes may account for their varying potencies and therapeutic windows. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these fascinating natural compounds. Future studies employing standardized experimental conditions and a broader range of naphthoquinones will be instrumental in building a more comprehensive understanding of their structure-activity relationships at the transcriptomic level.
References
- 1. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plumbagin induces ROS-mediated apoptosis and cell cycle arrest and inhibits EMT in human cervical carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
DL-Acetylshikonin: A Promising Lead Compound for Drug Development - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Acetylshikonin, a naphthoquinone compound derived from the root of the traditional medicinal plant Lithospermum erythrorhizon, has emerged as a compelling lead compound for drug development, demonstrating significant potential in oncology and inflammatory diseases. This guide provides an objective comparison of this compound with alternative compounds, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action to aid researchers in evaluating its therapeutic promise.
Anticancer Activity: A Comparative Analysis
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. Its anticancer activity is often attributed to its ability to induce programmed cell death, including apoptosis and necroptosis, and to arrest the cell cycle. A key mechanism of action is the inhibition of tubulin polymerization, a target for established chemotherapeutic agents.
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparable anticancer agents across various human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (µM) | Shikonin (µM) | Paclitaxel (nM) | Colchicine (µM) |
| A549 | Non-Small Cell Lung Cancer | 3.26[1] | ~1-2[2] | >32,000 (3h), 9,400 (24h), 27 (120h)[3] | - |
| H1299 | Non-Small Cell Lung Cancer | 2.34[1] | - | - | - |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26[4] | - | - | - |
| HepG2 | Hepatocellular Carcinoma | 2 | - | - | - |
| HT29 | Colorectal Cancer | 30.78 (48h) | 0.18 | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | ~1-2 | 2.5 - 7.5 | - |
| PC3 | Prostate Cancer | - | 0.37 (72h) | - | - |
| K562 | Leukemia | <10 (48h) | - | - | - |
| BCL1 | B-cell Leukemia | Good cytotoxicity | - | - | - |
| QBC939 | Cholangiocarcinoma | - | 4.43 (24h), 3.39 (48h), 2.20 (72h) | - | - |
Note: IC50 values can vary based on experimental conditions such as exposure time and assay type. The data presented is for comparative purposes.
Anti-inflammatory Potential: A Head-to-Head Comparison
This compound also demonstrates significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. Its efficacy is comparable to that of its parent compound, shikonin, and established anti-inflammatory drugs.
Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | Assay/Target | IC50 Value (µM) |
| This compound | IL-1β release inhibition | ~21 |
| Shikonin | IL-1β release inhibition | ~2 |
| Indomethacin | Anti-inflammatory activity | - |
| Shikonin Derivatives | Anti-inflammatory activity | 26.0 - 99.0 |
Note: Further studies are required to establish a comprehensive IC50 profile of this compound against a wider range of inflammatory targets.
Mechanisms of Action: Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its validation as a lead compound.
RIPK1/RIPK3-Dependent Necroptosis
In certain cancer cells, such as non-small cell lung cancer, this compound induces a form of programmed necrosis called necroptosis. This is initiated by the phosphorylation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase domain-Like protein (MLKL). Activated MLKL then translocates to the plasma membrane, causing membrane rupture and cell death.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of DL-Acetylshikonin and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of DL-Acetylshikonin and its related derivatives. The information is supported by experimental data from various studies to facilitate informed decisions in research and development.
This publication synthesizes available data on the cytotoxicity of this compound and its derivatives, presenting a comparative analysis to aid in the evaluation of their therapeutic potential and associated risks. While many studies focus on the anti-cancer properties of these compounds, this guide also incorporates available data on their effects on non-cancerous cell lines to offer a broader toxicological perspective.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Acetylshikonin and other shikonin derivatives against various human cancer and normal cell lines. These values are indicative of the concentration of a compound required to inhibit 50% of the cell population's metabolic activity or growth, providing a quantitative measure of cytotoxicity. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Compound | Cell Line | Cell Type | IC50/EC50 (µM) | Exposure Time (h) |
| Acetylshikonin | Siha | Cervical Cancer | 0.84 µg/mL (~2.33 µM) | 24 |
| Acetylshikonin | Siha | Cervical Cancer | 0.96 µg/mL (~2.66 µM) | 24 |
| Acetylshikonin | A549 | Lung Adenocarcinoma | 5.6 µg/mL (~15.5 µM) | 48 |
| Acetylshikonin | Bel-7402 | Hepatocellular Carcinoma | 6.82 µg/mL (~18.9 µM) | 48 |
| Acetylshikonin | MCF-7 | Breast Adenocarcinoma | 3.04 µg/mL (~8.4 µM) | 48 |
| Acetylshikonin | LLC | Lewis Lung Carcinoma | 2.72 µg/mL (~7.5 µM) | 48 |
| Shikonin | V79 | Normal Chinese Hamster Lung Fibroblasts | High EC50 (less cytotoxic than Acetylshikonin) | Not Specified |
| Acetylshikonin | V79 | Normal Chinese Hamster Lung Fibroblasts | Lower EC50 (more cytotoxic than Shikonin) | Not Specified |
| Shikonin Derivative (3j) | HepG2 | Hepatocellular Carcinoma | 0.759 µM | Not Specified |
| Shikonin | HepG2 | Hepatocellular Carcinoma | 1.288 µM | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experiments commonly used to assess the cytotoxicity and apoptotic effects of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound and its derivatives
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of this process.
Materials:
-
This compound and its derivatives
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity assessment and a key signaling pathway involved in the toxic effects of this compound and its derivatives.
Caption: Workflow of MTT assay for cytotoxicity assessment.
Assessing the Clinical Relevance of DL-Acetylshikonin's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of DL-Acetylshikonin with established therapeutic alternatives across various cancer and inflammatory models. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate an informed assessment of this compound's potential for clinical translation.
Section 1: Comparative Efficacy in Oncology
This compound has demonstrated broad-spectrum anti-cancer activity in a variety of preclinical models. This section compares its efficacy, primarily through half-maximal inhibitory concentration (IC50) values and in vivo tumor growth inhibition, against standard-of-care chemotherapeutic and targeted agents.
Non-Small Cell Lung Cancer (NSCLC)
Comparison with Cisplatin: Cisplatin is a cornerstone of chemotherapy for NSCLC. This compound has shown potent cytotoxic effects in NSCLC cell lines, with evidence suggesting it may overcome cisplatin resistance.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | A549 | ~3.26 | [1] |
| H1299 | ~2.34 | [1] | |
| Cisplatin | A549 | 1.58 - 6.14 | [2][3] |
| H460 | 5.72 | [3] | |
| PC9 | 11.66 | ||
| H1975 | 7.62 |
In Vivo Comparison: While direct comparative in vivo studies are limited, available data on tumor growth inhibition in xenograft models provide insights into their relative potency.
| Compound | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Not explicitly stated for NSCLC | Not specified | Not specified | |
| Cisplatin | H358 xenograft in NSG mice | Not specified | Significant tumor volume reduction | |
| A549 xenograft | 1 mg/kg, 5 times a week (i.p.) | Significant tumor volume reduction |
Colorectal Cancer (CRC)
Comparison with 5-Fluorouracil (5-FU): 5-FU is a mainstay in the treatment of colorectal cancer. Preclinical data suggests that this compound exhibits potent anti-proliferative effects in CRC cell lines.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HCT116 | Not specified | Potent anti-proliferative activity |
| 5-Fluorouracil | HCT116 | 1.48 (5-day exposure) | |
| HT-29 | 11.25 (5-day exposure) | ||
| SW620 | 13 µg/ml (~100 µM) |
In Vivo Comparison:
| Compound | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Not explicitly stated for CRC | Not specified | Not specified | |
| 5-Fluorouracil | LoVo xenograft mice | Not specified | Slower tumor growth |
Hepatocellular Carcinoma (HCC)
Comparison with Sorafenib: Sorafenib is a multi-kinase inhibitor used in the treatment of advanced HCC. This compound has demonstrated significant activity against HCC cells.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MHCC-97H | 1.09 - 7.26 (range in various cancer lines) | |
| Sorafenib | HepG2 | ~2 - 8.289 | |
| Huh-7 | ~6 - 10 | ||
| HLE | ~2 | ||
| HLF | ~2 |
In Vivo Comparison:
| Compound | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Not explicitly stated for HCC | Not specified | Not specified | |
| Sorafenib | H129 hepatoma model | 30 mg/kg/day (oral) | Median survival 33 days (vs 28 for vehicle) | |
| HCC-PDX models | 30 mg/kg/day (oral) | Significant tumor growth inhibition in 7/10 models |
Renal Cell Carcinoma (RCC)
Comparison with Sunitinib: Sunitinib is a receptor tyrosine kinase inhibitor used in the treatment of RCC.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | A498 | Not specified in search results | Induces cytotoxic and antiproliferative effects |
| ACHN | Not specified in search results | Induces cytotoxic and antiproliferative effects | |
| Sunitinib | 786-O | 4.6 | |
| ACHN | 1.9 | ||
| Caki-1 | 2.8 |
In Vivo Comparison:
| Compound | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Not explicitly stated for RCC | Not specified | Not specified | |
| Sunitinib | 786-O xenograft | Not specified | Established a sunitinib-resistant model | |
| RP-R-01/02 PDX | 40 mg/kg (5 days on, 2 days off, oral) | Substantial tumor growth inhibition |
Diffuse Large B-cell Lymphoma (DLBCL)
Comparison with Rituximab: Rituximab is a monoclonal antibody targeting CD20, a standard therapy for B-cell lymphomas.
| Compound | Cell Line | Effect | Citation(s) |
| This compound | Not specified in search results | Not specified | |
| Rituximab | MC116 human B-cell lymphoma | Decreased tumor volume and improved survival in a rat model | |
| Ramos lymphoma cells | Inhibited lymphoma growth in SCID mice |
Section 2: Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. The following diagrams illustrate some of the key pathways identified in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Activin A suppresses neuroblastoma xenograft tumor growth via antimitotic and antiangiogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of DL-Acetylshikonin: A Meta-Analysis of Preclinical Evidence
For Immediate Release
A comprehensive meta-analysis of published preclinical studies reveals the significant therapeutic potential of DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon. The compound demonstrates robust anti-cancer, anti-inflammatory, and antioxidant activities across a wide range of cell and animal models. This guide synthesizes the current evidence, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to provide a valuable resource for researchers, scientists, and drug development professionals.
This compound, a natural compound, has garnered considerable attention for its diverse pharmacological effects.[1][2][3] This meta-analysis consolidates findings from multiple studies, offering a comparative overview of its efficacy and mechanisms of action.
Anti-Cancer Activity: A Multi-pronged Attack on Malignancies
This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been reported across numerous studies, demonstrating its efficacy in inducing cell death.
| Cancer Type | Cell Line | IC50 (µM) | Duration (hours) | Reference |
| Non-Small Cell Lung Cancer | H1299 | 2.34 | Not Specified | [4] |
| Non-Small Cell Lung Cancer | A549 | 3.26 | Not Specified | [4] |
| Colorectal Cancer | HT29 | 60.82 µg/ml | 24 | |
| Colorectal Cancer | HT29 | 30.78 µg/ml | 48 | |
| Lewis Lung Carcinoma | LLC | 2.72 µg/ml | 48 | |
| Human Breast Cancer | MCF-7 | 3.04 µg/ml | 48 | |
| Human Lung Cancer | A549 | 5.6 µg/ml | 48 | |
| Human Hepatocellular Carcinoma | Bel-7402 | 6.82 µg/ml | 48 | |
| Renal Cell Carcinoma | A498 | 4.295 | 24 | |
| Renal Cell Carcinoma | ACHN | 5.62 | 24 | |
| Human Hepatocellular Carcinoma | Various | 1.09–7.26 | Not Specified |
The anti-cancer mechanisms of this compound are multifaceted, involving the induction of various forms of programmed cell death, including apoptosis and necroptosis, as well as cell cycle arrest.
Key Anti-Cancer Mechanisms:
-
Induction of Necroptosis: In non-small cell lung cancer (NSCLC) cells, acetylshikonin triggers necroptosis by activating the RIPK1/RIPK3/MLKL signaling pathway. This is a form of programmed necrosis that provides an alternative cell death route in apoptosis-resistant cancers.
-
PI3K/Akt/mTOR Pathway Inhibition: Acetylshikonin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis. This pathway is a central regulator of cell growth, proliferation, and survival.
-
TOPK Signaling Pathway Attenuation: In diffuse large B-cell lymphoma (DLBCL), acetylshikonin suppresses cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway.
-
Induction of Autophagy-Dependent Apoptosis: In acute myeloid leukemia (AML) HL-60 cells, acetylshikonin induces apoptosis that is dependent on autophagy, mediated through the LKB1-AMPK and PI3K/Akt-regulated mTOR signaling pathways.
-
Tubulin Polymerization Inhibition: Acetylshikonin has been identified as a microtubule-targeting agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells.
-
FOXO3 Activation and ROS Elevation: In renal cell carcinoma, acetylshikonin induces apoptosis through the activation of the transcription factor FOXO3 and an increase in reactive oxygen species (ROS).
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of action, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by Acetylshikonin.
Caption: Acetylshikonin-induced necroptosis via the RIPK1/RIPK3/MLKL pathway.
Caption: General workflow for assessing the anti-proliferative effects.
Experimental Protocols
A summary of common experimental methodologies used in the cited studies is provided below to facilitate the replication and further investigation of this compound's therapeutic potential.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of acetylshikonin for specified durations (e.g., 24, 48, 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader to determine cell viability.
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability. After treatment with acetylshikonin, a WST-8 solution is added to the wells, and the absorbance is measured to quantify the number of viable cells.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with acetylshikonin. After a designated period (e.g., 7-14 days), the cells are fixed and stained (e.g., with crystal violet) to visualize and count the colonies formed, providing an indication of long-term proliferative capacity.
Apoptosis and Cell Cycle Analysis
-
Annexin V/PI Staining: To detect apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Flow Cytometry for Cell Cycle Analysis: Cells are treated with acetylshikonin, harvested, fixed, and stained with a DNA-binding dye (e.g., PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Expression Analysis: Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways. Cells are lysed, and the protein concentration is determined. Proteins are then separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against the target proteins (e.g., PI3K, Akt, mTOR, RIPK1, RIPK3, MLKL, caspases) and corresponding secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
Anti-Inflammatory and Antioxidant Properties
Beyond its anti-cancer effects, acetylshikonin exhibits significant anti-inflammatory and antioxidant properties. It has been shown to reduce the generation of superoxide anions and scavenge DPPH radicals. These properties contribute to its therapeutic potential in a broader range of diseases.
Pharmacokinetics and Toxicity
While the pharmacological effects of acetylshikonin are promising, its pharmacokinetic profile is characterized by poor absorption and wide distribution. Some studies have also reported potential reproductive toxicity and genotoxicity. Further research is needed to address these limitations, potentially through the development of novel drug delivery systems to enhance its bioavailability and reduce potential side effects.
Conclusion and Future Directions
This meta-analysis highlights the substantial preclinical evidence supporting the therapeutic potential of this compound, particularly in the field of oncology. Its ability to modulate multiple key signaling pathways underscores its promise as a versatile therapeutic agent. However, challenges related to its pharmacokinetics and potential toxicity need to be addressed through further investigation. Future research should focus on optimizing its delivery, conducting in-depth in vivo studies in various disease models, and ultimately, translating these promising preclinical findings into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DL-Acetylshikonin
This guide provides crucial safety and logistical information for the handling and disposal of DL-Acetylshikonin, ensuring laboratory safety and operational efficiency. While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] This document outlines the necessary personal protective equipment (PPE), procedural guidance for handling, and disposal plans to support your research and development activities.
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is fundamental for minimizing exposure and ensuring a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or work in a ventilated fume hood.[2] | Recommended when handling fine powders or if dust generation is likely, to prevent respiratory tract irritation.[3] |
Procedural Guidance for Handling this compound
Adherence to a strict operational workflow is critical for ensuring safety and maintaining the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended when handling the powder to minimize inhalation exposure.[1]
-
Locate the nearest eye-wash station and safety shower before beginning work.[1]
-
Prepare all necessary equipment and materials in advance to streamline the handling process.
2. Donning of Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before handling the chemical. For guidance on the correct sequence of putting on and taking off PPE, refer to established laboratory protocols.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
If transferring the powder, do so carefully to minimize dust generation.
-
Close the container tightly after use to prevent spillage and contamination.
4. In Case of Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
5. Storage:
-
Store this compound in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Recommended storage temperatures are -20°C for the powder (for up to 3 years) and in solvent.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Chemical Disposal: Dispose of this compound and any solutions containing it in accordance with federal, state, and local regulations. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All PPE and materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be considered contaminated.
-
Place contaminated disposable items in a sealed, labeled waste container.
-
Decontaminate non-disposable equipment and surfaces by scrubbing with an appropriate cleaning agent.
-
-
Consult your institution's EHS program for specific guidance on chemical waste disposal procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
